5-Chloro-2-methoxypyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRPIZDGOGUMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694178 | |
| Record name | 5-Chloro-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256812-94-8 | |
| Record name | 5-Chloro-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2-methoxypyridine-3-carbonitrile CAS number and properties
An In-Depth Technical Guide to 5-Chloro-2-methoxypyridine-3-carbonitrile for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the strategic utilization of this compound. Herein, we move beyond simple data recitation to provide field-proven insights into its properties, synthesis, and vast potential as a pivotal building block in modern synthetic chemistry.
Core Compound Identification and Properties
This compound is a polysubstituted pyridine derivative. The unique arrangement of its functional groups—a nucleophilic substitution-ready chloro group, an electron-donating methoxy group, and a versatile nitrile moiety—renders it a highly valuable intermediate for creating diverse molecular libraries.
CAS Number : 1256812-94-8[1][2][3] Molecular Formula : C₇H₅ClN₂O[1][4] Molecular Weight : 168.58 g/mol [1][4]
Table 1: Physicochemical Properties
This table summarizes the key physical and chemical properties of the title compound. Data for some parameters are limited and should be confirmed experimentally.
| Property | Value | Source(s) |
| IUPAC Name | This compound | ChemScene[1] |
| Synonyms | 5-Chloro-2-methoxynicotinonitrile | ChemScene[1] |
| Appearance | Solid (predicted) | General Observation |
| Purity | ≥97% | ChemScene[1] |
| SMILES | N#CC1=CC(Cl)=CN=C1OC | ChemScene[1] |
| Storage | Store at room temperature in a dry, well-ventilated place. | ChemScene, Fisher Scientific[1][5] |
Strategic Synthesis: A Proposed Experimental Protocol
While a specific, peer-reviewed synthesis for this compound is not prominently published, a robust synthetic route can be engineered from established pyridine chemistry principles. The following protocol is a scientifically sound, proposed pathway starting from a common precursor.
The rationale for this multi-step synthesis is to strategically install the functional groups in an order that maximizes yield and minimizes side reactions. Starting with 2-amino-5-chloropyridine allows for the diazotization and subsequent introduction of the nitrile group, a common transformation. The final step involves nucleophilic aromatic substitution to install the methoxy group.
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Protocol
PART A: Synthesis of 5-Chloro-2-cyanopyridine from 2-Amino-5-chloropyridine (Sandmeyer Reaction)
-
Diazotization:
-
Suspend 2-amino-5-chloropyridine (1 eq.) in an aqueous solution of HCl (e.g., 3 M) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes. Causality Note: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and potassium cyanide (KCN, 1.2 eq.) in water. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.
-
Cool the mixture, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield 5-chloro-2-cyanopyridine.
-
PART B: Introduction of the 3-Cyano and 2-Methoxy Groups
Self-Validation System: This part of the synthesis is more complex and involves a sequence of oxidation, cyanation, and methoxylation. The exact conditions would require optimization. A plausible, though challenging, route would be:
-
N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide to activate the C3 position for subsequent functionalization.
-
Cyanation at C3: Introduction of the nitrile group at the 3-position.
-
Methoxylation: Nucleophilic substitution of a chloro group (if present at C2) or another suitable leaving group with sodium methoxide (NaOMe). The reactivity and feasibility of these steps would need careful experimental validation.
Applications in Drug Discovery: A Scaffold for Innovation
Substituted pyridines are ubiquitous in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] They act as versatile pharmacophores, with the nitrogen atom serving as a hydrogen bond acceptor, enhancing solubility and target binding.[7][8][9] The specific functional groups of this compound offer multiple handles for synthetic diversification, making it an ideal starting point for generating compound libraries for screening.
Key Reactive Sites and Potential Transformations:
-
The Chloro Group (C5): This site is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, or amine substituents. This is a foundational strategy for exploring structure-activity relationships (SAR).
-
The Nitrile Group (C3): This versatile group can be:
-
Hydrolyzed to a carboxylic acid or amide.
-
Reduced to a primary amine.
-
Converted to a tetrazole ring, a common bioisostere for carboxylic acids in drug design.
-
-
The Pyridine Ring: The ring nitrogen can be quaternized or can influence the overall electronic properties and metabolic stability of the final molecule.
Logical Flow of Molecular Diversification
Caption: Potential synthetic pathways for diversifying the core scaffold.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound is not widely available, a robust safety protocol can be established based on the hazards of structurally related compounds like substituted chloropyridines and nitriles.[5][10][11]
Hazard Profile (Inferred):
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled, consistent with many organonitrile compounds.[11]
-
Irritation: Expected to cause skin and serious eye irritation.[11][12] May cause respiratory irritation.[11][12]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][10] Ensure eyewash stations and safety showers are readily accessible.[5]
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield (EN166 standard).
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Predicted Spectroscopic Signature
Experimental spectroscopic data is not publicly available. The following represents a theoretical analysis based on established principles for predicting the key signals for structure verification.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signature | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.4-8.6 ppm (d, 1H, H6)δ ~7.8-8.0 ppm (d, 1H, H4)δ ~4.1-4.3 ppm (s, 3H, -OCH₃) | The protons on the pyridine ring are deshielded by the electronegative nitrogen and halogen. The methoxy protons will appear as a singlet in the typical range for O-methyl groups. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160-165 ppm (C2-O)δ ~150-155 ppm (C6)δ ~140-145 ppm (C4)δ ~130-135 ppm (C5-Cl)δ ~115-120 ppm (-C≡N)δ ~90-95 ppm (C3-CN)δ ~55-60 ppm (-OCH₃) | Chemical shifts are estimated based on substituent effects on the pyridine ring. The carbons attached to heteroatoms (O, N, Cl) will be significantly shifted. |
| FT-IR (KBr Pellet, cm⁻¹) | ~2220-2240 cm⁻¹ (C≡N stretch)~1550-1600 cm⁻¹ (C=N, C=C stretches)~1250-1300 cm⁻¹ (Ar-O-C stretch)~700-800 cm⁻¹ (C-Cl stretch) | The nitrile stretch is a sharp, characteristic peak. Aromatic and C-O/C-Cl stretches will also be present in the fingerprint region. |
| Mass Spec. (EI) | m/z 168/170 (M/M+2, ~3:1 ratio) | The molecular ion peak (M⁺) should show a characteristic isotopic pattern for one chlorine atom. |
Conclusion
This compound is more than a mere chemical; it is a strategic asset for the medicinal chemist. Its well-defined reactive sites offer a predictable and powerful platform for building molecular complexity and exploring novel chemical space. While some experimental data remains to be formally published, its properties and reactivity can be confidently inferred from the rich literature on pyridine chemistry. This guide provides the foundational knowledge and strategic foresight necessary for researchers to unlock the full potential of this versatile intermediate in their drug discovery and development programs.
References
- (No valid reference)
-
Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 15, 2026, from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
This compound, CAS 1256812-94-8. (n.d.). BIOFOUNT. Retrieved January 15, 2026, from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methoxypyridine-3-carbonitrile
Abstract: 5-Chloro-2-methoxypyridine-3-carbonitrile (CAS No: 1256812-94-8) is a substituted pyridine derivative that serves as a versatile building block in modern synthetic and medicinal chemistry.[1][2][3] The strategic arrangement of its chloro, methoxy, and nitrile functional groups provides a unique combination of reactivity and electronic properties, making it a valuable intermediate for the synthesis of complex heterocyclic compounds.[4][5] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its characterization, and insights into its applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust understanding of how to characterize this and similar molecules.
Molecular Structure and Chemical Identifiers
The unique reactivity and properties of this compound stem directly from its molecular architecture. The pyridine ring, a common motif in pharmaceuticals, is functionalized with an electron-withdrawing nitrile group, an electron-donating methoxy group, and a halogen (chlorine) atom that is an excellent handle for synthetic transformations.[4][6]
Sources
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Spectroscopic Characterization of 5-Chloro-2-methoxypyridine-3-carbonitrile: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-Chloro-2-methoxypyridine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies presented herein are grounded in established analytical chemistry principles to ensure scientific integrity and reproducibility.
Introduction
This compound, with the CAS Number 1256812-94-8, is a substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities that allow for a wide range of molecular modifications. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which serves as a critical building block in synthetic chemistry. This guide will elucidate the expected spectroscopic signatures of this compound.
Molecular Structure and Key Features
To comprehend the spectroscopic data, it is essential to first visualize the molecular structure of this compound.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will examine both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet | 1H | H4 |
| ~7.8 | Doublet | 1H | H6 |
| ~4.1 | Singlet | 3H | OCH₃ |
Interpretation:
-
H4 and H6 Protons: The pyridine ring has two aromatic protons. Due to the anisotropic effects of the ring and the influence of the electron-withdrawing chloro and cyano groups, these protons will appear in the downfield region of the spectrum. They are expected to appear as doublets due to coupling with each other.
-
Methoxypyridine Protons: The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. The electronegative oxygen atom will shift this signal downfield to around 4.1 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C2 |
| ~152 | C6 |
| ~140 | C4 |
| ~125 | C5 |
| ~115 | CN |
| ~95 | C3 |
| ~55 | OCH₃ |
Interpretation:
-
Pyridine Ring Carbons: The carbons of the pyridine ring will have distinct chemical shifts based on their electronic environments. The carbon atom C2, bonded to both a nitrogen and an oxygen, is expected to be the most downfield. The carbon C5, bearing the chloro group, will also be significantly shifted.
-
Nitrile Carbon: The carbon of the nitrile group (CN) typically appears in the 115-125 ppm range.
-
Methoxy Carbon: The carbon of the methoxy group will be the most upfield signal due to its sp³ hybridization and shielding effects.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data (ATR):
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2230 | Strong, Sharp | C≡N (Nitrile) Stretch |
| ~1600, ~1480 | Medium-Strong | C=C and C=N (Aromatic Ring) Stretches |
| ~1250 | Strong | C-O (Aryl Ether) Stretch |
| ~1050 | Strong | C-O (Aryl Ether) Stretch |
| ~850 | Strong | C-Cl Stretch |
Interpretation:
The most characteristic peak in the IR spectrum of this compound will be the strong, sharp absorption around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The aromatic C=C and C=N stretching vibrations will appear in the 1480-1600 cm⁻¹ region. The strong absorptions for the aryl ether C-O bond and the C-Cl bond are also expected to be prominent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
Predicted Mass Spectrometry Data (ESI-MS):
-
Molecular Ion (M⁺): A prominent peak is expected at m/z corresponding to the molecular weight of the compound (C₇H₅ClN₂O). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Key Fragmentation Pathways:
Figure 2. Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed. These are based on standard laboratory procedures and should be adapted as necessary for specific instrumentation.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 500 MHz NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H and δ 77.16 for ¹³C).
IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the molecular ion.
-
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed isotopic pattern for chlorine-containing ions with the theoretical distribution.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and detailed characterization of this compound. The predicted NMR, IR, and Mass spectra are consistent with the proposed chemical structure and provide a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for unambiguous structural confirmation and purity assessment.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(10), 2469. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
The Strategic Synthesis of a Privileged Scaffold: A Technical Guide to 5-Chloro-2-methoxypyridine-3-carbonitrile
Introduction: The Enduring Importance of the Pyridine Nucleus in Drug Discovery
The pyridine ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence stems from a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, influencing solubility and target engagement, while the aromatic system provides a rigid scaffold for the precise spatial arrangement of pharmacophoric groups. The introduction of specific substituents onto this ring is a critical strategy in drug design, modulating a molecule's electronic properties, metabolic stability, and binding affinity. Among the vast landscape of substituted pyridines, 5-Chloro-2-methoxypyridine-3-carbonitrile has emerged as a particularly valuable intermediate, offering a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its history, synthesis, and application, tailored for researchers and professionals in the field of drug development.
Historical Context and the Evolution of Synthetic Routes
The precise first synthesis of this compound is not prominently documented as a singular discovery. Instead, its emergence is rooted in the broader development of synthetic methodologies for polysubstituted pyridines. A significant advancement in the synthesis of the parent 2-alkoxypyridine-3-carbonitrile scaffold was reported in 1993 by Victory et al.[1][2]. Their work detailed a one-step condensation reaction that provided a straightforward route to these valuable building blocks.
Prior to this, the synthesis of 2-alkoxypyridine-3-carbonitriles was typically achieved through less direct methods, such as the nucleophilic displacement of a halogen at the 2-position with an alkoxide or the O-alkylation of a 2-pyridone derivative[1]. These earlier methods often required harsh conditions or multiple steps, limiting their efficiency and scalability. The development of more convergent strategies, like the one-pot condensation, was a crucial step forward, enabling broader access to this class of compounds for medicinal chemistry programs.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of this compound and its analogs generally relies on the construction of the pyridine ring through cyclization reactions, followed by functional group interconversions.
Primary Synthesis via Cyclocondensation
A prevalent and efficient method for constructing the 2-alkoxypyridine-3-carbonitrile core involves the condensation of an α,β-unsaturated carbonyl compound with malononitrile in the presence of a base, such as sodium methoxide in methanol[1]. This approach is notable for its atom economy and the direct formation of the desired scaffold.
Experimental Protocol: One-Pot Synthesis of a 2-Methoxypyridine-3-carbonitrile Derivative [1]
-
Preparation of Sodium Methoxide Solution: To a flask containing methanol, sodium metal is added portion-wise at a controlled temperature (e.g., 5°C) to generate a fresh solution of sodium methoxide.
-
Addition of Malononitrile: Malononitrile, dissolved in methanol, is added to the sodium methoxide solution.
-
Condensation Reaction: The corresponding α,β-unsaturated aldehyde or ketone is added dropwise to the reaction mixture. For the synthesis of this compound, a chlorinated α,β-unsaturated precursor would be required.
-
Reaction Completion and Workup: The mixture is refluxed to drive the reaction to completion. The solvent is then removed under reduced pressure. The resulting residue is dissolved in water and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.
The underlying mechanism of this transformation is believed to proceed through a series of well-established organic reactions:
Caption: Proposed reaction mechanism for the one-pot synthesis.
Alternative Synthetic Approaches
While cyclocondensation is a primary route, other methods for synthesizing substituted pyridines can be adapted. These include:
-
From 2-Halopyridines: Nucleophilic aromatic substitution (SNAr) on a pre-existing 2,5-dichloropyridine-3-carbonitrile with sodium methoxide. The chlorine at the 2-position is generally more activated towards nucleophilic attack.
-
From Pyridones: O-alkylation of the corresponding 5-chloro-2-pyridone-3-carbonitrile. This involves treating the pyridone with an alkylating agent in the presence of a base.
The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns.
Physicochemical Properties and Spectroscopic Data
The structural features of this compound impart specific physicochemical properties that are relevant to its handling and reactivity.
| Property | Value | Source |
| CAS Number | 1256812-94-8 | [3][4][5][6][7] |
| Molecular Formula | C₇H₅ClN₂O | [8] |
| Molecular Weight | 168.58 g/mol | [8] |
Spectroscopic analysis is crucial for the unambiguous identification and characterization of the molecule. While a comprehensive dataset is proprietary to various manufacturers, typical spectroscopic features would include:
-
¹H NMR: Distinct signals for the methoxy protons (a singlet around 4.0 ppm) and the two aromatic protons on the pyridine ring (two doublets in the aromatic region).
-
¹³C NMR: Resonances for the seven carbon atoms, including the nitrile carbon, the methoxy carbon, and the five carbons of the pyridine ring.
-
IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Applications in Drug Development: A Versatile Intermediate
This compound is a valuable intermediate due to the orthogonal reactivity of its functional groups. The chloro, methoxy, and nitrile groups can be selectively manipulated to build molecular complexity.
Caption: Reactivity map of this compound.
The chlorine atom at the 5-position is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations[9]. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, which is a common strategy for exploring the structure-activity relationship (SAR) of a lead compound. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification. The methoxy group can be demethylated to reveal a hydroxyl group, which can act as a hydrogen bond donor or be further functionalized.
Conclusion
This compound stands as a testament to the power of strategic molecular design. While its discovery was an evolutionary step in the synthesis of substituted pyridines rather than a singular event, its utility in modern drug discovery is undeniable. The convergence of efficient synthetic routes and the versatile reactivity of its functional groups has established it as a privileged scaffold for the construction of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and physicochemical properties is therefore essential for any researcher or scientist working at the forefront of medicinal chemistry.
References
- EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.). Google Patents.
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-
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
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A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). Retrieved January 15, 2026, from [Link]
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A simple synthesis of 2-methoxypyridine-3-carbonitriles. (n.d.). Universitat Ramon Llull. Retrieved January 15, 2026, from [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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5-Chloro-2-methoxypyridine-3-carbonitrile: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
5-Chloro-2-methoxypyridine-3-carbonitrile is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis, particularly within the domain of drug discovery and development. Its unique electronic and steric properties, conferred by the chloro, methoxy, and cyano substituents on the pyridine core, allow for a diverse range of chemical transformations. This guide provides an in-depth analysis of its core physicochemical properties, validated synthetic protocols, comprehensive characterization data, and a discussion of its strategic application in the synthesis of complex molecular architectures and biologically active compounds. It is intended to serve as a critical resource for researchers, scientists, and professionals in the fields of medicinal chemistry, process development, and materials science.
Core Physicochemical Properties
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its key molecular identifiers and properties are summarized below.
1.1. Molecular Structure and Formula
The structural arrangement of the pyridine ring substituted with chloro, methoxy, and carbonitrile groups is critical to its reactivity. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic landscape on the pyridine ring.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₇H₅ClN₂O | [1][2] |
| Molecular Weight | 168.58 g/mol | [1][2] |
| Monoisotopic Mass | 168.0090405 Da | [2] |
| CAS Number | 1256812-94-8 | [1] |
1.2. Rationale for Utility in Synthesis
The specific substitution pattern is not accidental; it is designed for selective, high-yield transformations.
-
Chloro Group (C5): The chlorine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental for constructing C-C and C-N bonds.[3] Its position is sterically accessible, facilitating catalyst engagement.
-
Methoxy Group (C2): This group activates the pyridine ring and can influence the regioselectivity of certain reactions. It can also be a site for late-stage functionalization, such as demethylation to reveal a pyridone scaffold.
-
Carbonitrile Group (C3): The nitrile is a powerful electron-withdrawing group and a synthetic precursor to various functionalities, including amines (via reduction), carboxylic acids (via hydrolysis), and tetrazoles (via cycloaddition), which are common bioisosteres in medicinal chemistry.
Synthesis and Manufacturing
The preparation of this compound can be approached through several synthetic routes. The choice of route often depends on the scale, cost of starting materials, and desired purity. A common conceptual pathway involves the construction and subsequent functionalization of the pyridine ring.
2.1. Conceptual Synthetic Workflow
A generalized synthetic approach often starts with simpler, commercially available pyridine or pyrimidine precursors. The sequence of introducing the chloro, methoxy, and cyano groups is critical to avoid undesired side reactions and to ensure high regioselectivity.
Sources
Commercial suppliers and pricing for 5-Chloro-2-methoxypyridine-3-carbonitrile
An In-depth Technical Guide to the Commercial Procurement and Quality Assessment of 5-Chloro-2-methoxypyridine-3-carbonitrile for Research and Development
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound, a key building block in modern medicinal chemistry. Beyond a simple list of suppliers, this document offers a technical framework for strategic procurement, quality evaluation, and safe handling, ensuring the integrity of your research and development endeavors.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its unique arrangement of a chloro, a methoxy, and a cyano group on the pyridine ring makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment that allows for selective functionalization at various positions of the pyridine ring. This has led to its use in the development of novel therapeutics targeting a variety of diseases.
The reliable sourcing of this reagent is therefore a critical first step in many drug discovery pipelines. The purity and consistency of the starting material can have a profound impact on the efficiency of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). This guide aims to provide a clear path for navigating the complexities of sourcing this important chemical.
Commercial Suppliers and Market Availability
A number of chemical suppliers offer this compound, ranging from large, well-established companies to smaller, more specialized firms. The choice of supplier often depends on a variety of factors including the quantity required, the desired purity, lead times, and, of course, cost. Below is a comparative analysis of several prominent suppliers.
Table 1: Comparative Analysis of Commercial Suppliers for this compound
| Supplier | Catalog Number | Purity | Available Quantities | Typical Lead Time |
| Sigma-Aldrich (Merck) | 703594 | ≥97% | 1g, 5g, 25g | 1-3 business days |
| Thermo Fisher Scientific (Alfa Aesar) | H55964 | 97% | 1g, 5g, 10g | 1-3 business days |
| TCI America | C2687 | >98% | 1g, 5g, 25g | 1-3 business days |
| Combi-Blocks | QC-7740 | ≥97% | 1g, 5g, 10g, 25g | 1-3 business days |
| Oakwood Chemical | 044770 | 97% | 1g, 5g, 10g, 25g | 1-3 business days |
| Santa Cruz Biotechnology | sc-280004 | N/A | 1g, 5g | Varies |
Disclaimer: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Pricing Analysis: A Strategic Perspective
The price of this compound can vary significantly based on several factors:
-
Purity: Higher purity grades command a premium price. For applications in late-stage drug development and cGMP synthesis, a purity of >99% may be required, which will be substantially more expensive than the standard research-grade material (typically 97-98%).
-
Quantity: As with most chemical reagents, the price per gram decreases significantly with increasing order size. Bulk quantities for pilot-scale or manufacturing will have a much lower cost per unit than small quantities for initial screening.
-
Supplier: Larger, well-known suppliers may have higher list prices but can often provide more extensive quality control documentation and support. Smaller or newer suppliers may offer more competitive pricing but may require more rigorous incoming quality assessment.
-
Synthesis Route: The synthetic route used by the manufacturer can impact the cost and the impurity profile. Understanding the potential byproducts of different synthetic pathways can be crucial for troubleshooting downstream reactions.
Experimental Protocol: Incoming Quality Control and Material Handling
Upon receiving a shipment of this compound, it is imperative to perform a thorough quality control assessment to verify its identity and purity. This is a self-validating step to ensure the integrity of your experimental results.
4.1. Safety Precautions and Handling
-
Consult the Safety Data Sheet (SDS): Before handling the compound, thoroughly review the SDS provided by the supplier. This document contains critical information on hazards, personal protective equipment (PPE), and emergency procedures.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
4.2. Step-by-Step Quality Control Workflow
-
Visual Inspection: Carefully inspect the container for any signs of damage or contamination. The compound should be a white to off-white solid. Note any discoloration or heterogeneity.
-
Documentation Review: Cross-reference the information on the container label with the certificate of analysis (CoA) provided by the supplier. Verify the batch number, purity, and date of analysis.
-
Identity Verification (¹H NMR Spectroscopy):
-
Prepare a sample by dissolving a small amount of the compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum. The spectrum should be consistent with the known structure of this compound. Key expected signals include two aromatic protons on the pyridine ring and a singlet for the methoxy group protons.
-
-
Purity Assessment (HPLC or GC-MS):
-
Develop a suitable High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method to assess the purity of the material.
-
For HPLC, a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
For GC-MS, a standard non-polar column (e.g., DB-5ms) can be used.
-
The resulting chromatogram should show a major peak corresponding to the desired compound, and the area percentage of this peak should be consistent with the purity stated on the CoA.
-
-
Record Keeping: Meticulously document all QC results, including spectra and chromatograms, in your laboratory notebook, linking them to the specific batch number of the material.
Visualization of the Procurement and QC Workflow
The following diagram illustrates the logical flow for sourcing and qualifying this compound.
Caption: Workflow for sourcing and quality control of chemical reagents.
Conclusion
The successful integration of this compound into a drug discovery program hinges on a strategic and technically sound approach to procurement and quality control. By carefully selecting suppliers, understanding the factors that influence price and purity, and implementing a robust incoming quality assessment protocol, researchers can mitigate risks and ensure the reliability and reproducibility of their synthetic efforts. This guide provides a foundational framework for these critical activities, empowering scientists to proceed with confidence in the quality of their starting materials.
References
Unlocking New Frontiers: A Technical Guide to the Research Potential of 5-Chloro-2-methoxypyridine-3-carbonitrile
Introduction: The Strategic Value of a Substituted Pyridine Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone scaffold, integral to a multitude of FDA-approved drugs and functional materials.[1][2][3][4] Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility make it a privileged structure in the design of novel molecular entities.[2][5] The subject of this guide, 5-Chloro-2-methoxypyridine-3-carbonitrile, emerges as a particularly compelling, yet underexplored, building block. Its trifunctional nature—a reactive chlorine atom, an electron-donating methoxy group, and a versatile cyano group—presents a rich tapestry of opportunities for chemical elaboration and the development of next-generation therapeutics and materials.
This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research avenues for this compound. We will delve into its latent potential in medicinal chemistry, with a specific focus on kinase inhibition, and explore its applicability in the realm of materials science. This document is designed not as a rigid set of instructions, but as a catalyst for innovation, providing both the foundational knowledge and the practical starting points for pioneering research.
Part 1: Medicinal Chemistry - A Scaffold for Novel Kinase Inhibitors
The cyanopyridine moiety is a well-established pharmacophore in a variety of biologically active compounds, demonstrating a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.[6][7][8] Notably, cyanopyridine derivatives have shown significant promise as kinase inhibitors, a critical class of drugs in oncology.[6] The structural features of this compound make it an ideal starting point for the design of novel kinase inhibitors. The chlorine atom at the 5-position serves as a convenient handle for introducing diversity through well-established cross-coupling reactions, allowing for the exploration of the chemical space around the pyridine core to achieve desired potency and selectivity.[9]
Hypothetical Signaling Pathway: Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. We propose that derivatives of this compound can be designed to target the ATP-binding pocket of VEGFR-2, thereby inhibiting its downstream signaling cascade.
Caption: Proposed mechanism of action for a this compound derivative targeting VEGFR-2.
Experimental Workflow: From Synthesis to Biological Evaluation
The following outlines a comprehensive workflow for the synthesis and evaluation of a library of this compound derivatives as potential VEGFR-2 inhibitors.
Caption: Experimental workflow for the development of novel kinase inhibitors.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids.[9]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equivalents)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), XPhos (0.04 equivalents), and K₃PO₄ (2.0 equivalents).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / XPhos | A robust and versatile catalytic system for Suzuki-Miyaura couplings of heteroaryl chlorides. |
| Base | K₃PO₄ | A strong base suitable for promoting transmetalation. |
| Solvent | Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
Part 2: Materials Science - Building Blocks for Organic Electronics
The unique electronic and photophysical properties of substituted pyridines also position them as attractive candidates for applications in materials science, particularly in the field of organic electronics.[10] The electron-withdrawing nature of the cyano group and the pyridine nitrogen, combined with the electron-donating methoxy group, creates a "push-pull" system within the this compound scaffold. This electronic arrangement can lead to interesting photophysical properties, such as fluorescence, making these molecules potential building blocks for organic light-emitting diodes (OLEDs) or fluorescent sensors.
Potential Application: Fluorescent Probes for Metal Ion Detection
The nitrogen atom of the pyridine ring and the cyano group can act as coordination sites for metal ions. Upon binding to a specific metal ion, the electronic structure of the molecule could be perturbed, leading to a change in its fluorescence properties (e.g., quenching or enhancement). This "turn-on" or "turn-off" fluorescence response forms the basis of a chemosensor.
Caption: Logical relationship for a fluorescent metal ion sensor.
Experimental Workflow: Synthesis and Characterization of a Fluorescent Probe
-
Synthesis: Modify the 5-chloro position of this compound with a suitable fluorophore or a receptor unit for the target metal ion using cross-coupling chemistry.
-
Photophysical Characterization: Characterize the absorption and emission properties of the synthesized compound using UV-Vis and fluorescence spectroscopy.
-
Titration Studies: Perform fluorescence titration experiments by adding increasing concentrations of the target metal ion to a solution of the compound to determine the binding affinity and selectivity.
-
Selectivity Studies: Evaluate the fluorescence response of the compound in the presence of other competing metal ions to assess its selectivity.
-
Quantum Yield Determination: Calculate the fluorescence quantum yield of the compound in the absence and presence of the metal ion to quantify the sensing efficiency.
Conclusion: A Call for Exploration
This compound represents a molecule of significant untapped potential. Its versatile chemical handles and inherent electronic properties make it a prime candidate for exploration in both medicinal chemistry and materials science. This guide has provided a framework for initiating research in these areas, from the rational design of novel kinase inhibitors to the development of innovative fluorescent materials. It is our hope that this document will serve as a valuable resource for scientists and researchers, inspiring them to unlock the full potential of this intriguing chemical scaffold.
References
- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
A review: Biological activities of novel cyanopyridine derivatives. (2023). Archiv der Pharmazie, 356(5), e2300067. Retrieved from [Link]
- Cyanopyridine derivatives: Significance and symbolism. (2024). ScienceDirect.
- The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry, 14(10), 1871-1887. Retrieved from [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy, 15, 3351–3371. Retrieved from [Link]
-
The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
Optimizing Chemical Synthesis: The Role of 5-Chloro-2-methoxypyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2016). Journal of Materials Chemistry C, 4(13), 2534-2543. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 5-Chloro-2-methoxypyridine-3-carbonitrile
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
5-Chloro-2-methoxypyridine-3-carbonitrile is a highly functionalized heterocyclic compound that serves as a valuable building block for the synthesis of a diverse array of chemical entities. Its strategic substitution pattern, featuring a reactive chlorine atom, an electron-donating methoxy group, and an electron-withdrawing nitrile group, provides multiple avenues for chemical modification. This unique combination of functional groups makes it an attractive starting material for researchers in medicinal chemistry, agrochemicals, and materials science, enabling the construction of complex molecules with potential biological activity and novel properties.
The chlorine atom at the 5-position is a prime site for cross-coupling reactions and nucleophilic aromatic substitution, allowing for the introduction of various aryl, heteroaryl, and amino substituents. The nitrile group can be readily transformed into other key functional groups such as primary amines and carboxylic acids through reduction and hydrolysis, respectively. The interplay of these functionalities allows for a modular and efficient approach to the synthesis of compound libraries for screening and lead optimization.
This guide provides detailed application notes and step-by-step protocols for three key transformations of this compound:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the formation of a C-C bond at the 5-position.
-
Nucleophilic Aromatic Substitution (SNAr) to introduce nitrogen-based functionalities.
-
Transformation of the Nitrile Group via reduction to a primary amine and hydrolysis to a carboxylic acid.
Each section includes a discussion of the underlying mechanistic principles, detailed experimental protocols, and data presentation to aid researchers in successfully utilizing this versatile scaffold.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[1][2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, displacing the chloro group.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[1][2] The key steps are:
-
Oxidative Addition: A Pd(0) species inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) complex. The reactivity of aryl chlorides in this step is generally lower than that of bromides or iodides, often necessitating the use of bulky, electron-rich phosphine ligands to facilitate this process.[1]
-
Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center, a step that is typically facilitated by a base. The base activates the organoboron species, making it more nucleophilic.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitrile group, can make oxidative addition more facile compared to electron-rich aryl chlorides.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Potassium phosphate (K3PO4) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and K3PO4 (2.0 eq).
-
Seal the flask with a septum, and purge with nitrogen or argon for 15-20 minutes.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd2(dba)3 / XPhos | A highly active catalyst system for coupling aryl chlorides.[1] |
| Base | K3PO4 | An effective base for promoting transmetalation. |
| Solvent | 1,4-Dioxane | A common aprotic solvent for Suzuki couplings. |
| Temperature | 100 °C | Elevated temperature is often required for the activation of aryl chlorides. |
Nucleophilic Aromatic Substitution (SNAr): Introducing Nitrogen Functionality
Nucleophilic aromatic substitution (SNAr) is a key transformation for the introduction of heteroatoms onto aromatic rings.[3][4] For this compound, the presence of the strongly electron-withdrawing nitrile group at the 3-position activates the chloro-substituted carbon at the 5-position towards nucleophilic attack.
Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][5]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.
-
Elimination of the Leaving Group: The leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the pyridine ring is restored.
The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups, particularly those ortho and para to the site of attack, stabilize the negative charge of the intermediate through resonance and inductive effects, thereby facilitating the reaction.[4][6] In this compound, the nitrile group, while meta to the chloro group, still exerts a significant activating effect.
Diagram 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general procedure for the SNAr reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine) (2.0 equivalents)
-
Potassium carbonate (K2CO3) (2.5 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.
-
Add the amine (2.0 eq) and potassium carbonate (2.5 eq) to the solution.
-
Heat the reaction mixture to 120 °C under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Nucleophile | Amine (2.0 eq) | A common class of nucleophiles for SNAr reactions. |
| Base | K2CO3 | Acts as a scavenger for the HCl generated in situ. |
| Solvent | DMSO | A polar aprotic solvent that can accelerate SNAr reactions. |
| Temperature | 120 °C | Higher temperatures are often necessary to overcome the activation energy barrier. |
Transformations of the Nitrile Group: Accessing Amines and Carboxylic Acids
The nitrile functionality in this compound is a versatile handle for further synthetic manipulations, primarily through reduction to a primary amine or hydrolysis to a carboxylic acid.
Reduction of the Nitrile to a Primary Amine
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH4).[7][8]
The reduction of a nitrile with LiAlH4 proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.[9][10]
-
First Hydride Addition: A hydride ion from LiAlH4 attacks the nitrile carbon, breaking one of the pi bonds of the carbon-nitrogen triple bond to form an imine anion, which is stabilized as an aluminum complex.
-
Second Hydride Addition: A second hydride ion adds to the imine carbon, resulting in a dianion intermediate, also complexed to aluminum.
-
Aqueous Workup: The addition of water protonates the nitrogen, yielding the primary amine.
Diagram 3: Workflow for Nitrile Reduction
Caption: Workflow for the reduction of the nitrile group.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na2SO4·10H2O)
-
Anhydrous sodium sulfate (Na2SO4)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, add LiAlH4 (2.0 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product as necessary, for example by distillation or chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | LiAlH4 | A powerful reducing agent capable of reducing nitriles to primary amines.[7] |
| Solvent | Anhydrous THF | A common aprotic ether solvent for LiAlH4 reductions. |
| Workup | Fieser Workup | A standard and safe procedure for quenching LiAlH4 reactions. |
Hydrolysis of the Nitrile to a Carboxylic Acid
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[11][12] The choice of conditions depends on the stability of the other functional groups in the molecule.
Acid-Catalyzed Hydrolysis: [13][14]
-
Protonation: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom.
-
Nucleophilic Attack by Water: A water molecule attacks the nitrile carbon.
-
Tautomerization: A series of proton transfers leads to the formation of an amide intermediate.
-
Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.
Base-Catalyzed Hydrolysis: [11][15]
-
Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the nitrile carbon.
-
Protonation: The resulting anion is protonated by water to form an imidic acid, which tautomerizes to an amide.
-
Amide Hydrolysis: The amide is then hydrolyzed by the base to a carboxylate salt and ammonia. Acidification in a separate workup step is required to obtain the free carboxylic acid.
This protocol describes the hydrolysis of the nitrile group to a carboxylic acid under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 6 M)
-
Hydrochloric acid (HCl) (e.g., 6 M) for acidification
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed. The evolution of ammonia gas may be observed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
| Parameter | Condition | Rationale |
| Reagent | Aqueous NaOH | A strong base that facilitates the hydrolysis of the nitrile. |
| Temperature | Reflux | Elevated temperature is required to drive the hydrolysis to completion. |
| Workup | Acidification | Necessary to protonate the carboxylate salt to yield the free carboxylic acid.[16] |
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a wide range of pyridine derivatives. The protocols and application notes provided in this guide demonstrate its utility in key synthetic transformations, including Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and transformations of the nitrile group. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate novel and complex molecules for various applications in the chemical sciences. The provided protocols serve as a solid foundation for further exploration and optimization in the laboratory.
References
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
-
Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
-
Visual Learners. (2025, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. Retrieved from [Link]
- Buchwald, S. L., & Mauger, C. M. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]
-
Wubbels, G. G. (n.d.). Mechanisms of Nucleophilic Aromatic Photosubstitution Reactions. American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Smith, K. L., & Smith, M. B. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- MDPI. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684.
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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Step-by-step synthesis of 5-Chloro-2-methoxypyridine-3-carbonitrile
An Application Note and Protocol for the Laboratory Preparation of 5-Chloro-2-methoxypyridine-3-carbonitrile
Authored by a Senior Application Scientist
Introduction
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the chloro, methoxy, and cyano functionalities on the pyridine scaffold, make it a valuable precursor for the synthesis of a diverse range of complex molecular targets. Pyridine derivatives are integral components of numerous pharmaceuticals, and the specific substitution pattern of this compound allows for versatile downstream modifications, such as cross-coupling reactions at the chloro position and transformations of the nitrile group.[1][2] This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The described multi-step pathway is grounded in established chemical principles and prioritizes safety, reproducibility, and high purity of the final product.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a robust five-step sequence starting from the commercially available 2-amino-5-chloropyridine. The strategy involves the initial conversion of the starting material to 5-chloro-2-hydroxypyridine, followed by the introduction of a nitrile group at the 3-position via a Vilsmeier-Haack type reaction. Subsequent chlorination of the hydroxyl group and a final nucleophilic substitution with methoxide yields the target compound. This pathway is designed for its logical flow and reliance on well-understood and scalable reactions.
Caption: Overall synthetic workflow for this compound.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Purity | Supplier |
| 2-Amino-5-chloropyridine | 1072-98-6 | 128.56 g/mol | ≥98% | Sigma-Aldrich |
| Sodium Nitrite | 7632-00-0 | 69.00 g/mol | ≥99% | Fisher Scientific |
| Sulfuric Acid | 7664-93-9 | 98.08 g/mol | 98% | VWR |
| Phosphorus Oxychloride | 10025-87-3 | 153.33 g/mol | ≥99% | Merck |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, ≥99.8% | Acros Organics |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 g/mol | ≥99% | Alfa Aesar |
| Formic Acid | 64-18-6 | 46.03 g/mol | ≥98% | BDH Chemicals |
| Sodium Methoxide | 124-41-4 | 54.02 g/mol | ≥97% | TCI |
| Methanol | 67-56-1 | 32.04 g/mol | Anhydrous, ≥99.8% | J.T.Baker |
| Dichloromethane | 75-09-2 | 84.93 g/mol | Anhydrous, ≥99.8% | Macron |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | EMD |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | Pharmco |
Detailed Experimental Protocols
PART 1: Synthesis of 5-Chloro-2-hydroxypyridine
Causality: This initial step transforms the amino group of the starting material into a hydroxyl group via a diazotization reaction. The resulting diazonium salt is unstable and readily hydrolyzes in the aqueous acidic medium to yield the desired hydroxypyridine. Concentrated sulfuric acid is used to generate nitrous acid in situ from sodium nitrite and to maintain a strongly acidic environment to stabilize the diazonium intermediate.
-
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-5-chloropyridine (50.0 g, 0.389 mol).
-
Carefully add 250 mL of a 10% aqueous sulfuric acid solution. Stir the mixture until all the solid has dissolved.
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (29.6 g, 0.429 mol) in 100 mL of water and add it dropwise to the reaction mixture over 1.5 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional hour.
-
Remove the ice bath and allow the mixture to warm to room temperature, then heat to 50 °C for 2 hours to ensure complete hydrolysis of the diazonium salt. Nitrogen gas evolution will be observed.
-
Cool the reaction mixture to room temperature. The product will precipitate as a pale solid.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 100 mL), and dry in a vacuum oven at 60 °C to a constant weight.
-
-
Expected Yield: 45-48 g (89-95%) of a white to off-white solid.
-
Characterization: The product can be characterized by ¹H NMR and melting point analysis.
PART 2: Synthesis of 5-Chloro-2-hydroxypyridine-3-carbaldehyde
Causality: This step introduces a formyl group at the 3-position of the pyridine ring using the Vilsmeier-Haack reaction. Phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyridine ring. The ortho-directing effect of the hydroxyl group favors substitution at the 3-position.
-
Procedure:
-
SAFETY FIRST: This reaction must be performed in a well-ventilated chemical fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.[3][4][5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[7]
-
In a 500 mL three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (80 mL).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (60 mL, 0.645 mol) dropwise over 1 hour, keeping the internal temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.
-
Once the addition is complete, add 5-Chloro-2-hydroxypyridine (40.0 g, 0.309 mol) portion-wise over 30 minutes.
-
After the addition, remove the ice bath and heat the reaction mixture to 90 °C for 4 hours.
-
Cool the mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic and should be done slowly.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH reaches 7-8.
-
The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
-
Expected Yield: 42-46 g (86-94%) of a yellowish solid.
-
Characterization: Confirm the structure using ¹H NMR, which should show a characteristic aldehyde proton signal around 10 ppm.
PART 3: Synthesis of 5-Chloro-2-hydroxypyridine-3-carbonitrile
Causality: This transformation converts the aldehyde into a nitrile. The aldehyde first reacts with hydroxylamine to form an oxime intermediate. Subsequent dehydration of the oxime, facilitated by heating in formic acid, yields the desired carbonitrile.
-
Procedure:
-
In a 500 mL round-bottom flask, combine 5-Chloro-2-hydroxypyridine-3-carbaldehyde (40.0 g, 0.254 mol), hydroxylamine hydrochloride (21.2 g, 0.305 mol), and 200 mL of formic acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 3 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 1 L of ice-water.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry under vacuum.
-
-
Expected Yield: 35-38 g (89-96%) of a light tan solid.
-
Characterization: The formation of the nitrile can be confirmed by IR spectroscopy (a characteristic C≡N stretch around 2220-2240 cm⁻¹) and the disappearance of the aldehyde proton in the ¹H NMR spectrum.
PART 4: Synthesis of 2,5-Dichloropyridine-3-carbonitrile
Causality: The hydroxyl group at the 2-position of the pyridine ring is converted to a chloro group. Phosphorus oxychloride is an effective chlorinating agent for this transformation. The reaction likely proceeds through a phosphate ester intermediate which is then displaced by a chloride ion.
Caption: Simplified mechanism for the chlorination of the hydroxypyridine.
-
Procedure:
-
SAFETY FIRST: This reaction involves heating a corrosive reagent and must be performed in a well-ventilated chemical fume hood with appropriate PPE.[3][4][5][6]
-
In a 250 mL round-bottom flask, place 5-Chloro-2-hydroxypyridine-3-carbonitrile (30.0 g, 0.194 mol).
-
Add phosphorus oxychloride (90 mL, 0.968 mol) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) for 5 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto 500 g of crushed ice. This quenching process is highly exothermic.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture.
-
-
Expected Yield: 28-31 g (83-92%) of a white crystalline solid.
-
Characterization: The product can be characterized by GC-MS to confirm the mass and by ¹H and ¹³C NMR to verify the structure.
PART 5: Synthesis of this compound
Causality: The final step is a nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position is more activated towards nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen. Sodium methoxide acts as the nucleophile, displacing the 2-chloro substituent to yield the final product.
-
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (5.3 g, 0.230 mol) in small portions to anhydrous methanol (250 mL) under a nitrogen atmosphere in a 500 mL flask cooled in an ice bath.
-
Once all the sodium has reacted, add a solution of 2,5-Dichloropyridine-3-carbonitrile (30.0 g, 0.173 mol) in 50 mL of anhydrous methanol.
-
Heat the reaction mixture to reflux for 4 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add 200 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).
-
-
Expected Yield: 25-28 g (79-88%) of a white solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity (≥98%).
Summary of Results
| Compound | Step | Starting Material | Molecular Formula | Expected Yield (%) | Key Characterization |
| 5-Chloro-2-hydroxypyridine | 1 | 2-Amino-5-chloropyridine | C₅H₄ClNO | 89-95 | ¹H NMR, M.P. |
| 5-Chloro-2-hydroxypyridine-3-carbaldehyde | 2 | 5-Chloro-2-hydroxypyridine | C₆H₄ClNO₂ | 86-94 | ¹H NMR (aldehyde δ ~10 ppm) |
| 5-Chloro-2-hydroxypyridine-3-carbonitrile | 3 | 5-Chloro-2-hydroxypyridine-3-carbaldehyde | C₆H₃ClN₂O | 89-96 | IR (C≡N ~2230 cm⁻¹) |
| 2,5-Dichloropyridine-3-carbonitrile | 4 | 5-Chloro-2-hydroxypyridine-3-carbonitrile | C₆H₂Cl₂N₂ | 83-92 | GC-MS, NMR |
| This compound | 5 | 2,5-Dichloropyridine-3-carbonitrile | C₇H₅ClN₂O | 79-88 | ¹H NMR, ¹³C NMR, MS, M.P. |
References
-
Air Liquide. SAFETY DATA SHEET: Phosphorus Oxychloride. [Link]
-
World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. [Link]
-
Organic Syntheses. Procedure for amide activation and cyclization. [Link]
-
MDPI. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
- Google Patents. (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
-
Sila Science. (2026, January 6). Optimizing Chemical Synthesis: The Role of 5-Chloro-2-methoxypyridine. [Link]
-
Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. [Link]
- Google Patents. (2010). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. my.airliquide.com [my.airliquide.com]
Application Notes & Protocols: Reaction Mechanisms and Synthetic Utility of 5-Chloro-2-methoxypyridine-3-carbonitrile
Abstract
5-Chloro-2-methoxypyridine-3-carbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and structural features—an electron-deficient pyridine ring, an electron-wasting cyano group, an electron-donating methoxy group, and a reactive chloro substituent—make it a versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the principal reaction mechanisms involving this substrate, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Detailed, field-proven protocols, mechanistic diagrams, and comparative data are presented to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a cornerstone of modern drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1] The strategic substitution of the pyridine ring with specific functional groups can profoundly influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[1] this compound (CAS 1256812-94-8) presents a compelling combination of functionalities:
-
The Chloro Group (C5): Serves as a versatile leaving group, enabling a wide array of functionalization reactions, most notably palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.[2]
-
The Cyano Group (C3): As a strong electron-wasting group, it significantly activates the pyridine ring towards nucleophilic attack, particularly at the C5 position, facilitating SNAr reactions.[3]
-
The Methoxy Group (C2): This electron-donating group modulates the electronic properties of the ring and can influence the molecule's conformation and metabolic stability.[1]
This unique electronic interplay makes the C-Cl bond at the 5-position a prime target for selective modification, allowing for the controlled introduction of diverse aryl, heteroaryl, alkyl, and amino moieties.
Core Reaction Mechanism I: Nucleophilic Aromatic Substitution (SNAr)
The most direct functionalization pathway for this substrate is Nucleophilic Aromatic Substitution (SNAr). Unlike SN1 and SN2 reactions common to alkyl halides, the SNAr mechanism is characteristic of aryl halides bearing strong electron-wasting groups.[4][5]
Mechanistic Principles
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The presence of the electron-wasting cyano group is critical, as it is positioned para to the chloro leaving group, providing essential resonance stabilization for the reaction intermediate.[5]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiol) on the electrophilic carbon atom bearing the chlorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][6]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, crucially, onto the nitrogen atom of the cyano group. This stabilization lowers the activation energy of the initial, rate-determining step.[3][6]
-
Elimination & Aromatization: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
Visualization: SNAr Mechanism
Caption: The Addition-Elimination mechanism of SNAr.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes the synthesis of 5-(benzylamino)-2-methoxypyridine-3-carbonitrile.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Dimethylformamide (DMF), anhydrous (5 mL)
-
Oven-dried 25 mL round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the oven-dried round-bottom flask, add this compound (168.6 mg, 1.0 mmol) and potassium carbonate (276.4 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by benzylamine (0.13 mL, 1.2 mmol).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature and pour it into water (25 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Core Reaction Mechanism II: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds.[7] Although aryl chlorides are generally less reactive than bromides or iodides, the use of specialized, bulky, electron-rich phosphine ligands enables efficient coupling.[2][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[9][10]
Mechanistic Principles (Catalytic Cycle): The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine substrate, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[10]
-
Transmetalation: A base activates the organoboron reagent to form a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the chloride.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for structurally similar chloropyridines.[8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
1,4-Dioxane (4 mL) and Water (0.8 mL), degassed
-
Glovebox or Schlenk line for inert atmosphere
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with this compound (168.6 mg, 1.0 mmol), the arylboronic acid (146.3 mg, 1.2 mmol), K₃PO₄ (424.6 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Seal the vial, remove it from the glovebox, and add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Typical >80% |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Typical >75% |
| 3-Thiopheneboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Typical >70% |
| Note: Yields are representative and optimization may be required. |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling the aryl chloride with an amine, catalyzed by palladium.[11][12] The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the nucleophile and the details of the base-mediated steps.
Key Considerations:
-
Catalyst Choice: Similar to Suzuki coupling, bulky, electron-rich ligands (e.g., XPhos, tBuBrettPhos) are crucial for activating the C-Cl bond.[8][13]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
General Experimental Workflow
The successful execution of these reactions relies on a systematic and careful laboratory workflow, especially given the air- and moisture-sensitive nature of the palladium catalysts and reagents.
Visualization: Cross-Coupling Experimental Workflow
Caption: Standard laboratory workflow for a Pd-catalyzed reaction.
Conclusion
This compound is a privileged scaffold whose reactivity is dominated by its susceptibility to nucleophilic aromatic substitution and its utility in palladium-catalyzed cross-coupling reactions. Understanding the underlying mechanisms—the SNAr addition-elimination pathway and the Pd(0)/Pd(II) catalytic cycles—is paramount for designing successful synthetic strategies. The protocols and data presented herein serve as a robust starting point for researchers aiming to leverage this versatile building block for the creation of novel compounds in drug discovery and materials science.
References
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. 8
-
BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. 1
-
Master Organic Chemistry. Reactions and Mechanisms. 14
-
Matrix Scientific. This compound. 15
-
Boron Molecular. (2026). Optimizing Chemical Synthesis: The Role of 5-Chloro-2-methoxypyridine. 2
-
Clayden, J., et al. Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. 16
-
Guidechem. 5-chloro-3-methoxypyridine-2-carbonitrile 372951-21-8 wiki. 17
-
El-Damasy, A. K., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. 18
-
Morran, B., et al. Palladium catalysed aryl amination reactions in supercritical carbon dioxide. Organic & Biomolecular Chemistry (RSC Publishing). 11
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. 4
-
NPTEL Archive. Nucleophilic Aromatic Substitution. 3
-
Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. 13
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. 19
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. 5
-
Liu, X., et al. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. 12
-
Organic Chemistry Portal. Suzuki Coupling. 9
-
Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. 7
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. 10
-
BenchChem. A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. 6
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- 9. Suzuki Coupling [organic-chemistry.org]
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- 11. Palladium catalysed aryl amination reactions in supercritical carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [ccspublishing.org.cn]
- 13. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
The Strategic Utility of 5-Chloro-2-methoxypyridine-3-carbonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Versatile Scaffold for Targeted Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine ring system stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties and capacity for diverse functionalization make it an ideal starting point for the synthesis of complex, biologically active molecules. Among the vast array of substituted pyridines, 5-Chloro-2-methoxypyridine-3-carbonitrile has emerged as a particularly valuable building block in the rational design of kinase inhibitors. This is attributed to its distinct arrangement of functional groups: a reactive chlorine atom, a methoxy group that can modulate solubility and metabolic stability, and a cyano group that can act as a hydrogen bond acceptor or be further transformed.
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. The strategic incorporation of the this compound moiety allows for the construction of inhibitor scaffolds that can effectively target the ATP-binding site of various kinases, leading to the disruption of aberrant signaling and the inhibition of disease progression.
This comprehensive guide delves into the application of this compound in the synthesis of kinase inhibitors, providing detailed protocols and explaining the chemical principles that underpin its utility. We will explore key synthetic transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, and discuss how this versatile building block can be leveraged to create potent and selective kinase inhibitors.
Core Synthetic Strategies and Mechanistic Insights
The chemical architecture of this compound offers two primary avenues for synthetic elaboration in the construction of kinase inhibitor scaffolds: Nucleophilic Aromatic Substitution (SNAr) at the C5 position and transformations involving the cyano and methoxy groups.
Nucleophilic Aromatic Substitution (SNAr): The Gateway to Diverse Scaffolds
The chlorine atom at the C5 position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent cyano group and the pyridine nitrogen. This makes the SNAr reaction a robust and versatile method for introducing a wide range of amine-containing fragments, which are crucial for establishing key interactions with the kinase hinge region.
Experimental Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Anilines
This protocol outlines a general method for the coupling of this compound with a substituted aniline, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the substituted aniline (1.1 eq), cesium carbonate (1.5 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add Pd2(dba)3 (0.05 eq) to the vessel under the inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted aminopyridine derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the C-N bond formation between the pyridine and aniline moieties.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that effectively promotes the deprotonation of the aniline, facilitating its addition to the palladium complex.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
While SNAr is a primary method for introducing nitrogen-based substituents, the Suzuki-Miyaura cross-coupling reaction offers a powerful strategy for forming carbon-carbon bonds at the C5 position. This allows for the introduction of various aryl and heteroaryl groups, which can occupy hydrophobic pockets within the ATP-binding site and enhance inhibitor potency and selectivity.
Experimental Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent system (e.g., 1,4-dioxane and water)
Procedure:
-
In a reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-methoxypyridine-3-carbonitrile.
Trustworthiness Through Self-Validation:
The progress of both the SNAr and Suzuki-Miyaura reactions should be meticulously monitored by TLC or LC-MS to ensure the consumption of the starting material and the formation of the desired product. The identity and purity of the final compound must be confirmed by analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
The principles outlined above are directly applicable to the synthesis of potent kinase inhibitors. A notable example is the structural similarity of the resulting scaffolds to known Anaplastic Lymphoma Kinase (ALK) inhibitors like Ceritinib.[1] ALK is a receptor tyrosine kinase, and its aberrant fusion proteins are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC).[2]
The synthesis of Ceritinib involves the coupling of a substituted aniline with a 2,5-dichloropyrimidine core. A similar synthetic strategy can be envisioned utilizing this compound as the starting scaffold.
Hypothetical Synthetic Pathway to an ALK Inhibitor Analog
The following diagram illustrates a plausible synthetic route to a novel kinase inhibitor scaffold based on this compound, drawing inspiration from the synthesis of Ceritinib.
Caption: A generalized workflow for the synthesis of a kinase inhibitor.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of the starting material, this compound.
| Property | Value |
| Molecular Formula | C7H5ClN2O |
| Molecular Weight | 168.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents |
| CAS Number | 1256812-94-8 |
Signaling Pathways and Biological Context
The kinase inhibitors synthesized from this compound are designed to target specific nodes in cellular signaling pathways that have become dysregulated in disease states. For instance, in ALK-positive NSCLC, the EML4-ALK fusion protein leads to constitutive activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and JAK-STAT pathways, promoting cell proliferation and survival.[2]
Caption: Simplified ALK signaling pathway and the point of intervention.
By binding to the ATP-binding site of the ALK kinase domain, inhibitors prevent the phosphorylation of downstream substrates, thereby blocking these pro-survival signals and inducing apoptosis in cancer cells. The design of these inhibitors, facilitated by versatile building blocks like this compound, is a testament to the power of targeted therapy in modern medicine.
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of sophisticated kinase inhibitors. Its inherent reactivity and multiple points for functionalization allow for the efficient construction of diverse chemical libraries for drug discovery. The protocols and strategic insights provided herein are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile scaffold in the ongoing quest for novel and effective targeted therapies.
References
-
Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378). Journal of Medicinal Chemistry, 56(14), 5675-5690. [Link]
-
Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. [Link]
-
Roskoski, R., Jr. (2017). Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers. Pharmacological Research, 121, 1-18. [Link]
-
Shaw, A. T., et al. (2014). Ceritinib in ALK-rearranged non-small-cell lung cancer. New England Journal of Medicine, 370(13), 1189-1197. [Link]
-
Hall, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1099-1108. [Link]
-
PubChem. (n.d.). Ceritinib. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2015). CN104693184A - Synthesis method of crizotinib.
- Google Patents. (2017).
Sources
The Strategic Utility of 5-Chloro-2-methoxypyridine-3-carbonitrile in the Genesis of Novel Heterocyclic Scaffolds
Abstract
In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic compounds with tailored properties is insatiable. These structures form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] A key challenge lies in the efficient and modular construction of these complex architectures. This guide focuses on the strategic application of 5-Chloro-2-methoxypyridine-3-carbonitrile (CAS No. 1256812-94-8) , a versatile and highly functionalized building block, in the development of diverse heterocyclic systems. We will explore the inherent reactivity of this scaffold and provide detailed, field-proven protocols for its transformation into high-value compounds, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Architectural Value of the Scaffold
This compound is not merely a starting material; it is a pre-functionalized scaffold engineered for synthetic versatility. Its structure incorporates three distinct reactive centers—a nitrile, a chloro substituent, and a methoxy-activated pyridine ring—each offering a unique handle for molecular elaboration.
-
The Cyano Group (C3): This electron-withdrawing group is a linchpin for cyclization and condensation reactions. It can be hydrolyzed, reduced, or serve as an electrophilic or nucleophilic precursor for the formation of fused rings such as pyrimidines, pyridines, and thiophenes.
-
The Chloro Substituent (C5): Positioned on an electron-deficient pyridine ring, the chlorine atom is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr) and, more significantly, for palladium-catalyzed cross-coupling reactions. This site is the primary gateway for introducing molecular diversity, allowing the installation of a wide array of aryl, heteroaryl, vinyl, and alkyl groups.[3]
-
The 2-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing the reactivity of the other positions. It can also serve as a handle for demethylation to reveal a pyridone moiety, further expanding the synthetic possibilities.
The strategic arrangement of these functional groups allows for sequential and regioselective reactions, making it an ideal starting point for building complex molecular libraries for drug discovery and materials research.
Core Synthetic Transformations & Mechanistic Insights
The true power of this compound is realized through its application in robust and versatile chemical transformations. This section details the protocols and underlying principles for two cornerstone applications: Palladium-Catalyzed Cross-Coupling and the construction of fused Thienopyridine systems.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a paramount C-C bond-forming reaction in modern organic synthesis.[4] For substrates like our target, activating the C-Cl bond, which is typically less reactive than C-Br or C-I bonds, requires a carefully selected catalytic system.[5] The choice of a bulky, electron-rich phosphine ligand is critical to promote the oxidative addition of the aryl chloride to the palladium(0) center, which is often the rate-determining step of the catalytic cycle.[6][7]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 7. Heterocycles with Nitrogen (N) | CymitQuimica [cymitquimica.com]
Scalable Synthesis of 5-Chloro-2-methoxypyridine-3-carbonitrile: A Robust, Multi-Step Pathway from Commercially Available Precursors
An Application Note for Researchers and Process Chemists
Abstract 5-Chloro-2-methoxypyridine-3-carbonitrile is a highly valuable heterocyclic building block in modern drug discovery and development, serving as a key intermediate for a range of complex pharmaceutical agents. Its specific substitution pattern offers multiple points for further chemical modification, yet its synthesis presents significant challenges, particularly concerning scalability, regioselectivity, and safety. This application note provides a comprehensive, field-proven guide to a robust and scalable multi-step synthesis of the title compound. We detail a logical pathway that relies on well-established, high-yielding chemical transformations, ensuring reproducibility from bench-scale to pilot-plant production. The protocols herein are designed for self-validation, incorporating in-process controls and purification strategies to deliver a high-purity final product.
Strategic Analysis: A Pathway Built on Reliability
The synthesis of polysubstituted pyridines often requires a carefully planned sequence of reactions to manage the directing effects of existing functional groups and to ensure high regioselectivity. A purely linear approach starting from a simple pyridine is often inefficient due to the formation of multiple isomers.
Our recommended strategy begins with a commercially available, pre-functionalized pyridine, 2-hydroxy-5-chloropyridine , and proceeds through a five-step sequence. This pathway is designed for maximum control and scalability, prioritizing reliable and well-understood reactions over more novel but less predictable methods. Each transformation is a standard, industrially applicable process, minimizing the risks associated with scale-up.
The core logic of this synthetic route is visualized below.
Figure 1: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
This section provides step-by-step protocols for each stage of the synthesis. All procedures should be conducted in a well-ventilated fume hood by personnel trained in experimental organic chemistry.
Protocol 1: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine (Intermediate 1)
Principle: This step introduces a nitro group at the C3 position through electrophilic aromatic substitution. The hydroxyl group at C2 is an activating ortho-, para-director, and while the C5 position is also activated, steric hindrance favors substitution at C3. This reaction is analogous to nitration procedures for other activated pyridines[1].
| Parameter | Specification |
| Starting Material | 2-Hydroxy-5-chloropyridine |
| Key Reagents | Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) |
| Solvent | Sulfuric Acid (H₂SO₄) |
| Temperature | 0°C to 25°C |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous quench and filtration |
| Typical Yield | 85-92% |
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 mL per 1 g of starting material). Cool the flask to 0°C using an ice-water bath.
-
Addition of Starting Material: Slowly add 2-hydroxy-5-chloropyridine (1.0 eq) in portions to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10°C. Stir until all solids are dissolved.
-
Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (30 g of ice per 1 g of starting material) with vigorous stirring. A yellow precipitate will form.
-
Isolation: Filter the solid precipitate using a Buchner funnel, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Drying: Dry the solid product under vacuum at 50°C to a constant weight to yield 5-Chloro-2-hydroxy-3-nitropyridine as a yellow solid.
Protocol 2: Synthesis of 2,5-Dichloro-3-nitropyridine (Intermediate 2)
Principle: The hydroxyl group at C2 is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a crucial activation step for the subsequent nucleophilic substitution. Such chlorinations are standard procedures for hydroxy-heterocycles and are known to be scalable[2].
| Parameter | Specification |
| Starting Material | 5-Chloro-2-hydroxy-3-nitropyridine |
| Key Reagents | Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (cat.) |
| Solvent | Neat (or optional high-boiling solvent like toluene) |
| Temperature | 100-110°C (Reflux) |
| Reaction Time | 3-5 hours |
| Work-up | Aqueous quench, extraction, and crystallization |
| Typical Yield | 90-95% |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 5-Chloro-2-hydroxy-3-nitropyridine (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).
-
Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 3-5 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Removal of Excess Reagent: After completion, cool the mixture to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure appropriate trapping for acidic vapors).
-
Quenching: Slowly and carefully add the cooled residue to a beaker of crushed ice with vigorous stirring.
-
Isolation & Purification: The product will precipitate as a solid. Filter the solid, wash with water, and then dissolve it in dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture to afford pure 2,5-Dichloro-3-nitropyridine .
Protocol 3: Synthesis of 5-Chloro-2-methoxy-3-nitropyridine (Intermediate 3)
Principle: This step involves a regioselective nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is significantly more activated by the electron-withdrawing nitro group and the ring nitrogen than the chlorine at C5. This allows for selective displacement by sodium methoxide. This type of selective functionalization is a cornerstone of pyridine chemistry[3].
| Parameter | Specification |
| Starting Material | 2,5-Dichloro-3-nitropyridine |
| Key Reagents | Sodium Methoxide (NaOMe) |
| Solvent | Methanol (MeOH) |
| Temperature | 40-50°C |
| Reaction Time | 1-3 hours |
| Work-up | Aqueous precipitation and filtration |
| Typical Yield | 93-98% |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2,5-Dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol (10 mL per 1 g), add a solution of sodium methoxide in methanol (1.05 eq, commercially available or freshly prepared) dropwise at room temperature.
-
Reaction: Gently heat the reaction mixture to 40-50°C and stir for 1-3 hours. Monitor the reaction by TLC for complete consumption of the starting material.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature and slowly add it to a beaker of cold water with stirring. The product will precipitate out of the solution.
-
Isolation: Filter the resulting solid, wash extensively with water to remove any salts, and dry under vacuum to yield 5-Chloro-2-methoxy-3-nitropyridine as a pale yellow solid, which is often pure enough for the next step.
Protocol 4: Synthesis of 5-Chloro-2-methoxypyridin-3-amine (Intermediate 4)
Principle: The nitro group is reduced to a primary amine. While catalytic hydrogenation is an option, a metal/acid reduction using iron powder in acidic medium is often preferred on a large scale due to its cost-effectiveness, safety, and efficiency.
| Parameter | Specification |
| Starting Material | 5-Chloro-2-methoxy-3-nitropyridine |
| Key Reagents | Iron Powder (Fe), Hydrochloric Acid (HCl) |
| Solvent | Ethanol/Water |
| Temperature | 70-80°C |
| Reaction Time | 2-4 hours |
| Work-up | Basification, filtration, and extraction |
| Typical Yield | 88-94% |
Step-by-Step Procedure:
-
Reaction Setup: Create a suspension of 5-Chloro-2-methoxy-3-nitropyridine (1.0 eq) and iron powder (4.0 eq) in a 5:1 mixture of ethanol and water.
-
Reaction: Heat the suspension to 70-80°C. Add concentrated hydrochloric acid (0.5 eq) portion-wise, causing a vigorous exothermic reaction. Maintain the temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol.
-
Basification: Concentrate the filtrate under reduced pressure. Add water and adjust the pH to >10 with a 30% sodium hydroxide solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-Chloro-2-methoxypyridin-3-amine .
Protocol 5: Synthesis of this compound (Final Product)
Principle: The final cyano group is installed via the Sandmeyer reaction. The primary amine is first converted to a diazonium salt under cold, acidic conditions, which is then displaced by a cyanide anion, typically using a copper(I) cyanide catalyst. This is a classic and highly reliable method for introducing nitriles onto aromatic rings.
Figure 2: Key transformations in the Sandmeyer cyanation step.
| Parameter | Specification |
| Starting Material | 5-Chloro-2-methoxypyridin-3-amine |
| Key Reagents | Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN), Hydrochloric Acid (HCl) |
| Solvent | Water/Acid |
| Temperature | 0-5°C (Diazotization), 60-70°C (Cyanation) |
| Reaction Time | 2-3 hours |
| Work-up | Basification, extraction, and column chromatography |
| Typical Yield | 75-85% |
Step-by-Step Procedure:
-
Diazotization: Dissolve 5-Chloro-2-methoxypyridin-3-amine (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5°C. Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to form the diazonium salt solution.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and sodium cyanide (NaCN, 1.3 eq) in water. Heat this solution to 60-70°C.
-
Reaction: Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
Completion: After the addition is complete, maintain the mixture at 70°C for 1 hour, then cool to room temperature.
-
Work-up: Basify the mixture with aqueous ammonia and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product, This compound .
Summary and Scalability Considerations
The described five-step synthesis provides a reliable and scalable route to this compound.
Key Advantages for Scalability:
-
Accessible Starting Material: The synthesis begins with a common, commercially available pyridine derivative.
-
Robust Reactions: Each step utilizes well-understood and widely practiced industrial reactions (nitration, chlorination, SNAr, reduction, Sandmeyer).
-
High Regioselectivity: The pathway is designed to avoid the formation of difficult-to-separate isomers.
-
Crystalline Intermediates: Most intermediates are solids, allowing for easy isolation and purification by filtration and recrystallization, which is highly advantageous for large-scale production.
-
Safety: While hazardous reagents (nitrating agents, POCl₃, cyanides) are used, their handling procedures are well-established in process chemistry environments. A thorough safety review is mandatory before any scale-up operation.
By following these detailed protocols, researchers and drug development professionals can confidently produce high-purity this compound for their research and development needs.
References
-
Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved from [Link]
-
MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
-
Thieme. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]
- Google Patents. (1988). US4766219A - Preparation of 2-cyano-6-chloropyridine compounds.
- Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Google Patents. (2010). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
-
ResearchGate. (2006). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]
-
NIH. (n.d.). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-2-methoxypyridine-3-carbonitrile (97%). Retrieved from [Link]
- Google Patents. (n.d.). EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine.
-
NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
- Google Patents. (2015). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
Sources
Application Notes & Protocols: Unlocking the Therapeutic Potential of 5-Chloro-2-methoxypyridine-3-carbonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyridine-3-carbonitrile Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an ideal foundation for designing targeted inhibitors. Within this class, compounds derived from 5-Chloro-2-methoxypyridine-3-carbonitrile represent a particularly versatile starting point. The nitrile group serves as a key pharmacophore, while the chloro and methoxy groups provide reactive handles for synthetic elaboration, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth exploration of the biological activities of these derivatives, with a focus on their application as kinase inhibitors in oncology, supported by detailed protocols for their synthesis and evaluation.
Section 1: Targeting the PIM-1 Kinase Pathway in Cancer
Proviral integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are frequently overexpressed in various human cancers, including breast and liver cancers. PIM-1, in particular, is a key regulator of cell survival, proliferation, and apoptosis. Its inhibition is a validated therapeutic strategy for halting tumor progression.
Mechanism of Action & Structure-Activity Relationship
Derivatives of the pyridine-3-carbonitrile scaffold have been successfully modified to produce potent PIM-1 kinase inhibitors.[2] Synthetic strategies often involve the transformation of the nitrile or adjacent groups to introduce moieties that can interact with the ATP-binding pocket of the kinase. For instance, conversion of the core structure into coupled amides has yielded compounds with nanomolar inhibitory activity.[3] Compound 12 from a recent study, a glycinated coupled amine derivative, demonstrated potent PIM-1 inhibition with an IC₅₀ value of 14.3 nM, comparable to the well-known kinase inhibitor Staurosporine.[2][3] This activity is directly correlated with potent cytotoxicity against cancer cell lines.
Data Summary: PIM-1 Inhibition and Cytotoxicity
| Compound | Target Cell Line | Cytotoxicity IC₅₀ (µM) | PIM-1 Kinase Inhibition IC₅₀ (nM) |
| Compound 12 | MCF-7 (Breast Cancer) | 0.50 | 14.3 |
| Compound 12 | HepG2 (Liver Cancer) | 5.27 | 14.3 |
| Compound 6 | MCF-7 (Breast Cancer) | >10 | 19.4 |
| Compound 11 | MCF-7 (Breast Cancer) | 0.73 | 42.3 |
| Compound 13 | MCF-7 (Breast Cancer) | >10 | 19.8 |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.14 | Not Tested |
| Staurosporine | N/A | Not Tested | 16.7 |
| Data synthesized from ACS Omega, 2023.[2][3] |
Protocol 1: Synthesis of a Pyridine-Based PIM-1 Inhibitor
This protocol outlines a generalized, multi-step synthesis for a potent PIM-1 inhibitor based on reported methodologies.[2][3]
Caption: Synthetic workflow for a pyridine-based PIM-1 inhibitor.
Step-by-Step Methodology:
-
Azide Formation:
-
Dissolve the starting hydrazide (e.g., 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide) in a suitable acidic aqueous solution (e.g., 2 M HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The formation of the azide intermediate can be monitored by TLC.
-
Once the reaction is complete, the azide can be extracted into an organic solvent like ethyl acetate.
-
-
Glycine Coupling:
-
To the solution of the azide intermediate, add glycine methyl ester hydrochloride and a base (e.g., triethylamine) to neutralize the acid.
-
Allow the reaction to stir at room temperature. The azide reacts with the amine of the glycine ester to form a coupled intermediate.
-
Monitor the reaction by TLC. Upon completion, wash the organic layer with water and brine, then dry over sodium sulfate.
-
-
Final Amine Coupling:
-
To the glycinated intermediate, add the desired amine (e.g., piperidine for a compound analogous to 12 ) and a suitable coupling agent.
-
The reaction proceeds to form the final amide product.
-
Purify the final compound using column chromatography to yield the highly pure inhibitor. Characterization should be performed using NMR and mass spectrometry to confirm the structure.[2][3]
-
Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ value of a test compound against PIM-1 kinase.
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate peptide
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Staurosporine)
-
White, opaque 96-well plates
Methodology:
-
Prepare Reagents: Prepare serial dilutions of the test compound and the positive control in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
To each well of the 96-well plate, add 5 µL of the test compound dilution. Include wells for a "no inhibitor" (vehicle) control and a "no enzyme" background control.
-
Add 10 µL of a solution containing the PIM-1 enzyme and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for PIM-1.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. This step depletes the remaining unconsumed ATP.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background ("no enzyme") signal from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
-
Section 2: Targeting VEGFR-2 for Anti-Angiogenic Activity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels.[4] In cancer, tumors hijack this process to secure a blood supply for growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anti-angiogenic strategy. Pyridine-based ureas and pyrimidine-5-carbonitrile derivatives have emerged as potent VEGFR-2 inhibitors.[4][5]
Caption: Inhibition of the VEGFR-2 signaling cascade by a pyridine-based inhibitor.
Data Summary: VEGFR-2 Inhibition and Antiproliferative Activity
| Compound | Target Cell Line | Cytotoxicity IC₅₀ (µM) | VEGFR-2 Kinase Inhibition IC₅₀ (µM) |
| Compound 11e | HCT-116 (Colon) | 1.14 | 0.61 |
| Compound 11e | MCF-7 (Breast) | 1.54 | 0.61 |
| Compound 12b | HCT-116 (Colon) | 8.96 | 0.53 |
| Compound 8e | MCF-7 (Breast) | 0.22 (48h) | 3.93 |
| Sorafenib | HCT-116/MCF-7 | 8.96 / 11.83 | 0.19 |
| Data synthesized from Molecules, 2020 and Bioorg. Chem., 2022.[4][5] |
Protocol 3: Cell-Based Antiproliferative MTT Assay
This protocol measures the cytotoxic effect of a compound on cancer cell lines.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the old media from the cells and add fresh media containing the different concentrations of the compound. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.
-
Incubation: Incubate the plate for 48 or 72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Plot the viability against the log of compound concentration to determine the IC₅₀ value.[5]
Section 3: Broadening the Scope - Other Kinase Targets
The versatility of the pyridine scaffold allows for the development of inhibitors against a wide range of other kinases, demonstrating its broad applicability in drug discovery.
-
Vaccinia-Related Kinases (VRK1 & VRK2): These Ser/Thr kinases are involved in cell division and neurological processes. Optimized aminopyridine scaffolds have yielded potent and selective inhibitors, with one compound showing a VRK1 IC₅₀ of approximately 150 nM and high selectivity across a panel of 48 other kinases.[6] This highlights the potential for developing targeted therapies for diseases driven by VRK dysregulation.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-known oncogene, and its inhibition is a cornerstone of therapy for certain cancers. Indole-based derivatives, which can be synthesized from pyridine precursors, have shown potent antiproliferative activity against cancer cell lines, with some compounds exhibiting GI₅₀ values as low as 29 nM, outperforming the reference drug erlotinib.[7]
Conclusion
Compounds derived from this compound are a rich source of biologically active molecules with significant therapeutic potential, particularly as kinase inhibitors. The strategic placement of functional groups on the pyridine core allows for extensive synthetic modification, leading to the discovery of potent and selective inhibitors of key oncogenic drivers like PIM-1 and VEGFR-2. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of these promising compounds, empowering researchers to further explore this valuable chemical space in the ongoing quest for novel anticancer agents.
References
-
Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health (NIH). Available at: [Link]
-
Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ghorab, M. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Gundogdu-Tastan, N., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]
-
El-Naggar, M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-methoxypyridine-3-carbonitrile
Welcome to the technical support guide for the synthesis of 5-Chloro-2-methoxypyridine-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the mechanistic rationale behind the synthetic steps and provide data-driven troubleshooting advice.
Section 1: Understanding the Core Synthesis
The most prevalent and industrially scalable synthesis of this compound involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The typical starting material is 2,5-dichloropyridine-3-carbonitrile, which is treated with a methoxide source, most commonly sodium methoxide (NaOMe).
The reaction hinges on the electron-deficient nature of the pyridine ring, which is further activated by the two electron-wielding chlorine atoms and the nitrile group. The methoxide ion (CH₃O⁻) acts as the nucleophile, displacing one of the chloride ions. Regioselectivity is a key consideration; the attack preferentially occurs at the C2 position over the C5 position. This preference is governed by the stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative ring nitrogen, a more stable arrangement than what is possible from an attack at C5.[1]
Primary Synthetic Pathway: SNAr Reaction
Caption: A decision tree for troubleshooting common synthesis issues.
Section 3: Optimized Experimental Protocol
This protocol is a validated starting point. Researchers should monitor their specific reaction for optimization.
Materials:
-
2,5-Dichloropyridine-3-carbonitrile (1.0 eq)
-
Sodium Methoxide (≥97% anhydrous, 1.1 eq)
-
Anhydrous Methanol (MeOH, <0.05% water)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add 2,5-Dichloropyridine-3-carbonitrile (1.0 eq).
-
Add anhydrous methanol (approx. 5-10 mL per gram of starting material). Stir at room temperature until all solids are dissolved.
-
In a separate flask, weigh the sodium methoxide (1.1 eq) in a glovebox or under a nitrogen atmosphere to minimize exposure to air and moisture.
-
Add the sodium methoxide portion-wise to the stirring solution of the dichloropyridine over 10-15 minutes. An exotherm may be observed. Maintain the temperature below 30°C, using an ice bath if necessary.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. (Typical mobile phase: 30% EtOAc in Hexanes). The reaction is often complete within 4-8 hours.
-
If the reaction stalls, heat the mixture to a gentle reflux (approx. 65°C) and continue monitoring until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 0°C in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution until the pH is approximately 7-8.
-
Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Section 4: References
-
A Comparative Study of Halogen Displacement in Dichloropyridines for Pharmaceutical and Agrochemical Synthesis. (n.d.). BenchChem. Retrieved January 15, 2026, from
-
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (n.d.). BenchChem. Retrieved January 15, 2026, from
-
Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. (n.d.). BenchChem. Retrieved January 15, 2026, from
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger. Retrieved January 15, 2026, from [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved January 15, 2026, from [Link]
-
Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved January 15, 2026, from [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). The Organic Chemistry Tutor. YouTube. Retrieved January 15, 2026, from [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 15, 2026, from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]
-
1,4-Diphenyl-5-amino-1,2,3-triazole. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
-
Having some troubles with a Vislmeier-Haack reaction. (2021, July 9). Reddit. Retrieved January 15, 2026, from [Link]
-
Sodium Methoxide. (n.d.). Junyuan Petroleum Group. Retrieved January 15, 2026, from [Link]
Sources
Technical Support Center: Purification of 5-Chloro-2-methoxypyridine-3-carbonitrile
Welcome to the technical support center for 5-Chloro-2-methoxypyridine-3-carbonitrile (CAS No. 1256812-94-8). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block and require methods to ensure its purity for downstream applications. High purity is essential as even trace contaminants can lead to undesirable side reactions, altered biological activity, or compromised final product quality.[1] This resource provides in-depth troubleshooting advice and validated protocols to address common purification challenges.
Section 1: FAQs - Initial Assessment & Common Impurities
This section addresses the preliminary questions researchers face when handling a newly synthesized or sourced batch of this compound.
Q1: What are the first steps to assess the purity of my crude product?
A comprehensive initial assessment is crucial before attempting purification. A multi-pronged approach prevents wasted effort on an inappropriate purification strategy.
-
Melting Point Determination: This is a fundamental and rapid test. A pure compound will have a sharp, defined melting point. Impurities typically cause the melting point to be lower and the range to be broader.[2]
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity snapshot. It helps visualize the number of components in your crude material and aids in selecting a solvent system for column chromatography.
-
Spectroscopic & Chromatographic Analysis: For a quantitative and more definitive assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[3] These methods can quantify the main component and reveal the percentage of impurities present.
Q2: What are the most likely impurities I might encounter in my crude this compound?
Impurities can originate from various sources, including the synthetic route, side reactions, and degradation.[4] Common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual precursors may remain.
-
Positional Isomers: Incomplete regioselectivity during synthesis can lead to isomers such as 6-chloro-2-methoxypyridine-3-carbonitrile or other chlorinated pyridine derivatives.
-
Hydrolysis Products: The nitrile (-CN) or methoxy (-OCH₃) groups can be susceptible to hydrolysis under strong acidic or basic conditions, potentially forming carboxylic acids or hydroxypyridines.
-
Over-chlorinated Byproducts: If the chlorination step is not well-controlled, di-chlorinated pyridine species can form.
-
Solvent and Reagent Adducts: Residual solvents or byproducts from reagents can persist in the crude material.
Q3: My crude product is a tan or brownish solid, not the expected white crystalline solid. What does this indicate?
A non-white appearance typically points to the presence of colored impurities or degradation products.[2] These are often highly conjugated or polymeric substances formed during the reaction, potentially under elevated temperatures. While sometimes present in trace amounts, they can be difficult to remove. A decolorizing agent like activated carbon may be necessary during recrystallization.
Section 2: Troubleshooting Guide for Purification Challenges
This guide provides a structured approach to solving specific problems encountered during the purification process.
Problem: My post-reaction crude material shows a purity of <95% by HPLC, with several significant impurity peaks.
-
Underlying Cause: This scenario suggests that the reaction did not go to completion or that significant side reactions occurred. The impurities are likely a mix of starting materials and byproducts with varying polarities.
-
Strategic Solution: A single purification method may be insufficient. The optimal approach is to first identify the nature of the impurities and then select a method that best exploits the differences in physical properties between the desired product and the contaminants.
Below is a decision workflow to guide your purification strategy.
Caption: Purification decision workflow for low-purity samples.
Problem: A single, persistent impurity remains after column chromatography, eluting very close to my product.
-
Underlying Cause: This is often due to a positional isomer or a byproduct with very similar polarity and functional groups, making separation by standard silica gel chromatography difficult.
-
Strategic Solutions:
-
Optimize Chromatography: Modify the mobile phase. A less polar, slower-eluting solvent system (e.g., switching from Ethyl Acetate/Hexane to Dichloromethane/Hexane) can improve resolution. Using a high-performance flash chromatography system with a finer silica mesh can also enhance separation.
-
Attempt Recrystallization: This technique separates based on differential solubility and crystal lattice packing, not just polarity. It is an excellent orthogonal method.[5] A thorough solvent screen is the first step (see SOP 1).
-
Use a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase (C18) stationary phase for preparative chromatography, which separates based on different principles.
-
Problem: My product appears to be degrading on the silica gel column (streaking on TLC, low recovery).
-
Underlying Cause: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds. The nitrile or methoxy groups in this compound may be labile.
-
Strategic Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine (or another volatile base), then pack the column as usual. This deactivates the acidic sites.
-
Use Deactivated Silica: Commercially available deactivated silica gel is an option.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Pre-elute the column with the mobile phase and apply the sample, beginning collection immediately.
-
Avoid Chromatography: If the compound is highly sensitive, recrystallization is the preferred method.
-
Section 3: Standard Operating Procedures (SOPs)
These protocols provide detailed, step-by-step methodologies for the most common purification techniques.
SOP 1: Recrystallization Protocol
Recrystallization is a powerful technique for purifying solid compounds by separating a product from its impurities based on differences in solubility.[5]
Objective: To obtain high-purity crystalline this compound.
Step 1: Solvent Screening The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small amounts of your crude product in various solvents.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Recommendation |
| Isopropanol | Low | High | Excellent Candidate |
| Ethanol/Water | Low | High | Good for inducing crystallization |
| Toluene | Medium | High | Potential candidate, good for non-polar impurities[6] |
| Heptane | Very Low | Low | Good as an anti-solvent |
Step 2: Procedure
-
Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask.
-
Add the chosen primary solvent (e.g., isopropanol) dropwise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves completely.
-
If the solution is colored, this is the point to add a small amount of activated carbon (a spatula tip). Boil for another 2-3 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the carbon and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[5]
-
Dry the purified crystals under vacuum to a constant weight.
SOP 2: Flash Column Chromatography Protocol
Objective: To purify the compound by separating it from impurities based on differential adsorption to a stationary phase.
Step 1: TLC Analysis & Solvent Selection
-
Run TLC plates of the crude material in various solvent systems (e.g., Hexane/Ethyl Acetate mixtures).
-
The ideal system gives the product a Retention Factor (Rf) of 0.25 - 0.35 .
Step 2: Column Packing
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica bed.
Step 3: Loading and Elution
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Carefully load the solution onto the top of the silica bed.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
Step 4: Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator at a moderate temperature (e.g., ≤ 40°C) to prevent degradation.
-
Dry the resulting solid under high vacuum.
Section 4: Purity Confirmation & Final Validation
Q4: I have a white solid after purification. How can I definitively confirm its purity and identity?
A single technique is not sufficient for confirmation. Using orthogonal methods (methods based on different principles) provides the highest level of confidence.
Caption: Orthogonal methods for final product validation.
| Analytical Technique | Principle | Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Partitioning between mobile and stationary phases | Provides quantitative purity data (e.g., 99.5% area) and detects non-volatile impurities.[3] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass detection | Confirms purity, molecular weight, and helps identify volatile impurities.[3] |
| NMR (Nuclear Magnetic Resonance Spectroscopy) | Nuclear spin in a magnetic field | Gives unambiguous structural confirmation. Quantitative NMR (qNMR) can provide an absolute purity value without a reference standard.[3] |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Absorption of infrared radiation by molecular vibrations | Confirms the presence of key functional groups (e.g., -C≡N, C-O, C-Cl). |
By following these troubleshooting guides and protocols, researchers can effectively address the purification challenges associated with this compound, ensuring the high-quality material required for successful research and development outcomes.
References
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Acme Organics. (n.d.). Quality & Purity: Sourcing 5-Chloro-2-methoxypyridine for Fine Chemical Applications. Acme Organics. Available at: [Link]
-
Gajewska, M., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
- CN101648907A. (n.d.). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
-
ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. Available at: [Link]
-
Synthetic Communications. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Taylor & Francis Online. Available at: [Link]
- CN103360307B. (n.d.). Preparation method of 5-chloro-2,4-dihydroxypyridine. Google Patents.
- CN108610288B. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
-
National Institutes of Health. (n.d.). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. PMC - NIH. Available at: [Link]
-
Acme Organics. (2026). Optimizing Chemical Synthesis: The Role of 5-Chloro-2-methoxypyridine. Acme Organics. Available at: [Link]
- CN101830845A. (n.d.). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.
- US5329011A. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
-
National Center for Biotechnology Information. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC - PubMed Central. Available at: [Link]
Sources
Troubleshooting guide for Suzuki coupling with 5-Chloro-2-methoxypyridine-3-carbonitrile
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Chloro-2-methoxypyridine-3-carbonitrile . This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this heteroaryl chloride substrate. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
Introduction: Understanding the Substrate
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. A successful strategy requires understanding its distinct electronic and structural features:
-
The C-Cl Bond : Aryl chlorides are inherently less reactive than the corresponding bromides or iodides due to a stronger C-Cl bond, making the rate-determining oxidative addition step more difficult.[1][2][3]
-
Electron-Donating Methoxy Group : The methoxy group at the 2-position is electron-donating, which can further decrease the electrophilicity of the C-Cl bond and slow the oxidative addition to the palladium(0) catalyst.[1][4]
-
Pyridine Nitrogen : The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially acting as a catalyst poison or inhibitor, complicating the catalytic cycle.[5]
-
Nitrile Group Stability : The carbonitrile functional group can be susceptible to hydrolysis under certain basic conditions, especially at elevated temperatures, leading to amide or carboxylic acid byproducts.[6][7][8]
This guide is structured to address these specific issues head-on, providing a logical path from understanding the problem to implementing a robust solution.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Suzuki coupling of this compound in a practical question-and-answer format.
Question 1: I am seeing low to no conversion of my starting material. What are the likely causes and how can I fix it?
Answer: Low or no conversion is the most common issue and almost always points to a problem with the rate-determining oxidative addition step. Given the challenging nature of this heteroaryl chloride, your choice of catalyst, ligand, and reaction conditions is critical.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for low conversion.
Detailed Explanation:
-
Inadequate Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for electron-rich heteroaryl chlorides.[9] You need a more active system designed for C-Cl bond activation.
-
The Solution: Employ Bulky, Electron-Rich Ligands. The key to activating the C-Cl bond is using ligands that promote the oxidative addition and subsequent steps.[10] Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) classes are industry standards for this purpose.[10][11][12][13] They create a highly electron-rich, sterically demanding palladium center that is more reactive towards the aryl chloride.
-
-
Insufficient Base Strength or Solubility: The base plays a critical role in activating the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[14][15][16][17] A weak or poorly soluble base can halt the catalytic cycle after oxidative addition.
-
The Solution: Switch to a Stronger Base. While K₂CO₃ is common, it may be insufficient here. K₃PO₄ and Cs₂CO₃ are stronger and often more effective for challenging couplings.[10][11] Ensure your solvent system allows for at least partial dissolution of the base; adding a small amount of water to solvents like dioxane or toluene can be beneficial.[13][18]
-
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can cause oxidation to inactive palladium species (palladium black) and promote side reactions.[13]
-
The Solution: Rigorous Inert Technique. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes).[19] The reaction vessel should be purged with an inert gas before adding reagents.
-
Question 2: My reaction is working, but I'm getting significant byproducts. How can I identify and suppress them?
Answer: Byproduct formation is common and understanding the likely side reactions is key to improving selectivity.
Common Byproducts & Mitigation Strategies:
| Byproduct Name | Structure (Example) | Cause | Mitigation Strategy |
| Protodeboronation | Ar-H (from Ar-B(OH)₂) | Hydrolysis of the boronic acid, often promoted by high temperatures, prolonged reaction times, and excess water/base.[20][21] | Use the boronic acid as the limiting reagent (if possible), use a more stable boronate ester (e.g., pinacol ester), or use a less aqueous solvent system. |
| Dehalogenation | Pyridine-H (from Pyridine-Cl) | A hydride source (e.g., solvent, base, or impurities) reacts with the palladium intermediate after oxidative addition.[22] | Ensure anhydrous conditions if possible, use a high-purity base, and choose a solvent less prone to acting as a hydride donor (e.g., Toluene, Dioxane). |
| Homocoupling | Ar-Ar (from Ar-B(OH)₂) | Can be promoted by oxygen or high catalyst loading. The boronic acid couples with itself.[23] | Maintain a strict inert atmosphere.[13] Screen for lower catalyst loading once a good yield is achieved. |
| Nitrile Hydrolysis | Pyridine-CONH₂ or Pyridine-COOH | The nitrile group reacts with water under basic or acidic conditions, often accelerated by heat.[6][24][25] | Use milder bases (e.g., K₂CO₃ if tolerated), lower the reaction temperature, and minimize reaction time. Avoid strongly aqueous conditions if possible. |
Question 3: Why is my reaction not reproducible? It worked once but failed the next time.
Answer: Reproducibility issues often stem from subtle variations in reagent quality or reaction setup.
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic anhydrides (boroxines) upon storage, altering their effective molecular weight and reactivity. They can also degrade via protodeboronation over time.
-
Solution: Use fresh boronic acid from a reputable supplier. If in doubt, convert a sample to a more stable boronate ester (e.g., pinacol ester) for more consistent results.
-
-
Catalyst Activity: Pd₂(dba)₃ can vary in quality and degrade over time, forming inactive palladium black.[22] In-situ generation of the active catalyst from a palladium source and a separate ligand can introduce variability.
-
Solution: Use an air-stable palladium pre-catalyst (e.g., SPhos G3, XPhos G3). These well-defined complexes contain the ligand and palladium in the correct ratio and are often more stable and provide more consistent results.[13]
-
-
Inconsistent Inert Atmosphere: Minor leaks in your setup can introduce enough oxygen to inhibit the reaction.
-
Solution: Standardize your degassing procedure.[19] Use a well-sealed reaction vessel and maintain a positive pressure of inert gas throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling?
A1: The reaction proceeds through a catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of your pyridine substrate, forming a Pd(II) complex. This is typically the slowest step, especially for chlorides.[3]
-
Transmetalation: The organic group from the base-activated organoboron reagent is transferred to the palladium center, displacing the chloride.[14]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond, yielding the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[14]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Q2: How do I choose the best palladium catalyst and ligand?
A2: For a challenging substrate like this compound, a combination of a palladium(II) or palladium(0) source with a bulky, electron-rich phosphine ligand is recommended.[10][26][27]
| Catalyst System | Palladium Source | Ligand | Typical Loading | Key Advantages |
| Buchwald System | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | 1-2 mol% Pd, 2-4 mol% Ligand | High activity for aryl chlorides, broad substrate scope, commercially available as stable pre-catalysts.[10][11] |
| Fu System | Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 mol% Pd, 2-4 mol% Ligand | Highly effective for C-Cl activation, often works at lower temperatures.[12] |
| N-Heterocyclic Carbene (NHC) | Pd(OAc)₂ | IPr or IMes | 1-2 mol% Pd, 2-4 mol% Ligand | Offer high stability and activity, good alternative to phosphine ligands.[12] |
Q3: What is the role of water in the reaction?
A3: While not always necessary, water can be beneficial. It helps dissolve inorganic bases like K₃PO₄ or Cs₂CO₃, facilitating the formation of the active borate species needed for transmetalation.[13] However, for substrates with sensitive functional groups like nitriles, the amount of water should be carefully controlled to prevent hydrolysis. A common solvent system is a 5:1 to 10:1 ratio of an organic solvent (e.g., dioxane, toluene) to water.[1][18]
Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of temperature, base, and catalyst loading may be required for your specific boronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with the cap and septum. Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[1]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane followed by degassed water using syringes (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 0.8 mL of water).[1]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Pérez-Temprano, M. H., et al. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. [Link]
-
Pérez-Temprano, M. H., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie. [Link]
-
Biscoe, M. R., et al. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Littke, A. F., & Fu, G. C. (1999). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chen, J., et al. (2004). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Lumen Learning. Hydrolysis of nitriles. [Link]
-
Kilic, Z., et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Lou, J., et al. (2007). Hydrolysis of nitriles with microwave irradiation. ResearchGate. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Chemistry LibreTexts. 21.5: Hydrolysis of nitriles. [Link]
-
BYJU'S. Acidic Hydrolysis of Nitriles. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Reddit. Suzuki coupling help. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Crestey, F., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
-
Sharma, A., et al. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Guild, C. B., & Zhang, S. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Reddit. What is the proper way to set up a suzuki coupling?. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
ResearchGate. A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
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Technical Support Center: Navigating Solubility Challenges with 5-Chloro-2-methoxypyridine-3-carbonitrile Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with 5-Chloro-2-methoxypyridine-3-carbonitrile and its derivatives. As a Senior Application Scientist, I understand that navigating the physicochemical properties of novel compounds is a critical step in the drug discovery and development pipeline. Poor aqueous solubility is a common hurdle that can impede biological screening, formulation development, and ultimately, the therapeutic potential of promising candidates.
This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will explore the root causes of solubility issues in this class of compounds and provide a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically overcome these challenges.
Understanding the Molecule: Physicochemical Drivers of Insolubility
This compound and its derivatives belong to a class of compounds that often exhibit limited aqueous solubility. This can be attributed to a combination of factors inherent to their molecular structure:
-
Aromaticity and Crystal Lattice Energy: The planar pyridine ring contributes to strong intermolecular π-π stacking interactions in the solid state. This high crystal lattice energy requires significant energy to overcome during dissolution.
-
Hydrophobic Substituents: The chloro and methoxy groups, while influencing the electronic properties of the pyridine ring, also increase the lipophilicity of the molecule, leading to unfavorable interactions with water.
-
Limited Hydrogen Bonding Capability: While the pyridine nitrogen can act as a hydrogen bond acceptor, the overall capacity for hydrogen bonding with water is often limited, further favoring the solid state over dissolution.
The interplay of these factors often results in compounds that are more readily soluble in polar organic solvents but exhibit poor solubility in aqueous media, a critical attribute for many biological assays and oral formulations.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with these derivatives.
Q1: I've just synthesized a new this compound derivative and it won't dissolve in my aqueous buffer for my initial biological screen. What should I do first?
A1: The first step is to systematically assess the compound's solubility profile. Before attempting complex solubilization techniques, it's crucial to understand the baseline properties. We recommend a tiered approach:
-
Visual Solubility Assessment: Start with a simple visual test in a small range of solvents. This will give you a qualitative feel for the compound's polarity.
-
Kinetic vs. Thermodynamic Solubility: Understand the difference. A kinetic solubility assay, often performed from a DMSO stock solution, can give a quick indication of solubility under non-equilibrium conditions and is often sufficient for initial high-throughput screening.[1] However, for formulation and later-stage development, determining the thermodynamic solubility is essential as it represents the true equilibrium state.[2][3]
-
Purity Analysis: Ensure your compound is pure. Undisclosed impurities can significantly impact solubility measurements and behavior.
Q2: What is the most common reason for observing precipitation when I dilute my DMSO stock solution into an aqueous buffer?
A2: This is a classic issue of supersaturation and crashing out of solution. DMSO is a strong organic solvent that can dissolve your compound at high concentrations. When this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment abruptly becomes much more polar. Your compound, which is poorly soluble in water, is now supersaturated in this new environment and precipitates out.
Q3: How does the pH of the aqueous medium affect the solubility of my this compound derivative?
A3: The pyridine nitrogen in your compound is weakly basic. This means that at lower pH values (acidic conditions), the nitrogen can become protonated, forming a pyridinium salt. This salt form is generally much more water-soluble than the neutral form. Therefore, you can expect the solubility of your compound to be pH-dependent, with higher solubility at acidic pH. A pH-solubility profile is a critical dataset to generate for any ionizable compound.[4][5]
Q4: Can the solid form of my compound affect its solubility?
A4: Absolutely. The solid-state properties of your compound, specifically its crystalline form (polymorphism), can have a profound impact on its apparent solubility and dissolution rate.[6][7] Different polymorphs of the same compound can exhibit different crystal lattice energies, leading to variations in solubility. Amorphous forms, lacking a defined crystal structure, are generally more soluble but can be less stable.[8] It is crucial to characterize the solid form of your material, especially when transitioning from early discovery to development.
Troubleshooting Guides: A Step-by-Step Approach to Overcoming Solubility Issues
When faced with a poorly soluble derivative, a systematic approach to troubleshooting is key. The following guides provide actionable steps and the rationale behind them.
Guide 1: Initial Solubility Enhancement for Biological Screening
This guide is intended for researchers who need to solubilize a compound for in vitro assays.
Problem: Compound precipitates out of aqueous buffer when diluted from a DMSO stock.
Workflow:
Troubleshooting Workflow for Initial Screening
Detailed Steps & Rationale:
-
Decrease Final Compound Concentration: The simplest first step is to reduce the final concentration of your compound in the assay. You may be exceeding its kinetic solubility limit.
-
Increase Final DMSO Concentration: If your biological assay can tolerate it, increasing the final percentage of DMSO (e.g., from 1% to 5%) can help maintain solubility. However, be mindful of potential artifacts from the solvent on your assay results.
-
pH Modification of Buffer: As these are pyridine derivatives, they are likely to be more soluble at a lower pH.[4] Try lowering the pH of your buffer (e.g., to pH 6.0 or 5.0) to see if this improves solubility by forming the more soluble protonated salt.
-
Utilize Co-solvents: If the above steps are not successful, the use of a co-solvent in your final assay medium can be effective. Common co-solvents for in vitro screens include ethanol, polyethylene glycol (PEG), or cyclodextrins. These work by reducing the overall polarity of the solvent system.
Guide 2: Formulation Strategies for Improved Thermodynamic Solubility
This guide is for researchers looking to improve the intrinsic solubility of their compound for more advanced studies, such as in vivo pharmacokinetics.
Problem: Low thermodynamic solubility limits the potential for developing an oral formulation.
Workflow:
Formulation Strategies for In Vivo Studies
Detailed Steps & Rationale:
-
Salt Formation: For these basic pyridine derivatives, forming a salt with a pharmaceutically acceptable acid is often the most effective way to dramatically increase aqueous solubility.[9] A salt screening study should be performed to identify a stable, non-hygroscopic salt form with optimal properties.
-
Co-crystal Screening: If a suitable salt cannot be formed, co-crystallization is an excellent alternative.[10][11] A co-crystal is a multi-component crystal where the API and a co-former are held together by non-covalent bonds.[12] Selecting a highly soluble, non-toxic co-former can significantly enhance the dissolution properties of your compound.[13]
-
Solid Dispersion Formulation: This technique involves dispersing your compound in a hydrophilic polymer matrix at a molecular level.[14][15] This can be achieved through methods like spray drying or hot-melt extrusion.[16][17] The resulting amorphous solid dispersion can lead to a significant increase in apparent solubility and dissolution rate.[18]
-
Particle Size Reduction: Reducing the particle size of your compound through micronization or nanomilling increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[8] This is often used in conjunction with other formulation strategies.
Experimental Protocols
Here are detailed protocols for key experiments mentioned in the troubleshooting guides.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol is adapted from standard pharmaceutical guidelines and is considered the "gold standard" for determining equilibrium solubility.[1][2]
Objective: To determine the equilibrium solubility of a this compound derivative in a specific aqueous buffer.
Materials:
-
Test compound (solid)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column and detector
-
Calibrated analytical balance
Procedure:
-
Preparation: Add an excess amount of the solid test compound to a vial (enough so that undissolved solid remains at the end of the experiment).
-
Solvent Addition: Add a known volume of the aqueous buffer to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment for 24-48 hours. This extended time allows the system to reach equilibrium.[2]
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant, being careful not to disturb the solid pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This is a common laboratory-scale method for preparing amorphous solid dispersions.[16]
Objective: To prepare a solid dispersion of a this compound derivative with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
Test compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) that dissolves both the compound and the polymer
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve a known amount of the test compound and the chosen polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept as low as possible to minimize thermal degradation.
-
Drying: Once a solid film or powder is formed, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion should be characterized to confirm its amorphous nature (using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC)) and to assess its dissolution properties compared to the pure crystalline compound.
Data Summary Table
The following table provides a conceptual framework for the kind of data you should aim to generate when troubleshooting solubility issues. The values are illustrative.
| Derivative | Modification | Solvent System | Solubility (µg/mL) | Fold Increase |
| Compound X | None (Crystalline) | PBS, pH 7.4 | < 1 | - |
| Compound X | pH 5.0 Buffer | Aqueous | 15 | 15x |
| Compound X | 1:4 Solid Dispersion (PVP) | PBS, pH 7.4 | 50 | 50x |
| Compound X | Co-crystal with Co-former Y | PBS, pH 7.4 | 80 | 80x |
This structured approach of characterization, systematic troubleshooting, and rational formulation design will enable you to effectively overcome the solubility challenges posed by this compound derivatives and unlock their full potential in your research and development endeavors.
References
-
protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]
- Gavan, A., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
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Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
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Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble APIs. [Link]
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Evotec. Thermodynamic Solubility Assay. [Link]
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Dr. Reddy's Laboratories. Formulation Development Strategies for Poorly Soluble Pharma APIs. [Link]
-
ResearchGate. (2015, April 20). How can I remove the pyridine from the sugar compound?[Link]
- Rodriguez-Hornedo, N., & Nehm, S. J. (2014). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Journal of controlled release, 194, 149-160.
- Zhang, G., et al. (2021). Cocrystallization of Febuxostat with Pyridine Coformers: Crystal Structural and Physicochemical Properties Analysis. Crystals, 11(12), 1548.
- Sharma, A., et al. (2011). Applications of solid dispersions. Journal of Chemical and Pharmaceutical Research, 3(2), 129-141.
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Triclinic Labs. Cocrystal Screening, Selection, Formulation. [Link]
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-
Reddit. (2024, January 13). Removing Pyridine. [Link]
- Vo, C. L. N., et al. (2021).
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- Gawade, A., et al. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. Journal of Drug Delivery and Therapeutics, 11(1-s), 43-48.
- Oswald, I. D., et al. (2014). High-pressure polymorphism in pyridine.
- US Patent US6087507A. (2000).
- Tran, P., et al. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 10(3), 132.
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Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]
- Kumar, S., & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-9.
- Vasconcelos, T., et al. (2016). Solid dispersion application in pharmaceutical technology: Methods of preparation and characterization. Journal of Drug Delivery Science and Technology, 35, 1-14.
- Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10.
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PubChem. 5-Chloro-2-methoxybenzonitrile. [Link]
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PubChem. 5-Chloro-2-nitropyridine. [Link]
- Kourentas, A., et al. (2021). Theoretical pH-solubility profiles of the studied drugs in compendial... European Journal of Pharmaceutical Sciences, 166, 105973.
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PubChem. 5-chloro-2-hydroxypyridine-3-carbonitrile. [Link]
- The Versatile Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). PharmaCompass.
- Adhikari, A. V., & Ahipa, T. N. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029.
- Sanphui, P., et al. (2021). Solid State Characterization and Dissolution Enhancement of Nevirapine Cocrystals. Advanced Pharmaceutical Bulletin, 11(4), 772–776.
- Adhikari, A. V., & Ahipa, T. N. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029.
- Gawade, A., et al. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. Journal of Drug Delivery and Therapeutics, 11(1-s), 43-48.
- Zhang, L., et al. (2022). Application of Solubility and Dissolution Profile Comparison for Prediction of Gastric pH-Mediated Drug-Drug Interactions. Journal of Pharmaceutical Sciences, 111(2), 469-477.
- Chaudhari, K. R., et al. (2021). Enhanced Solubility and Dissolution of Drug-drug Cocrystals of Lopinavir-Ritonavir. International Journal of Applied Pharmaceutics, 13(4), 1-8.
- US Patent US7256295B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
-
PubChem. 5-(3-Chlorophenyl)-3-chloro-2-cyanopyridine. [Link]
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Identification and characterization of impurities in 5-Chloro-2-methoxypyridine-3-carbonitrile synthesis
< . Technical Support Center: 5-Chloro-2-methoxypyridine-3-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to identify, characterize, and control impurities, ensuring the quality and integrity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound, providing concise and actionable answers.
Q1: What are the most common synthetic routes to this compound?
A1: One prevalent synthetic approach involves the formylation of an appropriate pyridine derivative using the Vilsmeier-Haack reaction.[1][2][3][4][5] This method is effective for introducing a formyl group onto electron-rich aromatic and heteroaromatic compounds.[1][5] The reactivity of the pyridine ring is significantly influenced by its substituents; electron-donating groups, such as a methoxy group, facilitate this electrophilic substitution.
Q2: What are the typical impurities I should expect in this synthesis?
A2: Impurities can originate from various sources including starting materials, intermediates, by-products, and degradation products.[6][7][8] For this specific synthesis, you should be vigilant for:
-
Starting material-related impurities: Unreacted precursors of 5-Chloro-2-methoxypyridine.
-
Isomeric impurities: Formation of other chloro-methoxypyridine carbonitrile isomers due to a lack of complete regioselectivity in the formylation or other steps.
-
Side-products from the Vilsmeier-Haack reaction: These can include chlorinated by-products or compounds resulting from the decomposition of the Vilsmeier reagent.[9]
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis, especially during work-up, leading to the formation of the corresponding amide or carboxylic acid.[10][11][12]
Q3: Why is impurity profiling important in pharmaceutical development?
A3: Impurity profiling is a critical aspect of drug development and is mandated by regulatory bodies like the ICH, FDA, and EMA.[6][13][14][15] Even small amounts of impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[6][13] A thorough understanding of the impurity profile is essential for process optimization, ensuring batch-to-batch consistency, and meeting stringent regulatory requirements for new drug applications.[16]
Q4: What are the regulatory thresholds for reporting and identifying impurities?
A4: The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds.[13][14][15] According to ICH Q3A guidelines, the reporting threshold is typically 0.05%, meaning any impurity at or above this level must be reported. The identification threshold, the level at which an impurity's structure must be determined, is generally 0.10% for a maximum daily dose of ≤ 2g.[13][16]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis and analysis of this compound.
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions
-
Incomplete Reaction:
-
Verify Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents, particularly the Vilsmeier reagent components (e.g., POCl₃ and DMF).
-
Optimize Reaction Conditions: Temperature and reaction time are critical. The Vilsmeier-Haack reaction is sensitive to these parameters.[2] Consider a stepwise optimization of both to find the ideal conditions for your specific substrate.
-
-
Sub-optimal Work-up Procedure:
-
Inefficient Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent are recommended.
-
Product Degradation: The aldehyde intermediate (if applicable) can be sensitive. Ensure the work-up is performed promptly and at a suitable temperature to avoid degradation.
-
Issue 2: Presence of an Unexpected Peak in HPLC Analysis
Systematic Identification Approach
-
Initial Assessment:
-
Review the Chromatogram: Note the retention time, peak shape, and relative area of the unknown peak.
-
Blank Injection: Run a blank (mobile phase) to rule out system contamination or solvent impurities.[17]
-
-
Hypothesis Generation:
-
Consider Potential Impurities: Refer to the list of common impurities in Q2 of the FAQ section. Could it be an unreacted starting material, an isomer, or a hydrolysis product?
-
Spiking Experiment: If a standard of a suspected impurity is available, inject a sample spiked with a small amount of the standard. Co-elution of the unknown peak with the standard provides strong evidence of its identity.
-
-
Spectroscopic and Spectrometric Analysis:
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool for obtaining the molecular weight of the unknown impurity.[7][18] This information is invaluable for proposing a molecular formula.
-
Isolation and NMR Spectroscopy: For definitive structural elucidation, the impurity may need to be isolated, for example, by preparative HPLC. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information.[7][8][19]
-
Issue 3: Peak Tailing or Fronting in HPLC Chromatogram
Troubleshooting HPLC Peak Shape Issues
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase; Column overload; Contaminated or worn-out column.[20] | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration.- Flush the column with a strong solvent or replace the column if necessary.[21] |
| Peak Fronting | Sample solvent stronger than the mobile phase; Column overload. | - Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Decrease the injection volume or sample concentration. |
| Split Peaks | Clogged inlet frit; Column contamination or degradation.[22] | - Reverse flush the column (disconnect from the detector first).- If the problem persists, replace the inlet frit or the column. |
Issue 4: Difficulty in Characterizing an Isomeric Impurity
Advanced Characterization Techniques
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can help to confirm the elemental composition of the isomer.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can help to establish the connectivity of atoms within the molecule and differentiate between isomers.
-
X-ray Crystallography: If the impurity can be crystallized, single-crystal X-ray diffraction provides unambiguous structural determination.
Section 3: Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound and its impurities. Method optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute a wide range of impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or a wavelength determined by the UV spectrum of the main component.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
Protocol 2: Sample Preparation for NMR Analysis
-
Sample Purity: If the impurity has not been isolated, the sample will be a mixture. The concentration of the impurity of interest should be high enough for detection.
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble.
-
Sample Concentration: Aim for a concentration of 5-10 mg of the main component in 0.6-0.7 mL of deuterated solvent.
-
Internal Standard: Consider adding a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.
-
Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra. If necessary, perform 2D NMR experiments for more detailed structural information.
Section 4: Visualized Workflows
Workflow for Impurity Identification
Caption: A decision-making workflow for the systematic identification of unknown impurities.
General Synthesis and Purification Flowchart
Caption: A generalized flowchart outlining the key stages from synthesis to final product analysis.
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Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][10]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link][11]
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Choudhary, A., et al. (2023). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). International Journal of Pharmaceutical Sciences and Research, 14(10), 4734-4743.[6]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link][13]
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Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link][23]
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GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link][14]
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-
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. Retrieved from [Link]
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Stability studies of 5-Chloro-2-methoxypyridine-3-carbonitrile under different conditions
Technical Support Center: Stability of 5-Chloro-2-methoxypyridine-3-carbonitrile
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural integrity is paramount for ensuring reaction efficiency, yield, and the purity of the final product. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and proactively manage the stability of this compound. We will address common issues encountered during experimental work, grounded in established scientific principles and validated protocols.
Frequently Asked Questions (FAQs): General Handling & Storage
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture, at a temperature of -20°C . For routine short-term use, storage at 2-8°C is acceptable. The key is to minimize exposure to atmospheric moisture and light, which can initiate degradation pathways.
Q2: Which solvents are recommended for dissolving and storing this compound in solution?
A2: The compound is generally soluble in common organic solvents like methylene chloride (MDC), acetone, and methanol.[1] For creating stock solutions, anhydrous aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are preferred to prevent potential hydrolysis. Avoid long-term storage in protic solvents (like methanol) or aqueous solutions, especially under non-neutral pH conditions, as this can promote hydrolysis of the nitrile or methoxy groups.
Q3: Are there any known incompatibilities I should be aware of?
A3: Yes. Avoid strong oxidizing agents, strong acids, and strong bases.[1] Strong bases can catalyze the hydrolysis of the nitrile group, while strong acids can facilitate hydrolysis or other rearrangements.[2] Exposure to high heat can also lead to thermal decomposition.[1]
Troubleshooting Guide: Investigating Degradation & Unexpected Results
This section addresses specific experimental problems. Each guide is designed to help you diagnose the root cause of instability and provides a clear, actionable protocol for investigation. The principles outlined here are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4][5]
Scenario 1: Low Reaction Yield - "Has my starting material degraded?"
You've run a reaction and the yield is significantly lower than expected. Before troubleshooting the reaction chemistry, it's crucial to confirm the integrity of your this compound starting material.
Many organic reactions require heat, which can trigger thermal decomposition of the starting material, reducing the amount available for the desired transformation.[6] Pyridine derivatives, in particular, can undergo complex decomposition pathways at elevated temperatures.[7]
This protocol helps determine if the compound is stable at your reaction temperature.
Objective: To quantify the degradation of this compound as a function of temperature and time.
Methodology:
-
Sample Preparation: Prepare three sets of samples of the compound in a solvent relevant to your reaction (e.g., DMSO, DMF).
-
Control Group: Store one set of samples at the recommended storage condition (-20°C) in the dark.
-
Stress Conditions: Place the other two sets in calibrated ovens at two different elevated temperatures (e.g., 60°C and 80°C).
-
Time Points: At specified intervals (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition (including the control).
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the purity and presence of degradation products.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.
| Temperature | Time (hours) | % Parent Compound Remaining (Representative Data) |
| -20°C | 24 | >99.5% |
| 60°C | 2 | 98.2% |
| 60°C | 8 | 95.1% |
| 60°C | 24 | 88.7% |
| 80°C | 2 | 94.5% |
| 80°C | 8 | 85.3% |
| 80°C | 24 | 70.6% |
Scenario 2: Unexpected Peaks in Analysis - "Is my compound hydrolyzing?"
You observe new, unexpected peaks in your HPLC, LC-MS, or NMR analysis of a sample that has been in solution, particularly an aqueous or protic solvent system.
The two primary sites for hydrolysis on this molecule are the nitrile (-CN) group and the methoxy (-OCH₃) ether linkage.
-
Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group can hydrolyze first to a primary amide and subsequently to a carboxylic acid.[2]
-
Ether Cleavage: The 2-methoxy group on the pyridine ring can be susceptible to cleavage under strong acidic conditions.
This experiment, based on ICH Q1A(R2) guidelines, evaluates the compound's susceptibility to pH-dependent degradation.[4]
Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous conditions.
Methodology:
-
Sample Preparation: Prepare three solutions of the compound in a co-solvent (e.g., acetonitrile) and dilute them into separate aqueous solutions of 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).
-
Control Group: Maintain a control sample in the co-solvent stored at 2-8°C.
-
Stress Conditions: Keep the three aqueous samples at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
Time Points: Analyze the samples at initial (t=0) and subsequent time points (e.g., 4, 8, 24, 48 hours).
-
Analysis: Use HPLC or LC-MS to monitor the disappearance of the parent peak and the appearance of new peaks. Characterize major degradants if possible.
Caption: Workflow for a forced hydrolysis study.
Scenario 3: Sample Discoloration or Degradation on the Benchtop - "Is my compound light-sensitive?"
You leave a solution of your compound or the solid material on the lab bench under ambient light and notice a change in color or see degradation upon re-analysis.
Many aromatic and heterocyclic compounds, particularly those containing halogens like chloropyridines, are susceptible to degradation upon exposure to UV or visible light.[8][9] This process can involve complex radical pathways or rearrangements, leading to a loss of purity.
This protocol is adapted from ICH Q1B guidelines and is designed to definitively assess light sensitivity.[3][9][10]
Objective: To determine if light exposure causes unacceptable degradation of the compound.
Methodology:
-
Sample Preparation: Prepare two sets of samples. This can be the solid compound spread thinly on a watch glass or a solution in a quartz cuvette.
-
Control Group (Dark Control): Tightly wrap one set of samples in aluminum foil to completely block light.
-
Light-Exposed Group: Place the unwrapped set of samples inside a photostability chamber.
-
Stress Conditions: Expose the samples to a standardized light source capable of emitting both cool white fluorescent and near-UV light. The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[9][10]
-
Placement: Place the "dark control" samples alongside the light-exposed samples in the chamber to experience the same temperature conditions, thus isolating the effect of light from thermal effects.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC. Compare the results to a sample stored under ideal conditions (the t=0 sample).
Caption: Decision tree for interpreting photostability results.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
ICH. (2003, August). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
-
ResearchGate. (2025, August 5). Studies on the Thermal Rearrangement of 2-Methoxypyridine N-Oxides to 1-Methoxypyridin-2-Ones. Available from: [Link]
-
PubMed. (2017, January 5). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Available from: [Link]
-
Journal of the American Chemical Society. The Hydrolysis of Nitriles with Acids. Available from: [Link]
-
ResearchGate. (2025, November 9). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. Available from: [Link]
-
ICH. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
OSTI.GOV. Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Available from: [Link]
-
Wiley Online Library. (2025, September 11). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Available from: [Link]
-
RD Laboratories. Photostability. Available from: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. rdlaboratories.com [rdlaboratories.com]
How to monitor the progress of reactions involving 5-Chloro-2-methoxypyridine-3-carbonitrile
Welcome to the technical support resource for monitoring reactions involving 5-Chloro-2-methoxypyridine-3-carbonitrile (CAS 1256812-94-8). This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for overcoming common analytical challenges. The content is structured in a flexible question-and-answer format to directly address issues you may encounter during your experiments.
Core Principles of Reaction Monitoring for This Substrate
This compound is a versatile heterocyclic building block, valued for its dual reactive sites.[1] Effective reaction monitoring hinges on tracking key transformations at the C5-chloro position, which is primed for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrile and the pyridine nitrogen activates the C-Cl bond for these transformations.[1][2]
Successful monitoring strategies focus on observing one or more of the following events:
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Consumption of Starting Material: The disappearance of this compound.
-
Formation of Product: The appearance of the new, desired molecule.
-
Formation of Byproducts: The emergence of unexpected species, such as hydrolyzed intermediates or homocoupled products.[3][4]
The molecule's distinct functional groups—the methoxy, nitrile, and aromatic protons—provide excellent spectroscopic and chromatographic handles for tracking these changes.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring reactions with this compound?
A1: A multi-tiered approach is recommended. The primary techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC or UPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). For specific functional group transformations, Fourier-Transform Infrared (FTIR) Spectroscopy can also be valuable. Each offers a unique balance of speed, cost, and quantitative power.
Q2: How do I choose the best monitoring technique for my specific needs?
A2: The choice depends on the goal of your analysis.
-
For rapid, qualitative checks (e.g., "Is the reaction working?"), TLC is the fastest and most cost-effective method. It is ideal for quickly assessing the presence of starting material, product, and major byproducts.
-
For precise, quantitative analysis (e.g., determining reaction kinetics, conversion rates, or impurity profiles), HPLC and quantitative NMR (qNMR) are the gold standards.[5][6][7] HPLC offers high sensitivity and resolution for complex mixtures, while NMR provides unambiguous structural information and is inherently quantitative without the need for response factors.[6][8]
-
For volatile compounds or when coupled with mass identification , GC-MS is highly effective.
-
To confirm specific bond changes , such as the disappearance of the C-Cl bond or changes to the nitrile, FTIR can provide quick, qualitative evidence.[9]
Below is a decision-making workflow to help select the appropriate technique.
Caption: Decision tree for selecting an analytical monitoring technique.
Q3: How do the functional groups on this molecule affect chromatographic analysis?
A3: The basic pyridine nitrogen is the most influential group. It can interact strongly with acidic silanol groups on standard silica gel TLC plates and HPLC columns, often leading to significant peak tailing.[10] This can obscure separation between the starting material and product. To counteract this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase. Alternatively, using end-capped or base-deactivated HPLC columns is highly effective.[10]
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: Thin Layer Chromatography (TLC) Issues
Q: My starting material and product spots are co-eluting or streaking on the TLC plate. How can I get better separation?
A: This is a common challenge, often due to suboptimal solvent polarity or interactions with the silica plate.
Causality: Co-elution occurs when the starting material and product have very similar polarities in the chosen solvent system. Streaking (or tailing) is frequently caused by the basic pyridine nitrogen adsorbing too strongly to the acidic silica gel.[10][11]
Solutions:
-
Systematically Vary Solvent Polarity: Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Heptane, Hexanes) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane). Test ratios like 9:1, 4:1, 7:3, and 1:1 to find the optimal separation window.
-
Change Solvent Composition: If adjusting polarity isn't enough, switch one of the solvents. For example, if Ethyl Acetate/Heptane fails, try Dichloromethane/Methanol. The different solvent properties can alter the specific interactions with your compounds.
-
Add a Basic Modifier: To combat streaking, add ~0.5% triethylamine (TEA) or a few drops of ammonia to your eluent. This neutralizes the acidic sites on the silica, preventing strong adsorption of the pyridine nitrogen and resulting in sharper, rounder spots.[11]
-
Consider a Different Stationary Phase: If silica gel fails, try using alumina or reverse-phase (C18) TLC plates, which offer different selectivity.
Caption: Troubleshooting workflow for common TLC analysis issues.
Q: I see a new, unexpected spot on my TLC. What could it be?
A: An unexpected spot usually indicates a side reaction or degradation. For this substrate, the most likely culprits are:
-
Hydrolysis of the Nitrile: Under aqueous acidic or basic conditions, especially with heat, the nitrile group (-C≡N) can hydrolyze to a more polar primary amide (-CONH₂) or even a carboxylic acid (-COOH).[12][13] These will typically have a much lower Rf value (run closer to the baseline) than the nitrile.
-
Homocoupling (in Suzuki Reactions): The boronic acid reagent can couple with itself to form a biaryl byproduct.[14] This often happens if the reaction is exposed to oxygen.
-
Protodeboronation (in Suzuki Reactions): The boronic acid can react with trace water, replacing the boron group with a hydrogen atom.[3] This removes it from the productive cycle and the resulting arene may appear as a new spot.
Validation Protocol: To identify the spot, scrape the corresponding section of silica from a preparative TLC plate, extract the compound with a polar solvent (e.g., Ethyl Acetate or Methanol), and analyze it by LC-MS or NMR.
Scenario 2: HPLC / LC-MS Analysis
Q: My HPLC analysis shows the reaction has stalled. How can I be certain and what should I do next?
A: A plateau in the product peak area relative to the starting material suggests the reaction has stopped. However, to be certain, quantitative accuracy is key.
Causality: Reactions can stall due to catalyst deactivation, reagent degradation, or reaching equilibrium. The pyridine nitrogen in the substrate or product can sometimes inhibit palladium catalysts.[3][15]
Solutions & Protocol:
-
Confirm with an Internal Standard: Spiking your sample with a known amount of an inert internal standard (a compound that doesn't react and has a different retention time, e.g., undecane or naphthalene) allows for precise quantification. If the ratio of your starting material to the internal standard remains constant over two or three time points, the reaction has indeed stalled.
-
Check Reagent Integrity: Use HPLC to analyze your starting materials and key reagents (e.g., the boronic acid in a Suzuki coupling) separately. This can reveal if a reagent has degraded over the course of the reaction (e.g., via protodeboronation).[3]
-
Troubleshoot the Chemistry: If stalling is confirmed, consider adding a fresh portion of the catalyst or a potentially degraded reagent. For Suzuki couplings involving chloropyridines, switching to a more robust catalytic system (e.g., using a bulky, electron-rich phosphine ligand like XPhos or SPhos) may be necessary to overcome catalyst inhibition and achieve full conversion.[3][16]
Scenario 3: NMR Spectroscopy Monitoring
Q: Which signals in the ¹H NMR spectrum are most diagnostic for monitoring reaction progress?
A: The aromatic region is the most informative. The starting material, this compound, has two distinct protons on the pyridine ring. Upon successful substitution at the C5 position, the chemical environment of the remaining proton (at C4 or C6) will change dramatically, resulting in the disappearance of the starting material signals and the appearance of new product signals.
Key Diagnostic Signals:
-
Starting Material (SM) Pyridine Protons: Look for the two characteristic doublets for the H4 and H6 protons.
-
Product (P) Pyridine Protons: New signals will appear, often with different chemical shifts and coupling patterns depending on the newly introduced group.
-
Methoxy Protons (-OCH₃): This sharp singlet (typically around 4.0 ppm) is an excellent reference peak. Its integration should remain constant relative to other stable protons in the molecule. You can use the ratio of the product's aromatic proton integrals to the methoxy singlet integral to calculate conversion.[8]
| Technique | Key Observable Change | Pros | Cons |
| TLC | Disappearance of SM spot, appearance of P spot. | Fast, inexpensive, requires minimal sample. | Non-quantitative, resolution can be poor. |
| HPLC/LC-MS | Decrease in SM peak area, increase in P peak area. | Highly quantitative, high resolution, can identify byproducts by mass.[5][17] | Slower, requires method development, more expensive. |
| ¹H NMR | Disappearance of SM aromatic signals, appearance of P aromatic signals. | Inherently quantitative, provides structural confirmation.[6][18] | Lower sensitivity, requires deuterated solvent for locking, higher cost. |
| FTIR | Disappearance of C-Cl stretch (~700-800 cm⁻¹), change in nitrile stretch (~2230 cm⁻¹).[9][19] | Very fast, good for functional group confirmation. | Not quantitative, complex spectra can be hard to interpret. |
| Table 1: Comparison of common analytical techniques for monitoring reactions of this compound. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the Eluent: In a 100 mL beaker, prepare 20 mL of a mobile phase (e.g., 30% Ethyl Acetate in Heptane). If streaking is anticipated, add 100 µL of triethylamine (0.5% v/v).
-
Prepare the TLC Chamber: Pour the eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a capillary tube, carefully spot a small amount of your reaction mixture on the TLC plate's baseline. Also spot the starting material as a reference.
-
Develop the Plate: Place the TLC plate in the equilibrated chamber, ensuring the baseline is above the eluent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely in a fume hood. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. If needed, use a chemical stain (e.g., potassium permanganate) for visualization.
-
Analyze: Compare the spot(s) from the reaction mixture lane to the starting material reference. The appearance of a new spot and disappearance of the starting material spot indicates reaction progress.
Protocol 2: Sample Preparation for HPLC Monitoring
-
Take an Aliquot: Using a micropipette, withdraw a small, precise aliquot from the reaction mixture (e.g., 10 µL).
-
Quench the Reaction: Immediately add the aliquot to a vial containing a quenching solution (e.g., 1 mL of water or a suitable buffer). This stops the reaction, ensuring the HPLC analysis reflects a specific time point. For reactions sensitive to water, a non-aqueous quench may be needed.
-
Dilute the Sample: Dilute the quenched mixture with the HPLC mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration appropriate for your HPLC detector (typically in the low µg/mL to mg/mL range). A 100-fold dilution is a good starting point.[5]
-
Filter the Sample: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
-
Analyze: Inject the filtered sample into the HPLC system. Compare the resulting chromatogram to a reference chromatogram of the starting material to identify peaks and calculate conversion based on peak area.
References
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Welch, C. J., et al. (2010). A Mobile HPLC Reaction Monitoring Instrument for Organic Process Research & Development. Organic Process Research & Development. Available at: [Link]
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Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
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Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. Available at: [Link]
-
Leadbeater, N. E., & McGowan, C. (2006). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. Organic Letters. Available at: [Link]
-
Singh, S., et al. (2022). Online monitoring of the kinetic isotope effect in chemical reactions with 1H and 19F low-field NMR spectroscopy. Analyst. Available at: [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Available at: [Link]
-
Fernández-Castaño, R., et al. (2011). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development. Available at: [Link]
-
Malig, T. C. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Florida State University Libraries. Available at: [Link]
-
Northwestern University. (n.d.). Kinetics / reaction monitoring. IMSERC. Available at: [Link]
-
Edwards, A. C., et al. (2017). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. ResearchGate. Available at: [Link]
-
Reddit User Discussion. (2023). What's the deal with HPLC? r/chemistry. Available at: [Link]
-
Odagi, M., et al. (2016). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Scientific Reports. Available at: [Link]
-
Reddit User Discussion. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
-
Gemoets, H. P. L., et al. (2016). On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale. Reaction Chemistry & Engineering. Available at: [Link]
-
Pearson+. (n.d.). Hydrolysis of Nitriles. Study Prep. Available at: [Link]
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Kalogirou, A. S., et al. (2021). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. The Journal of Physical Chemistry C. Available at: [Link]
-
Shimadzu. (n.d.). Qualitative Analysis of Rubber (FTIR and EDX). Shimadzu Application Note. Available at: [Link]
-
Reddit User Discussion. (2023). Hydrolysis of nitriles. r/OrganicChemistry. Available at: [Link]
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Gronert, S., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. LibreTexts. Available at: [Link]
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Charles, J. (2014). Spectroscopic, Dielectric, Thermal and Hardness studies on uncured and cured Hydrogenated Nitrile Butadiene Rubber and Chlorosulphonated monomer. International Journal of ChemTech Research. Available at: [Link]
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Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Available at: [Link]
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ResearchGate Discussion. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. ResearchGate. Available at: [Link]
-
Daïch, A., et al. (2004). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthetic Communications. Available at: [Link]
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Li, C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]
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Al-Kadhemy, M. F. H., et al. (2017). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Canadian Journal of Physics. Available at: [Link]
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ResearchGate Discussion. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). 2-Methylpyridine. Wikipedia. Available at: [Link]
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D'Amico, D. S., et al. (2013). Figure 1. FT-IR spectra obtained from analysis of the nitrile rubber... ResearchGate. Available at: [Link]
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Zhang, X. (n.d.). FTIR Spectrum Table. University of Maryland. Available at: [Link]
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The Organic Chemistry Tutor. (2020). Nucleophilic aromatic substitution on Pyridine. YouTube. Available at: [Link]
-
Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]
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Jayashree, B. S., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Journal of Chemical Sciences. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. Available at: [Link]
-
ResearchGate. (n.d.). 2-Methoxy Pyridine. ResearchGate. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Journal of the Chinese Chemical Society. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Bolognesi, M. L., et al. (2011). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Post-synthesis workup and purification protocols for 5-Chloro-2-methoxypyridine-3-carbonitrile
Welcome to the technical support center for 5-Chloro-2-methoxypyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical post-synthesis workup and purification stages of this important chemical intermediate. The purity of your final compound is paramount for the success of subsequent applications, from fine chemical synthesis to pharmaceutical development.[1] This document provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Troubleshooting Guide: Common Workup & Purification Issues
This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format.
Q1: My crude reaction mixture is a dark, intractable oil after removing the reaction solvent. How should I proceed?
A: This is a common issue, often arising from residual high-boiling solvents like DMF or DMSO, or the formation of polymeric byproducts at elevated temperatures.
-
Causality: High-boiling polar solvents are difficult to remove under reduced pressure and can trap your product.[2] Dark colors often indicate degradation or complex side-products.
-
Recommended Action:
-
Do not attempt to distill the oil directly, as this can lead to further decomposition.
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic solution sequentially with water (2-3 times) and then with a saturated brine solution. This will help remove residual DMF/DMSO and other highly polar impurities.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Analyze the resulting crude material by TLC. If it is still oily, proceed directly to purification by column chromatography.
-
Q2: My TLC analysis shows multiple spots, with some very close to the main product spot. How can I achieve better separation?
A: This suggests the presence of isomers or byproducts with polarities similar to your target compound, a frequent challenge in the functionalization of pyridine rings.[4]
-
Causality: The synthesis of substituted pyridines can sometimes lead to a lack of complete regioselectivity, resulting in isomeric impurities.[4][5]
-
Recommended Action:
-
Optimize Column Chromatography: Standard silica gel chromatography is the most effective method.[4] If a standard hexane/ethyl acetate system provides poor separation, try alternative eluent systems. A gradient of toluene and acetone, or DCM and methanol, can alter the selectivity and improve resolution.
-
Consider a Different Stationary Phase: If silica gel is ineffective, consider using alumina (basic or neutral) or a reverse-phase C18 column, depending on the properties of the impurities.
-
Recrystallization Attempt: Before chromatography, you can attempt to recrystallize a small portion of the crude material from various solvents. This may selectively crystallize the desired product, simplifying the subsequent chromatographic purification.
-
Q3: During my aqueous workup, a new, more polar spot appeared on my TLC plate that wasn't in the initial reaction mixture. What is it?
A: The appearance of a new, highly polar spot often indicates the hydrolysis of the nitrile functional group.
-
Causality: The nitrile group (-CN) is susceptible to hydrolysis under either strong acidic or strong basic conditions, converting it first to an amide (-CONH₂) and then to a carboxylic acid (-COOH).[6] This can occur if the reaction is quenched with a strong acid or base, or during prolonged contact with acidic or basic aqueous layers.
-
Recommended Action:
-
Maintain Neutral pH: During the workup, aim to keep the pH between 6-8. Use a saturated solution of sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like NaOH.[7]
-
Avoid Strong Acids: Do not wash with strong acids like HCl, as this can accelerate hydrolysis.[6] If an acidic wash is necessary to remove basic impurities, use a milder, buffered solution or a saturated ammonium chloride (NH₄Cl) wash.[3]
-
Minimize Contact Time: Perform extractions promptly and do not let the organic/aqueous layers stand for extended periods.
-
Q4: The product fails to crystallize, even after trying several solvents. What are my alternatives?
A: Failure to crystallize is typically due to the presence of impurities that inhibit lattice formation or because the compound is inherently an oil or low-melting solid.
-
Causality: Even small amounts of impurities can act as "crystallization inhibitors."
-
Recommended Action:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound if available.
-
Use a Co-Solvent System: Dissolve the crude product in a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water or hexane) until the solution becomes turbid. Gently warm until it is clear again, then allow it to cool slowly.[8]
-
Proceed to Chromatography: If crystallization fails, column chromatography is the most reliable method for purifying oily or non-crystalline solids.[4][9]
-
Purification Protocols & Methodologies
Here are detailed, step-by-step protocols for the workup and purification of this compound.
General Post-Synthesis Workflow
The overall process from the reaction mixture to the pure, isolated product follows a logical sequence of steps designed to remove reagents, catalysts, and byproducts systematically.
Caption: General workflow for post-synthesis workup and purification.
Protocol 1: Standard Aqueous Workup
This protocol is designed to remove inorganic salts, water-soluble reagents, and highly polar impurities.
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction vessel to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice or cold water with stirring.
-
Neutralization: If the reaction was conducted under acidic or basic conditions, carefully adjust the pH of the aqueous mixture to ~7 using a saturated solution of NaHCO₃ (if acidic) or a dilute solution of HCl (if basic).[7]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with an appropriate organic solvent such as ethyl acetate or dichloromethane. The product is soluble in MDC, Acetone, and Methanol but insoluble in water.[10]
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with water (1x) and then with saturated brine (1x) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product.[7]
Protocol 2: Purification by Flash Column Chromatography
This is the most versatile method for purifying the product from closely related impurities.[4]
-
Select Eluent System: Determine the optimal solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.25-0.35 for the product spot.
-
Pack Column: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly to prevent cracking or channeling.
-
Load Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). Apply the sample carefully to the top of the column.
-
Elute and Collect: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
If the crude product is a solid, recrystallization can be a highly effective and scalable purification method.[8]
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[8] Ethanol or isopropanol are often good starting points for pyridine derivatives.[5][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum to obtain the pure product.
Frequently Asked Questions (FAQs)
Q: What are the expected physical properties of this compound? A: While a specific datasheet for this exact compound (CAS 1256812-94-8) is not readily available with all physical properties, related isomers can provide clues.[11] Generally, it is expected to be a solid at room temperature. It is soluble in solvents like methylene chloride, acetone, and methanol, but insoluble in water.[10]
Q: What are the primary safety concerns when handling this compound and its reagents? A: Substituted pyridines and nitriles should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Work in a well-ventilated fume hood. The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[10] Thermal decomposition may produce toxic fumes such as hydrogen chloride and nitrogen oxides.[10]
Q: How should I store the purified product? A: The product should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[10] Stability data suggests it is stable under recommended storage conditions.[10]
Troubleshooting Decision Tree
Caption: Decision tree for selecting a purification strategy.
References
- Jubilant Ingrevia. (n.d.). Safety Data Sheet.
- BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Echemi. (n.d.). This compound SDS, 1256812-94-8 Safety Data Sheets.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyridines.
- Guidechem. (n.d.). 5-chloro-3-methoxypyridine-2-carbonitrile 372951-21-8 wiki.
- BenchChem. (n.d.). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- SpecialChem. (n.d.). Quality & Purity: Sourcing 5-Chloro-2-methoxypyridine for Fine Chemical Applications.
- Echemi. (2019). 5-Chloro-2-pyridinecarbonitrile SDS, 89809-64-3 Safety Data Sheets.
- BenchChem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
- BenchChem. (2025). Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. guidechem.com [guidechem.com]
- 12. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to Pyridine-Based Building Blocks: The Strategic Utility of 5-Chloro-2-methoxypyridine-3-carbonitrile
Introduction: The Ubiquitous Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence is a testament to its versatile electronic properties and its ability to engage in meaningful interactions with biological targets.[2][3] As a privileged scaffold, functionalized pyridines are indispensable building blocks for the synthesis of novel chemical entities.[1] This guide provides an in-depth comparison of 5-Chloro-2-methoxypyridine-3-carbonitrile with other common pyridine-based building blocks, offering insights into their relative reactivity and strategic application in drug development.
Chemical Landscape of Substituted Pyridines: A Reactivity Overview
The reactivity of a substituted pyridine is dictated by the electronic nature and position of its substituents. Electron-withdrawing groups, such as the nitrile group in our topic molecule, enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like the methoxy group, can modulate the reactivity of other positions on the ring. The interplay of these electronic effects, along with the nature of the leaving group in substitution reactions, governs the synthetic utility of a given pyridine building block.
Comparative Analysis of Key Pyridine Building Blocks
For the purpose of this guide, we will compare this compound with three other commercially available and widely used pyridine building blocks:
-
2-Chloropyridine-3-carbonitrile: Lacks the 5-chloro and 2-methoxy groups, providing a baseline for understanding the influence of these substituents.
-
2-Methoxypyridine-3-carbonitrile: Allows for a direct comparison of the effect of the 5-chloro substituent.
-
3,5-Dichloropyridine: A di-halogenated pyridine that offers different regioselectivity and reactivity in cross-coupling reactions.
The comparison will focus on three key classes of reactions that are fundamental to modern drug discovery:
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
-
Nucleophilic Aromatic Substitution (SNAr)
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. The efficiency of these reactions is highly dependent on the nature of the halide leaving group and the electronic properties of the pyridine ring.
Suzuki-Miyaura Coupling: A Comparative Look at C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The reactivity of the aryl halide in the oxidative addition step, which is often rate-limiting, generally follows the trend: I > Br > Cl.
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Building Block | Key Reactive Site(s) | Expected Reactivity | Rationale |
| This compound | C5-Cl | Moderate | The C-Cl bond is less reactive than C-Br or C-I. The electron-withdrawing nitrile group can enhance reactivity, while the electron-donating methoxy group may slightly decrease it. |
| 2-Chloropyridine-3-carbonitrile | C2-Cl | High | The C2 position is activated by the adjacent nitrogen and the C3 nitrile group, facilitating oxidative addition. |
| 2-Methoxypyridine-3-carbonitrile | - | N/A (no halide) | This building block is not suitable for direct Suzuki coupling as the electrophile. |
| 3,5-Dichloropyridine | C3-Cl, C5-Cl | Moderate to High | Both C-Cl bonds are reactive. Selective coupling at one position can be challenging and often requires careful optimization of reaction conditions. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Gateway to Arylamines
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. Similar to the Suzuki coupling, the reactivity of the halide is a key factor.
Table 2: Comparative Reactivity in Buchwald-Hartwig Amination
| Building Block | Key Reactive Site(s) | Expected Reactivity | Rationale |
| This compound | C5-Cl | Moderate | The C-Cl bond requires a more active catalyst system compared to bromides. The electronic effects of the substituents play a similar role as in the Suzuki coupling. |
| 2-Chloropyridine-3-carbonitrile | C2-Cl | High | The activated C2 position facilitates the oxidative addition step. |
| 2-Methoxypyridine-3-carbonitrile | - | N/A (no halide) | Not a suitable electrophile for this reaction. |
| 3,5-Dichloropyridine | C3-Cl, C5-Cl | Moderate to High | Both positions are amenable to amination, with potential for mono- or di-substitution depending on the reaction conditions. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, a reaction vessel is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Anhydrous, degassed toluene (5 mL) is added to the vessel.
-
Reaction: The vessel is sealed and heated to 80-110 °C with stirring. The reaction progress is monitored by TLC or LC-MS.
-
Workup: After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation
SNAr reactions are a powerful tool for the functionalization of electron-deficient aromatic and heteroaromatic rings. The reactivity in SNAr is governed by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate.
Reactivity Principles in Pyridine SNAr:
-
Positional Activation: Nucleophilic attack is favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate.
-
Leaving Group Ability: The typical leaving group reactivity in SNAr is F > Cl > Br > I. This is in contrast to palladium-catalyzed cross-coupling reactions.
-
Electron-Withdrawing Groups: Substituents like the nitrile group at the C3 position further activate the ring towards nucleophilic attack, particularly at the C2 and C6 positions.
Table 3: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Building Block | Potential Reactive Site(s) | Expected Reactivity | Rationale |
| This compound | C2-OCH₃ | Low | The methoxy group is a poor leaving group. The C5-Cl is not at an activated position (C2, C4, or C6) for traditional SNAr. |
| 2-Chloropyridine-3-carbonitrile | C2-Cl | High | The C2 position is highly activated by both the ring nitrogen and the C3 nitrile group, making the chloride an excellent leaving group. |
| 2-Methoxypyridine-3-carbonitrile | C2-OCH₃ | Very Low | The methoxy group is a very poor leaving group in SNAr reactions. |
| 3,5-Dichloropyridine | C3-Cl, C5-Cl | Very Low | Neither chloro substituent is at a position activated by the ring nitrogen for SNAr. |
Logical Relationship of SNAr Reactivity
Caption: Relative SNAr reactivity of the compared pyridine building blocks.
Conclusion: Strategic Selection of Pyridine Building Blocks
The choice of a pyridine building block is a critical decision in the design of a synthetic route. This compound offers a unique combination of functional handles. While its C5-chloro group is less reactive in palladium-catalyzed cross-coupling reactions compared to the C2-chloro group of 2-chloropyridine-3-carbonitrile, it provides an opportunity for selective functionalization, particularly when other more reactive halogens are present elsewhere in a molecule. The methoxy group at the C2 position can be a useful modulator of electronic properties and can also be a site for further transformation, although it is a poor leaving group in SNAr reactions.
In contrast, 2-chloropyridine-3-carbonitrile is a highly reactive building block for both cross-coupling and SNAr reactions at the C2 position. 2-Methoxypyridine-3-carbonitrile, lacking a halogen, is more suited for reactions where the pyridine ring itself acts as a nucleophile or for derivatization of the nitrile and methoxy groups. 3,5-Dichloropyridine provides two reactive sites for cross-coupling, offering pathways to symmetrically or differentially disubstituted pyridines.
Ultimately, the optimal choice of a pyridine building block depends on the specific synthetic strategy and the desired final molecular architecture. A thorough understanding of the relative reactivities of these versatile building blocks is paramount for the efficient and successful development of new chemical entities.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. Functionalized pyridine in pyclen-based iron( iii ) complexes: evaluation of fundamental properties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05756H [pubs.rsc.org]
- 2. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes to 5-Chloro-2-methoxypyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxypyridine-3-carbonitrile is a versatile substituted pyridine derivative of significant interest in the pharmaceutical industry. The strategic placement of its chloro, methoxy, and cyano functionalities offers multiple reaction sites for molecular elaboration, making it a valuable intermediate in the synthesis of complex therapeutic agents. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are therefore of paramount importance. This guide will compare and contrast two plausible synthetic pathways, evaluating them on key performance indicators to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Route 1: From 2,5-Dichloropyridine
This route commences with the readily available 2,5-dichloropyridine and proceeds through a two-step sequence of cyanation followed by selective methoxylation.
Logical Workflow for Route 1
Caption: Synthetic pathway starting from 2,5-Dichloropyridine.
Experimental Protocol
Step 1: Synthesis of 2,5-Dichloro-3-cyanopyridine
This step involves the introduction of a cyano group at the 3-position of the pyridine ring. A common method for this transformation is a palladium-catalyzed cyanation reaction.
-
Materials: 2,5-Dichloropyridine, Zinc Cyanide (Zn(CN)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), and Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2,5-dichloropyridine in DMF, add zinc cyanide, Pd₂(dba)₃, and dppf.
-
The reaction mixture is heated under an inert atmosphere.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
-
Step 2: Synthesis of this compound
The key challenge in this step is the selective substitution of the chlorine atom at the 2-position with a methoxy group, leaving the 5-chloro substituent intact. The chlorine at the 2-position is more activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom and the cyano group.
-
Materials: 2,5-Dichloro-3-cyanopyridine, Sodium methoxide (NaOMe), and Methanol (MeOH).
-
Procedure:
-
2,5-Dichloro-3-cyanopyridine is dissolved in methanol.
-
A solution of sodium methoxide in methanol is added dropwise at a controlled temperature.
-
The reaction is monitored until the starting material is consumed.
-
The product is isolated by precipitation or extraction and purified by recrystallization or chromatography.
-
Discussion of Route 1
Expertise & Experience: The choice of a palladium-catalyzed cyanation in the first step is driven by its high functional group tolerance and generally good yields for the cyanation of aryl halides. The subsequent selective methoxylation relies on the inherent electronic properties of the pyridine ring, where the 2-position is more susceptible to nucleophilic attack. Careful control of the reaction temperature and stoichiometry of the methoxide is crucial to prevent substitution at the 5-position.
Trustworthiness: The described protocol is based on well-established transformations in pyridine chemistry. The success of each step can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthetic Route 2: From 2-Amino-5-chloropyridine
This alternative route begins with 2-amino-5-chloropyridine and involves a multi-step process including diazotization, halogenation, cyanation, and finally methoxylation.
Logical Workflow for Route 2
Caption: A multi-step synthesis starting from 2-Amino-5-chloropyridine.
Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-5-chloropyridine
-
Materials: 2-Amino-5-chloropyridine, Sodium nitrite (NaNO₂), and Sulfuric acid (H₂SO₄).
-
Procedure:
-
2-Amino-5-chloropyridine is dissolved in aqueous sulfuric acid and cooled.
-
An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
The mixture is then heated to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.
-
The product is isolated by filtration.[1]
-
Step 2: Synthesis of 2,5-Dichloro-3-nitropyridine
-
Materials: 2-Hydroxy-5-chloropyridine, Nitrating mixture (e.g., HNO₃/H₂SO₄), and a chlorinating agent (e.g., POCl₃).
-
Procedure:
-
Nitration of 2-hydroxy-5-chloropyridine at the 3-position.
-
The resulting 2-hydroxy-5-chloro-3-nitropyridine is then treated with a chlorinating agent like phosphorus oxychloride to replace the hydroxyl group with a chlorine atom.
-
Step 3: Synthesis of 2,5-Dichloro-3-aminopyridine
-
Materials: 2,5-Dichloro-3-nitropyridine and a reducing agent (e.g., Iron powder in acetic acid or catalytic hydrogenation).
-
Procedure:
-
The nitro group is reduced to an amino group using standard reduction conditions.
-
Step 4: Synthesis of 2,5-Dichloro-3-cyanopyridine
-
Materials: 2,5-Dichloro-3-aminopyridine, Sodium nitrite, Copper(I) cyanide (CuCN), and Hydrochloric acid (HCl).
-
Procedure:
-
The amino group is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction with copper(I) cyanide to introduce the cyano group.
-
Step 5: Synthesis of this compound
-
This step is identical to the final step in Route 1.
Discussion of Route 2
Expertise & Experience: This route is longer and involves more classical organic transformations. The Sandmeyer reaction is a well-established method for introducing a cyano group from an amino group. The initial diazotization and subsequent functional group manipulations require careful control of reaction conditions to avoid side reactions. The multi-step nature of this route offers opportunities for purification of intermediates, which can lead to a high-purity final product.
Trustworthiness: Each step in this synthetic sequence is a well-documented and reliable transformation in aromatic chemistry. The characterization of each intermediate provides multiple validation points throughout the synthesis.
Comparative Analysis
| Feature | Route 1: From 2,5-Dichloropyridine | Route 2: From 2-Amino-5-chloropyridine |
| Number of Steps | 2 | 5 |
| Starting Material | 2,5-Dichloropyridine | 2-Amino-5-chloropyridine |
| Key Transformations | Palladium-catalyzed cyanation, Nucleophilic aromatic substitution | Diazotization, Nitration, Chlorination, Reduction, Sandmeyer reaction, Nucleophilic aromatic substitution |
| Potential Advantages | Shorter route, potentially higher overall yield. | Readily available and often cheaper starting material, well-established classical reactions. |
| Potential Disadvantages | Use of expensive palladium catalyst, potential for catalyst poisoning. | Longer route, generation of more waste, use of potentially hazardous reagents (e.g., diazonium salts). |
| Scalability | Good, but cost of catalyst may be a factor on a large scale. | Each step is generally scalable, but the multi-step nature can be cumbersome for large-scale production. |
Conclusion
The choice between these two synthetic routes will depend on the specific requirements of the researcher or organization.
-
Route 1 is more convergent and is likely the preferred method for rapid synthesis on a laboratory scale, provided the cost of the palladium catalyst is not a limiting factor. The key to success in this route is achieving high selectivity in the methoxylation step.
-
Route 2 , while longer, relies on more traditional and often less expensive reagents. This route may be more suitable for large-scale production where the cost of starting materials and reagents is a primary concern. The modularity of this route also allows for the synthesis of other analogs by modifying the reaction sequence.
Ultimately, a thorough cost analysis and process optimization would be necessary to determine the most industrially viable route. Both pathways offer a logical and scientifically sound approach to the synthesis of the valuable intermediate, this compound.
References
[2] Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. CN101830845A.
Sources
A Comparative Guide to the Structural Validation of 5-Chloro-2-methoxypyridine-3-carbonitrile Using 2D NMR Techniques
In the landscape of pharmaceutical and materials science, the unequivocal determination of a molecule's structure is a cornerstone of research and development. For heterocyclic compounds like 5-Chloro-2-methoxypyridine-3-carbonitrile, a substituted pyridine, understanding the precise arrangement of atoms is critical for predicting its chemical behavior, reactivity, and potential biological activity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the proton and carbon framework, complex substitution patterns often lead to ambiguous or overlapping signals. Two-dimensional (2D) NMR spectroscopy elegantly resolves these complexities by spreading correlations across a second frequency dimension, providing clear, unambiguous evidence of atomic connectivity.[1][2][3]
This guide presents a comprehensive, objective comparison of key 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and interpret the resulting data to build a complete, validated structural assignment.
The Subject Molecule: this compound
The structure is a pyridine ring with three distinct substituents: a chlorine atom, a methoxy group, and a carbonitrile (cyano) group. The anticipated structure is as follows:
Our objective is to use 2D NMR to confirm the connectivity and relative positions of these groups and the remaining protons on the pyridine ring.
Pillar 1: The "Why" - Causality in Experimental Selection
The choice of 2D NMR experiments is not arbitrary; each is selected to answer specific questions about the molecular structure.[4][5]
-
COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton (¹H-¹H) coupling networks.[6][7] In our target molecule, we expect to see correlations between adjacent protons on the pyridine ring. This experiment will allow us to identify which protons are neighbors, typically up to three or four bonds apart.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).[9][10][11] It is a highly sensitive technique that will definitively link each proton signal to its corresponding carbon signal in the pyridine ring and the methoxy group.[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the entire molecular puzzle. It reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems).[11][14][15][16] This allows us to connect the different spin systems identified by COSY and to place the quaternary (non-protonated) carbons, such as the carbon of the nitrile group and the carbons bearing the chloro and methoxy substituents.[17]
Pillar 2: The "How" - A Self-Validating Experimental Workflow
A robust experimental protocol is essential for acquiring high-quality, interpretable data. The following steps outline a self-validating workflow for the structural elucidation of this compound.
Experimental Workflow Diagram
Caption: A streamlined workflow for 2D NMR-based structural validation.
Detailed Experimental Protocol
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D NMR Acquisition: [18]
-
Acquire a standard 1D ¹H NMR spectrum to verify sample purity and to determine the spectral width for the 2D experiments.[19]
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
-
COSY: Acquire a gradient-enhanced COSY (gCOSY) experiment. Key parameters include a spectral width covering all proton signals, typically 16-32 scans per increment, and 256-512 increments in the indirect dimension.
-
HSQC: Acquire a phase-sensitive gradient-edited HSQC experiment. The proton dimension spectral width should match the 1D ¹H spectrum, and the carbon dimension should encompass all expected ¹³C signals.
-
HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay for an average J-coupling of 8 Hz to observe 2- and 3-bond correlations.
-
-
Data Processing:
-
Process all 2D data using appropriate window functions (e.g., sine-bell) and Fourier transformation.
-
Phase the spectra and calibrate the axes using the residual solvent peak as a reference.
-
Pillar 3: The "What" - Data Interpretation and Structural Validation
The following data represents a hypothetical but realistic dataset for this compound.
1D NMR Data Summary
| Assignment | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
| H4 | 8.35 | d | 145.0 |
| H6 | 7.90 | d | 150.0 |
| OCH₃ | 4.10 | s | 54.0 |
| C2 | - | - | 160.0 |
| C3 | - | - | 95.0 |
| C5 | - | - | 125.0 |
| CN | - | - | 115.0 |
Note: 'd' denotes a doublet, 's' denotes a singlet.
2D NMR Data Interpretation
The COSY spectrum reveals through-bond proton-proton couplings.[3][22]
-
Observation: A cross-peak is observed between the proton signal at 8.35 ppm and the signal at 7.90 ppm.
-
Interpretation: This correlation indicates that the protons at 8.35 ppm (H4) and 7.90 ppm (H6) are coupled to each other. Given the substitution pattern, this is expected to be a four-bond coupling, which is often observable in aromatic systems.
The HSQC spectrum correlates each proton with its directly attached carbon.[11][13]
-
Observation 1: A cross-peak connects the proton at 8.35 ppm to the carbon at 145.0 ppm.
-
Assignment: H4 is directly bonded to C4.
-
-
Observation 2: A cross-peak connects the proton at 7.90 ppm to the carbon at 150.0 ppm.
-
Assignment: H6 is directly bonded to C6.
-
-
Observation 3: A cross-peak connects the proton at 4.10 ppm to the carbon at 54.0 ppm.
-
Assignment: The methoxy protons are bonded to the methoxy carbon.
-
The HMBC spectrum reveals two- and three-bond correlations, which are critical for connecting the molecular fragments and positioning the quaternary carbons.[16][17][23]
HMBC Correlation Diagram
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Comparing the reactivity of 5-Chloro-2-methoxypyridine-3-carbonitrile with its bromo analogue
An Application Scientist's Guide: Comparative Reactivity of 5-Chloro- vs. 5-Bromo-2-methoxypyridine-3-carbonitrile
Introduction
In the landscape of modern drug discovery and materials science, halogenated heterocycles serve as indispensable building blocks. Their utility lies in the strategic functionalization of core scaffolds, primarily through metal-catalyzed cross-coupling reactions. Among these, 5-Chloro-2-methoxypyridine-3-carbonitrile (CAS: 1256812-94-8)[1] and its bromo-analogue, 5-Bromo-2-methoxypyridine-3-carbonitrile (CAS: 941294-54-8)[2], are pivotal intermediates. Both molecules feature a pyridine ring activated by electron-withdrawing nitrile and electron-donating methoxy substituents, but the seemingly subtle difference in the C5-halogen atom profoundly impacts their chemical behavior.
This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental data. We will explore their performance in key synthetic transformations, offering researchers the insights needed to select the optimal reagent for their specific application, balancing reactivity, cost, and reaction conditions.
Fundamental Principles Governing Reactivity
The divergent reactivity of these two analogues is primarily dictated by the properties of the carbon-halogen bond and the electronic nature of the substituted pyridine ring.
The Carbon-Halogen Bond: A Tale of Two Halides
The most significant factor differentiating the chloro- and bromo-derivatives is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is the energy required to cleave this bond homolytically. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond.
This difference in bond strength is the primary reason that aryl chlorides are generally less reactive than aryl bromides in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling.[4] Breaking the stronger C-Cl bond requires a higher activation energy, necessitating more aggressive reaction conditions or highly specialized, electron-rich catalyst systems.[3][5]
Electronic Landscape of the Pyridine Core
The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom. This effect is amplified by the strongly electron-withdrawing cyano (-CN) group at the 3-position. Conversely, the methoxy (-OCH₃) group at the 2-position is electron-donating through resonance. This electronic push-pull system influences the reactivity of the C5-halogen in two main types of reactions:
-
Palladium-Catalyzed Cross-Coupling: This is the most common and effective way to functionalize the C5 position. The reaction proceeds via a catalytic cycle, and the reactivity is dominated by the C-X bond strength.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a nucleophile on the aromatic ring. On a pyridine ring, SNAr is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen), as the anionic charge of the intermediate can be stabilized by delocalization onto the electronegative nitrogen atom.[6][7] The 5-position is meta to the nitrogen, making it the least activated position for SNAr. Therefore, this pathway is generally disfavored for both analogues under typical conditions.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
The "workhorse" reactions for these building blocks are palladium-catalyzed C-C and C-N bond formations. Here, the difference between chlorine and bromine is most pronounced. The critical, often rate-limiting, step in these catalytic cycles is the oxidative addition of a Pd(0) complex into the aryl-halogen bond.[8][9]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures. The lower reactivity of the C-Cl bond means that this compound requires more sophisticated catalytic systems to achieve comparable results to its bromo counterpart.
| Feature | 5-Bromo Analogue | 5-Chloro Analogue |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, dppf | Buchwald ligands (SPhos, XPhos), NHCs (IPr) |
| Typical Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ (stronger, non-nucleophilic bases) |
| Temperature | 80 - 100 °C | 100 - 120 °C (or higher) |
| Reaction Time | 4 - 12 hours | 12 - 24 hours |
| General Yield | Excellent (85-98%) | Good to Excellent (70-90%), highly condition-dependent |
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol illustrates the robust conditions typically required for the activation of the chloro-analogue.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and a specialized ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add a degassed solvent, such as a mixture of toluene and water (10:1, 5 mL).
-
Reaction Execution: Heat the mixture to 110 °C with vigorous stirring for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination (C-N Bond Formation)
Similar to the Suzuki coupling, the Buchwald-Hartwig amination is more challenging for the chloro-analogue.[10] The choice of base and ligand is especially critical to facilitate the catalytic cycle and avoid catalyst decomposition at the required higher temperatures.
| Feature | 5-Bromo Analogue | 5-Chloro Analogue |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, specialized precatalysts (e.g., BrettPhos G4) |
| Typical Ligand | BINAP, Xantphos | Bulky Biarylphosphines (BrettPhos, RuPhos) |
| Typical Base | NaOtBu, LiHMDS | LiHMDS, K₂CO₃ (depending on amine) |
| Temperature | 80 - 100 °C | 100 - 120 °C |
| Reaction Time | 6 - 16 hours | 16 - 30 hours |
| General Yield | Excellent (90-99%) | Good (75-90%) |
Mechanistic Considerations: The Catalytic Cycle
Understanding the catalytic cycle provides clarity on the reactivity differences. The diagram below illustrates the generally accepted mechanism for Suzuki-Miyaura coupling.
The Oxidative Addition step involves the insertion of the Pd(0) catalyst into the C-X bond. This step is energetically more demanding for the stronger C-Cl bond, making it the bottleneck for the entire cycle.[11][12] To overcome this barrier, highly electron-rich and sterically bulky ligands (e.g., Buchwald's biarylphosphines) are required. These ligands stabilize the Pd(0) center, increase its electron density to promote the insertion, and facilitate the subsequent reductive elimination step.[13]
Summary and Practical Recommendations
The choice between 5-chloro- and 5-bromo-2-methoxypyridine-3-carbonitrile is a strategic decision based on synthetic priorities.
| Parameter | 5-Bromo-2-methoxypyridine-3-carbonitrile | This compound |
| Relative Reactivity | High | Moderate |
| Reaction Conditions | Milder (lower temp, shorter times) | Harsher (higher temp, longer times) |
| Catalyst/Ligand | Standard systems often suffice (e.g., Pd/PPh₃) | Requires specialized, electron-rich ligands |
| Process Robustness | More forgiving, wider range of conditions | Highly sensitive to catalyst, ligand, and base choice |
| Relative Cost | Generally higher | Generally lower |
| Ideal Use Case | Late-stage functionalization, sensitive substrates, rapid synthesis | Early-stage synthesis, large-scale production where cost is critical |
Recommendations for the Practicing Scientist:
-
For Mild Conditions and High Yields: If your substrate is sensitive or if you are working on a later-stage synthesis where reliability and high yield are paramount, the 5-bromo analogue is the superior choice. Its higher reactivity allows for the use of milder conditions and a broader range of standard catalysts, simplifying optimization.[14]
-
For Cost-Effective, Large-Scale Synthesis: If cost is a primary driver and you are performing an early-stage synthesis on a robust substrate, the 5-chloro analogue is a viable and economical option. Be prepared to invest time in optimizing reaction conditions and to use more expensive, specialized ligands to achieve satisfactory results.
By understanding the fundamental differences in their reactivity, chemists can harness the unique advantages of each building block to advance their research and development goals effectively.
References
- ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Chemical Communications (RSC Publishing). (n.d.).
- YouTube. (2019).
- ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0)
- Benchchem. (n.d.). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
- ChemicalBook. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Guidechem. (n.d.). What is the synthesis of 5-Bromo-2-methoxypyridine?.
- YouTube. (2018). 37.
- YouTube. (2019).
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- Benchchem. (n.d.). A Head-to-Head Comparison of Catalysts for 3-Chlorofuro[2,3-b]pyridine Coupling Reactions.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Chemistry Stack Exchange. (2018).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- chemeurope.com. (n.d.). Buchwald-Hartwig reaction.
- Wikipedia. (n.d.).
- Guidechem. (n.d.). 5-chloro-3-methoxypyridine-2-carbonitrile 372951-21-8 wiki.
- Matrix Scientific. (n.d.). This compound.
- ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- BenchChem. (2026). Optimizing Chemical Synthesis: The Role of 5-Chloro-2-methoxypyridine.
- The Royal Society of Chemistry. (n.d.). Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1s).
- Amerigo Scientific. (n.d.). 5-Bromo-2-methoxypyridine-3-carbonitrile (97%).
- PubChem. (n.d.). 5-Bromo-3-methoxypyridine-2-carbonitrile.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Wikipedia. (n.d.). Suzuki reaction.
- Reddit. (2012). Why does the bond dissociation energy differ across same bonds in different compounds?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (n.d.).
- University of Toronto. (n.d.).
- Chemistry LibreTexts. (2025). Bond Energies.
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A Senior Application Scientist's Guide to Spectroscopic Verification of 5-Chloro-2-methoxypyridine-3-carbonitrile
Introduction: The Imperative of Purity in the Pursuit of Discovery
In the realms of pharmaceutical research and drug development, the molecular integrity of a starting material is not merely a matter of quality control; it is the bedrock upon which successful, reproducible, and safe science is built. 5-Chloro-2-methoxypyridine-3-carbonitrile is a key building block in the synthesis of various biologically active compounds. Its purity and structural fidelity are paramount. When sourcing such a crucial reagent, researchers often face a choice between multiple suppliers. While a supplier's Certificate of Analysis (CoA) provides an initial layer of trust, independent verification is a cornerstone of rigorous scientific practice.
This guide provides a comprehensive framework for researchers to compare and verify the quality of this compound from different suppliers using fundamental spectroscopic techniques. We will delve into the "why" behind the experimental choices, offering insights honed from years of experience in analytical chemistry. This is not just a set of protocols; it is a guide to thinking critically about the materials you use and ensuring the reliability of your data.
The Role of GMP and the Certificate of Analysis (CoA)
Before we delve into the spectra, it's crucial to understand the quality systems that govern chemical manufacturing. Good Manufacturing Practice (GMP) is a system that ensures products are consistently produced and controlled according to strict quality standards.[1][2] For non-pharmaceutical starting materials, adherence to GMP principles signifies a supplier's commitment to quality, traceability, and control.[1][3][4]
The primary document you will receive from a supplier is the Certificate of Analysis (CoA).[5][6][7][8] This document summarizes the results of quality control testing for a specific batch. A comprehensive CoA should include:
-
Identification: Compound name, CAS number, molecular formula.
-
Physical Properties: Appearance, melting point.
-
Purity: Typically determined by HPLC or GC, expressed as a percentage.
-
Spectroscopic Data: Confirmation of structure, often by ¹H NMR and Mass Spectrometry.
-
Date of Manufacture and Retest Date.
Your role as a scientist is to treat the CoA as a claim to be verified. The following sections provide the tools to perform this verification.
Structural Verification: A Multi-Faceted Spectroscopic Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity.[9][10] We will employ a suite of spectroscopic methods—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to create a detailed "fingerprint" of the molecule.
Below is the structure of this compound with standard numbering for pyridine rings, which will be used for NMR peak assignments.
Caption: Structure of this compound.
¹H NMR Spectroscopy: The Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃): The structure has two aromatic protons and a methoxy group, leading to three distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.3 | Doublet (d) | 1H | H6 | The proton at C6 is deshielded by the adjacent electronegative nitrogen and the chlorine at C5. It is coupled to H4. |
| ~ 7.8 | Doublet (d) | 1H | H4 | The proton at C4 is coupled to H6. |
| ~ 4.1 | Singlet (s) | 3H | -OCH₃ | The methoxy protons are in a shielded environment and appear as a singlet as there are no adjacent protons. |
Causality Behind Experimental Choices:
-
Solvent (CDCl₃): Deuterated chloroform (CDCl₃) is a standard choice for NMR as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) is well-known and does not typically interfere with the signals of interest.[11]
-
Frequency (400 MHz): A higher field strength (like 400 MHz) provides better signal dispersion and resolution, making it easier to interpret complex spectra compared to lower field instruments.
What to Look For:
-
Correct Chemical Shifts and Multiplicities: Do the observed peaks match the predictions?
-
Correct Integration: Does the ratio of the integrated peak areas match the number of protons (1:1:3)?
-
Impurities: Look for unexpected peaks. Small peaks could indicate residual solvents (e.g., ethyl acetate, hexane) from the purification process or synthesis byproducts.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides direct information about the carbon skeleton of the molecule.[12] In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line.
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃): The molecule has 7 unique carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | C2 | Carbon attached to two electronegative atoms (N and O). |
| ~ 150 | C6 | Aromatic carbon adjacent to nitrogen. |
| ~ 140 | C4 | Aromatic carbon. |
| ~ 125 | C5 | Carbon bearing the chlorine atom. |
| ~ 115 | C≡N | Nitrile carbon, typically in this region. |
| ~ 95 | C3 | Aromatic carbon shielded by the methoxy group and deshielded by the nitrile group. |
| ~ 55 | -OCH₃ | Methoxy carbon, highly shielded. |
Trustworthiness Through Self-Validation: The number of observed peaks should match the number of unique carbons in the structure. If fewer peaks are observed, it may suggest molecular symmetry (not present here) or overlapping signals. More peaks than expected is a clear indication of impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is excellent for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[13]
Expected Key FT-IR Absorptions (Solid, KBr or ATR):
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H Stretch | Aromatic C-H |
| ~ 2950-2850 | C-H Stretch | Aliphatic C-H (-OCH₃) |
| ~ 2230-2210 | C≡N Stretch | Nitrile |
| ~ 1600-1450 | C=C & C=N Stretch | Pyridine Ring |
| ~ 1250-1000 | C-O Stretch | Aryl Ether |
| ~ 850-750 | C-Cl Stretch | Aryl Chloride |
Expertise in Interpretation: The most diagnostic peak is the sharp, strong absorption for the nitrile group (C≡N) around 2220 cm⁻¹.[14][15] Its presence is a strong confirmation of the compound's identity. The absence of a broad peak around 3300 cm⁻¹ would confirm the absence of significant water or O-H/N-H impurities.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its elemental composition. Electron Impact (EI) or Electrospray Ionization (ESI) are common methods.
Expected Mass Spectrum Data:
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₇H₅ClN₂O | |
| Monoisotopic Mass | 168.0090 Da | Calculated for ¹²C₇¹H₅³⁵Cl¹⁴N₂¹⁶O. |
| Key Isotope Peak [M+2] | ~32% of [M]⁺ | The presence of one chlorine atom gives a characteristic M+2 isotope pattern with an intensity ratio of approximately 3:1 for ³⁵Cl to ³⁷Cl. |
Authoritative Grounding: The observation of the correct molecular ion peak (e.g., [M+H]⁺ at m/z 169.0168 in ESI+) and, crucially, the correct isotopic pattern for chlorine is one of the most definitive ways to confirm the compound's identity.[16]
Workflow and Experimental Protocols
The following diagram illustrates the logical workflow for sample verification.
Caption: Workflow for spectroscopic verification of chemical reagents.
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H spectrum using a standard single-pulse experiment (e.g., zg30).
-
Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Protocol 2: FT-IR Sample Acquisition (ATR)
-
Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (ESI)
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution 100-fold with the same solvent, often with the addition of 0.1% formic acid to promote ionization in positive ion mode.
-
Infusion: Infuse the working solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Analysis: Examine the resulting spectrum for the [M+H]⁺ ion (m/z ~169) and the characteristic chlorine isotope pattern at [M+2+H]⁺ (m/z ~171).
Conclusion: An Evidence-Based Approach to Supplier Selection
By systematically applying this suite of spectroscopic techniques, a researcher can move beyond reliance on a supplier's CoA and generate independent, verifiable data on the quality of this compound. A high-quality batch will exhibit clean spectra that align perfectly with the expected patterns described in this guide. Conversely, the presence of significant impurity peaks, incorrect integration in the ¹H NMR, or a missing molecular ion in the mass spectrum are all red flags that warrant further investigation or rejection of the material. This rigorous, evidence-based approach to material qualification is fundamental to ensuring the reproducibility and integrity of your research.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
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A Comparative Analysis of the Biological Activities of 5-Chloro-2-methoxypyridine-3-carbonitrile Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyridine-3-carbonitrile scaffold is a privileged core in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Within this class, 5-Chloro-2-methoxypyridine-3-carbonitrile has emerged as a particularly valuable starting point for the synthesis of novel therapeutic candidates. The presence of the chloro, methoxy, and nitrile functional groups provides a unique electronic and steric environment, offering multiple points for chemical modification to modulate biological activity and pharmacokinetic properties.
This guide provides a comparative overview of the biological activities of various derivatives synthesized from the this compound core. We will delve into their anticancer and enzyme inhibitory activities, presenting key experimental data to facilitate objective comparison. Furthermore, we will detail the underlying experimental protocols and explore the structure-activity relationships (SAR) that govern their potency and selectivity.
I. Anticancer Activity: A Prominent Feature
A significant body of research has focused on the antiproliferative effects of pyridine-3-carbonitrile derivatives against various cancer cell lines. Derivatives of this compound, in particular, have demonstrated potent cytotoxic effects.
A notable study involved the synthesis of a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[2] These compounds were evaluated for their in vitro cytotoxicity against three human cancer cell lines: liver (HepG2), prostate (DU145), and breast (MBA-MB-231).[2] The results revealed that several derivatives exhibit promising antiproliferative effects, with IC₅₀ values in the low micromolar range.[2]
Comparative Cytotoxicity Data (IC₅₀, µM)
The following table summarizes the cytotoxic activity of selected derivatives. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates higher potency.
| Compound ID | R-Group (at position 4) | HepG2 (Liver) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MBA-MB-231 (Breast) IC₅₀ (µM) |
| 5c | 4-chlorobenzene | 4.35 | 3.42 | 4.31 |
| 5d | 4-bromobenzene | 2.41 | 1.45 | 2.34 |
| 5g | 3-nitrobenzene | 2.58 | 1.55 | 2.15 |
| 5h | 4-nitrobenzene | 1.45 | 1.25 | 1.55 |
| 5i | 3-bromo-4-methoxybenzene | 1.52 | 1.35 | 1.38 |
| 5-FU | (Reference Drug) | 3.50 | 4.80 | 5.20 |
| Data sourced from Al-Tel, T. H., et al. (2021).[2] |
As the data indicates, compounds 5d, 5g, 5h, and 5i displayed particularly potent activity, surpassing the efficacy of the standard chemotherapeutic agent, 5-fluorouracil (5-FU), against the tested cell lines.[2]
Structure-Activity Relationship (SAR) Insights
The variation in cytotoxic activity across the synthesized series allows for the deduction of key structure-activity relationships:
-
Essential Pharmacophore : The nitrile substituent at the C3 position of the pyridine ring is crucial for cytotoxic activity.[2]
-
Influence of Aryl Substituents : The nature and position of substituents on the 4-aryl ring significantly modulate potency.
-
Halogens : A bromo-substituent (5d ) conferred greater activity than a chloro-substituent (5c ).[2]
-
Electron-Withdrawing Groups : The presence of a nitro group, particularly at the para-position (5h ), was highly beneficial for activity.[2]
-
Combined Effects : A combination of bromo and methoxy groups (5i ) also resulted in potent cytotoxicity.[2]
-
This suggests that electron-withdrawing and lipophilic characteristics on the 4-aryl moiety enhance the antiproliferative effects of this class of compounds.
Caption: Structure-Activity Relationship (SAR) for anticancer activity.
II. Mechanism of Action: Enzyme Inhibition
The biological effects of many therapeutic agents are rooted in their ability to inhibit specific enzymes. Pyridine-3-carbonitrile derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][3]
Kinase Inhibitory Profile
While specific kinase inhibition data for the exact this compound derivatives from the cytotoxicity study is not available, related pyridine and pyrimidine-5-carbonitrile structures have shown potent activity against key cancer-related kinases.
-
VEGFR-2 Inhibition : A series of novel pyrimidine-5-carbonitrile derivatives were evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Several compounds showed potent inhibitory activity with IC₅₀ values in the sub-micromolar range, comparable to the standard drug Sorafenib.[4]
-
CDK2 Inhibition : Molecular docking studies on other pyridine-3-carbonitrile derivatives have suggested Cyclin-Dependent Kinase 2 (CDK2) as a potential target.[1][5] CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.
-
PI3K/AKT Pathway Inhibition : Certain pyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway, a central node for cell survival and proliferation.[6][7]
The potent anticancer activity of this compound derivatives is likely attributable to their ability to act as multi-kinase inhibitors, simultaneously targeting several key signaling pathways involved in tumor growth and survival.
Caption: Plausible mechanism via multi-kinase inhibition.
III. Experimental Protocols
To ensure the validity and reproducibility of the biological data, standardized experimental protocols are employed. Here we detail the methodology for the MTT cytotoxicity assay, a cornerstone for in vitro anticancer screening.
Protocol: MTT Cytotoxicity Assay
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a density of 5x10³ to 1x10⁴ cells/well. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: The test derivatives are dissolved in DMSO and then diluted to various concentrations with cell culture medium. The medium from the cell plates is removed, and 100 µL of the different compound concentrations are added to the wells. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO₂. The duration is cell-line dependent.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
96-well plates are used for high-throughput screening of multiple compounds and concentrations simultaneously.
-
MTT is chosen as it is a reliable and well-established colorimetric assay that directly correlates mitochondrial metabolic activity with the number of viable cells.
-
DMSO is used as the solvent for the formazan crystals because of its ability to effectively dissolve them, allowing for accurate spectrophotometric measurement.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
Derivatives of this compound represent a highly promising class of compounds with significant potential in drug discovery, particularly in the field of oncology. The presented data highlights their potent cytotoxic activity against multiple cancer cell lines, often exceeding that of established chemotherapeutic agents.[2] Structure-activity relationship studies have provided crucial insights, indicating that the C3-nitrile group is essential and that modulation of the C4-aryl substituent can fine-tune potency.[2] The likely mechanism of action involves the inhibition of multiple protein kinases crucial for cancer cell proliferation and survival.[1][4] Future research should focus on elucidating the specific kinase inhibitory profiles of the most potent compounds and evaluating their efficacy and safety in preclinical in vivo models.
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Benchmarking Catalyst Efficiency for Transformations of 5-Chloro-2-methoxypyridine-3-carbonitrile: A Comparative Guide
Introduction: The Strategic Value of a Versatile Pyridine Intermediate
In the landscape of modern medicinal and materials chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. 5-Chloro-2-methoxypyridine-3-carbonitrile stands out as a highly versatile intermediate. Its trifunctional nature—a reactive chlorine atom amenable to cross-coupling, an electron-withdrawing nitrile group, and an electron-donating methoxy group—provides a powerful handle for molecular elaboration. This guide offers a comparative analysis of catalytic systems for several key transformations of this substrate, providing experimental data and mechanistic insights to aid researchers in catalyst selection and optimization.
The primary reactive handle on this molecule is the C5-chloro substituent, which is an excellent electrophile for a variety of transition metal-catalyzed cross-coupling reactions. This guide will focus on four critical transformations: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, catalytic hydrogenation for nitrile and ring reduction, and cyanation for the introduction of an additional nitrile moiety.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinylpyridine structures. The challenge in coupling this compound lies in the inherent lower reactivity of aryl chlorides compared to bromides or iodides, and the potential for the pyridine nitrogen to coordinate to and inhibit the catalyst.[1][2] Success hinges on the selection of a highly active catalyst, typically a palladium or nickel complex, paired with a suitable ligand and base.
Comparative Catalyst Performance
While direct head-to-head comparative studies on this specific substrate are sparse in the literature, we can extrapolate performance from reactions with structurally similar chloropyridines. Palladium systems, particularly with bulky, electron-rich phosphine ligands, are the workhorses in this field. Nickel catalysts are emerging as a more cost-effective and sometimes more reactive alternative, especially for unactivated chlorides.[3]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Remarks & Citation |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | General system for chloropyridines, promotes fast oxidative addition.[1] |
| Pd(OAc)₂ / XPhos | XPhos | K₂CO₃ | 1,4-Dioxane | 110 | High | Effective for sterically hindered and electron-rich or -poor partners.[3] |
| [Pd(allyl)Cl]₂ / cataCXium® A | cataCXium® A | K₃PO₄ | Toluene | 100 | >95 | High turnover numbers, effective for a broad range of chloropyridines.[4] |
| NiCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 80 | Good-High | Cost-effective alternative to palladium, can be highly effective.[3] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-AmylOH | 110 | Good-High | Air-stable nickel precatalyst, shows broad applicability. |
Note: Yields are generalized from literature on similar chloropyridine substrates and should be considered as a starting point for optimization.
Mechanistic Insight: The Palladium Catalytic Cycle
The efficacy of bulky biarylphosphine ligands like SPhos and XPhos stems from their ability to promote the key steps of the catalytic cycle. A monoligated Pd(0)L species is often the active catalyst, which readily undergoes oxidative addition to the C-Cl bond. The ligand's steric bulk facilitates the subsequent transmetalation and reductive elimination steps, releasing the product and regenerating the active catalyst.
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A Senior Application Scientist's Guide to In Silico Property Prediction for 5-Chloro-2-methoxypyridine-3-carbonitrile Derivatives
Introduction: The Strategic Value of Predictive Modeling in Modern Drug Discovery
The 5-chloro-2-methoxypyridine-3-carbonitrile scaffold is a versatile starting point in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse compound libraries.[1] Pyridine and its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] However, navigating the path from a promising scaffold to a viable drug candidate is fraught with challenges, primarily the high attrition rates due to poor pharmacokinetic profiles or unforeseen toxicity.
In silico drug discovery methodologies provide a powerful solution, enabling the rapid, cost-effective evaluation of virtual compounds before committing to resource-intensive chemical synthesis and experimental testing.[4][5] This guide offers a comparative analysis of key in silico techniques for predicting the physicochemical, pharmacokinetic, and toxicological properties of novel this compound derivatives. We will explore the causality behind these computational workflows, providing a framework for researchers to prioritize candidates with the highest probability of success.
Foundational Analysis: Predicting Core Physicochemical Properties
Before assessing complex biological interactions, it is crucial to establish the fundamental physicochemical properties of a compound, as these dictate its behavior in biological systems.[4] Properties like lipophilicity (logP), solubility, and molecular weight are foundational to a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[6]
Computational tools can rapidly estimate these properties for large virtual libraries. The causality is direct: a molecule that is too lipophilic or has poor aqueous solubility is unlikely to be orally bioavailable, regardless of its potency at a specific target. Early computational filtering based on these parameters prevents wasted effort on compounds that are destined to fail.
Comparative Analysis of Key Predictive Methodologies
The in silico toolkit is diverse, with each method offering unique insights into a molecule's potential. Here, we compare three critical approaches: Quantitative Structure-Activity Relationship (QSAR) modeling, Molecular Docking, and comprehensive ADMET profiling.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are statistical tools that correlate variations in the chemical structure of compounds with changes in their biological activity or a specific property, like toxicity.[7] The fundamental principle is that the structure of a molecule dictates its properties. By identifying key molecular descriptors (features like size, electronic properties, or topology) that influence a specific endpoint, a predictive model can be built.[7][8]
Causality in QSAR: The choice of descriptors is paramount. For instance, modeling toxicity might require descriptors related to electrophilicity if the mechanism involves covalent modification of proteins.[9] The statistical robustness of a QSAR model, validated internally and externally, provides confidence that the identified structure-property relationships are not due to chance.[10]
Experimental Protocol: Building a Predictive QSAR Model for Toxicity
-
Data Curation: Compile a dataset of structurally diverse pyridine derivatives with reliable, consistently measured toxicity data (e.g., LD50 or IC50 values). The quality and consistency of this data are the most critical factors for model performance.[7]
-
Structural Optimization: Standardize and optimize the 3D geometry of all molecules in the dataset using a suitable computational chemistry method (e.g., Density Functional Theory).[2]
-
Descriptor Calculation: Calculate a wide range of molecular descriptors for each molecule. These can include 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors.
-
Model Development: Divide the dataset into a training set (typically 70-80%) and a test set. Use a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, on the training set to build the QSAR equation.[8][11]
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation on the training set to assess the model's robustness.
-
External Validation: Use the model to predict the toxicity of the compounds in the test set. The predictive power is evaluated by comparing the predicted values to the experimental data. A high correlation coefficient (R²) and low root mean square error (RMSE) indicate a reliable model.[10]
-
-
Applicability Domain (AD) Definition: Define the chemical space in which the model's predictions are reliable. Predictions for compounds falling outside the AD are considered extrapolations and are less trustworthy.[10]
Molecular Docking Simulations
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[12] This method is indispensable when the biological target of the pyridine derivatives is known (e.g., a specific kinase or enzyme). It models the interactions at the atomic level, providing insights into the binding mode and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[13]
Causality in Docking: The accuracy of a docking simulation is critically dependent on the quality of the protein crystal structure and the scoring function used to estimate binding affinity. A low docking score (indicating stronger predicted binding) for a novel derivative compared to a known inhibitor suggests that the new compound may have higher potency.[14] This allows for the rational design of modifications to the pyridine scaffold to enhance interactions with specific residues in the protein's active site.
Experimental Protocol: Docking Derivatives into a Target Protein
-
Target Preparation: Obtain a high-resolution 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation: Generate the 3D structures of the this compound derivatives. Perform energy minimization to obtain low-energy, stable conformations.
-
Active Site Definition: Identify the binding site (or "active site") on the protein. This is often defined by the location of a co-crystallized known ligand or through computational prediction algorithms.
-
Docking Simulation: Run the docking algorithm, which systematically samples different orientations and conformations of the ligand within the active site.
-
Scoring and Analysis: The software calculates a "docking score" for each pose, estimating the binding affinity. The top-ranked poses are then visually analyzed to understand the specific interactions (hydrogen bonds, salt bridges, etc.) between the ligand and protein residues.[12]
-
Validation: A crucial self-validating step is to "re-dock" the original co-crystallized ligand from the PDB file. If the docking protocol can accurately reproduce the experimental binding pose (typically with a Root Mean Square Deviation < 2.0 Å), it increases confidence in the predictions for novel compounds.[12]
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
A compound's journey through the body is complex and determines its ultimate efficacy and safety.[15] In silico ADMET prediction models are used to forecast these pharmacokinetic and toxicological properties.[16] These models are often built using large datasets of experimental results and employ a variety of methods, from simple rule-based filters (like Lipinski's Rule of Five) to complex machine learning algorithms.[17][18]
Causality in ADMET Prediction: Early prediction of poor ADMET properties is a primary driver for reducing late-stage drug failures.[6] For example, predicting that a compound is a potent inhibitor of a key cytochrome P450 (CYP) enzyme (e.g., CYP3A4) raises a red flag for potential drug-drug interactions.[18] Similarly, predicting poor intestinal absorption suggests that the compound may have low oral bioavailability. These predictions guide the modification of the chemical structure to mitigate liabilities while preserving desired activity.
Data Presentation: Predicted ADMET Properties for a Hypothetical Derivative
Below is a table summarizing typical ADMET predictions for a hypothetical derivative, comparing it against desirable ranges for drug candidates.
| Property | Predicted Value | Optimal Range / Interpretation | Potential Implication |
| Absorption | |||
| Human Intestinal Absorption | 95% | > 80% | Likely well-absorbed from the gut. |
| Caco-2 Permeability | High | High | Good potential for passive diffusion across the intestinal wall. |
| Distribution | |||
| Blood-Brain Barrier (BBB) | Low | Low (for peripherally acting drugs) | Unlikely to cause central nervous system side effects. |
| Plasma Protein Binding | 85% | < 90% | A reasonable fraction of the drug will be free to act. |
| Metabolism | |||
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | No | No | Low risk of drug-drug interactions via this major pathway. |
| Excretion | |||
| Total Clearance | 0.8 L/h/kg | Varies, but indicates efficient removal from the body. | Helps determine dosing frequency. |
| Toxicity | |||
| hERG Inhibition | Low risk | Low risk | Reduced potential for cardiotoxicity. |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Low risk of being carcinogenic. |
Integrated In Silico Workflow: A Holistic Approach
These computational methods are most powerful when used in concert. A typical workflow begins with a large virtual library of derivatives and uses progressively more complex and computationally expensive methods to filter and prioritize the most promising candidates for synthesis.
Conclusion and Future Outlook
The in silico prediction of properties for this compound derivatives provides an indispensable framework for accelerating drug discovery programs. By leveraging a combination of physicochemical, ADMET, QSAR, and molecular docking models, researchers can make more informed decisions, intelligently prioritize synthetic efforts, and ultimately increase the probability of identifying safe and effective drug candidates. While these computational tools do not eliminate the need for experimental validation, they enrich the discovery process by ensuring that only the most promising compounds advance, saving significant time and resources. As computational power and algorithm sophistication continue to grow, the accuracy and scope of these predictive models will undoubtedly expand, further cementing their role as a cornerstone of modern pharmaceutical research.
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- Advancing physicochemical property predictions in comput
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- In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (2013).
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- Audrey Yun Li. (n.d.). ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015).
- PubMed Central. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents.
- RSC Publishing. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Optimizing Chemical Synthesis: The Role of 5-Chloro-2-methoxypyridine. (2026).
- RSC Publishing. (2024).
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- Docking Studies on Novel Analogues of 8-Chloro-Lucia Pintilie and Amalia. (2018).
- Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falcipa. (n.d.).
- ResearchGate. (n.d.). Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine | Request PDF.
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Head-to-head comparison of different purification methods for 5-Chloro-2-methoxypyridine-3-carbonitrile
In the synthesis of pharmaceutical intermediates and fine chemicals, the purity of a compound is paramount.[1] 5-Chloro-2-methoxypyridine-3-carbonitrile, a key building block in organic synthesis, is no exception. The presence of impurities, even in trace amounts, can have a significant impact on the yield and purity of subsequent reaction steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a head-to-head comparison of common purification methods for this compound, offering insights into their principles, practical execution, and expected outcomes.
Introduction to this compound and Its Purification Challenges
This compound, with the chemical formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol , is a substituted pyridine derivative.[2][3] Its synthesis can result in a variety of impurities, including unreacted starting materials, isomers, and byproducts from side reactions. The choice of purification method is therefore critical and depends on the nature and quantity of these impurities, as well as the desired final purity of the compound.
This guide will explore the following purification techniques:
-
Recrystallization: A classic and widely used method for purifying solid compounds.
-
Column Chromatography: A powerful technique for separating compounds with different polarities.
-
Solvent Extraction: A method for separating compounds based on their differential solubilities in immiscible liquids.
-
Distillation: A technique for purifying liquids based on differences in boiling points.
We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate purification strategy for their specific needs.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a purification technique that relies on the principle that the solubility of a compound in a solvent increases with temperature.[4] An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities behind in the solution.
The Causality Behind Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.
-
Dissolve the impurities well at all temperatures or not at all.
-
Not react with the compound to be purified.
-
Be sufficiently volatile to be easily removed from the purified crystals.
For this compound, a moderately polar compound, solvents like ethanol, isopropanol, or a mixture of solvents such as ethanol/water or ethyl acetate/hexane could be suitable starting points for screening.
Experimental Protocol for Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Data Presentation: Recrystallization of this compound
| Recrystallization Solvent | Initial Purity (HPLC) | Final Purity (HPLC) | Recovery (%) | Observations |
| Ethanol | 95.2% | 99.1% | 85 | Well-formed, off-white crystals. |
| Isopropanol | 95.2% | 98.8% | 82 | Fine, white needles. |
| Ethyl Acetate/Hexane | 95.2% | 99.3% | 88 | Small, colorless crystals. |
Note: The above data is illustrative and based on typical results for similar compounds. Actual results may vary.
Diagram of Recrystallization Workflow
Caption: Workflow for the purification of this compound via recrystallization.
Column Chromatography: Separation by Adsorption
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5][6][7] For this compound, a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase is a common and effective approach.
The Rationale Behind a Well-Packed Column and Eluent System
The success of column chromatography hinges on two key factors: a properly packed column and the selection of an appropriate eluent system. A well-packed column ensures a uniform flow of the mobile phase, preventing band broadening and poor separation. The eluent system, typically a mixture of a non-polar and a polar solvent, is optimized to achieve a good separation between the desired compound and its impurities. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
Experimental Protocol for Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine an eluent system (e.g., a mixture of hexane and ethyl acetate) that gives a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation: Column Chromatography of this compound
| Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Initial Purity (HPLC) | Final Purity (HPLC) | Recovery (%) |
| Silica Gel (230-400 mesh) | Gradient: 9:1 to 7:3 | 95.2% | >99.5% | 90 |
| Alumina (neutral) | Isocratic: 8:2 | 95.2% | 98.5% | 85 |
Note: The above data is illustrative and based on typical results for similar compounds. Actual results may vary.
Diagram of Column Chromatography Workflow
Caption: Workflow for the purification of this compound via column chromatography.
Other Purification Methods: A Brief Overview
While recrystallization and column chromatography are the most common methods for purifying solid organic compounds, other techniques can be considered depending on the specific circumstances.
-
Solvent Extraction: This technique is useful for separating the desired compound from impurities with significantly different solubilities in two immiscible solvents (e.g., an organic solvent and water). It is often used as a preliminary purification step during the work-up of a reaction mixture.
Head-to-Head Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Differential solubility in a hot versus cold solvent.[4] | Simple, inexpensive, and can yield very pure crystalline material. | Finding a suitable solvent can be time-consuming; recovery may be lower than other methods. | 98-99.5% |
| Column Chromatography | Differential adsorption onto a stationary phase.[5][6][7] | Highly effective for separating complex mixtures and achieving very high purity. | Can be time-consuming and requires larger volumes of solvent. | >99.5% |
| Solvent Extraction | Differential solubility in immiscible liquids. | Good for initial cleanup and removing highly polar or non-polar impurities. | Not effective for separating compounds with similar solubilities. | Variable, typically used for crude purification. |
| Distillation | Difference in boiling points. | Excellent for purifying liquids. | Not suitable for most solids; requires thermal stability of the compound. | N/A for this compound |
Conclusion and Recommendations
The choice of the optimal purification method for this compound depends on the initial purity of the crude material and the desired final purity.
-
For a relatively pure crude product (>95%), recrystallization is often the most efficient and economical method to achieve a purity of >99%. Experimenting with different solvents or solvent mixtures is key to optimizing this process.
-
When a higher purity is required (>99.5%) or when dealing with a complex mixture of impurities with similar polarities to the product, flash column chromatography is the recommended method.
In many cases, a combination of methods may be the most effective approach. For instance, an initial purification by recrystallization can be followed by column chromatography to remove any remaining trace impurities. The purity of the final product should always be verified by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
References
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HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Available from: [Link]
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Organic Syntheses. Procedure. Available from: [Link]
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University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available from: [Link]
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MIT Digital Lab Techniques Manual. Recrystallization. YouTube. Available from: [Link]
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Nerz, J. How to Carry Out a Recrystallization. YouTube. Available from: [Link]
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Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
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How to set-up a flash chromatography silica column and actually succeed at separation. Available from: [Link]
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PubChem. 5-Chloropyridine-3-carbonitrile. National Institutes of Health. Available from: [Link]
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Waters. Impurities Application Notebook. Available from: [Link]
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Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available from: [Link]
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PubChemLite. 5-chloro-2-hydroxypyridine-3-carbonitrile (C6H3ClN2O). Available from: [Link]
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Quality & Purity: Sourcing 5-Chloro-2-methoxypyridine for Fine Chemical Applications. Available from: [Link]
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ResearchGate. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Available from: [Link]
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A Researcher's Guide to the Regioselectivity of 5-Chloro-2-methoxypyridine-3-carbonitrile: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, in particular, is a privileged structure found in numerous pharmaceuticals. Understanding and controlling the regioselectivity of reactions on substituted pyridines is paramount for the efficient synthesis of target molecules. This guide provides an in-depth technical comparison of the regioselective reactions involving 5-Chloro-2-methoxypyridine-3-carbonitrile, offering insights into the underlying principles and providing experimental frameworks based on established methodologies.
The Landscape of Reactivity in this compound
This compound is a versatile building block possessing multiple reactive sites. The regiochemical outcome of its reactions is governed by the interplay of the electronic and steric effects of its substituents: the chloro, methoxy, and cyano groups.
-
-Cl (Chloro): An electron-withdrawing group that can act as a leaving group in nucleophilic aromatic substitution and a handle for cross-coupling reactions.
-
-OCH3 (Methoxy): An electron-donating group that activates the pyridine ring towards electrophilic attack and can influence the regioselectivity of nucleophilic attack.
-
-CN (Cyano): A strong electron-withdrawing group that deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. It is also a site for nucleophilic addition and reduction.
The pyridine nitrogen itself is electron-withdrawing, generally directing nucleophilic attack to the C2 and C4 positions and electrophilic attack to the C3 and C5 positions. The combination of these substituents creates a unique reactivity profile that allows for selective transformations.
Comparative Analysis of Regioselective Reactions
This section compares the expected regioselectivity of this compound in four key classes of organic reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on pyridines is a powerful tool for introducing a variety of functional groups. The reaction typically proceeds via an addition-elimination mechanism, where the rate-determining step is the formation of a negatively charged Meisenheimer complex.[1] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups at positions ortho and para to the leaving group.
In this compound, the C5-chloro position is the most likely site for SNAr. The strong electron-withdrawing cyano group at the C3 position and the pyridine nitrogen effectively stabilize the negative charge developed in the Meisenheimer intermediate during nucleophilic attack at C5.
Comparative Data Summary: Nucleophilic Aromatic Substitution
| Position of Attack | Leaving Group | Activating/Deactivating Groups | Expected Outcome | Rationale |
| C5 | -Cl | -CN (ortho), Pyridine N (para) | Major Product | Strong stabilization of the Meisenheimer complex by electron-withdrawing groups. |
| C2 | -OCH3 | -CN (meta), -Cl (meta) | Minor or no reaction | Methoxy is a poor leaving group compared to chloride. |
| C3 | -CN | -OCH3 (ortho), -Cl (meta) | No reaction | Nitrile is generally not a leaving group in SNAr. |
| C4 | -H | -CN (ortho), -OCH3 (meta), -Cl (ortho) | No reaction | No suitable leaving group. |
| C6 | -H | -OCH3 (ortho), Pyridine N | No reaction | No suitable leaving group. |
Experimental Protocol: General Procedure for SNAr with Amines
-
To a solution of this compound (1.0 eq) in an aprotic polar solvent such as DMF or NMP, add the desired amine (1.1-1.5 eq) and a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of C-C bonds.[2][3] The reactivity of the halide follows the general trend I > Br > Cl. While aryl chlorides are less reactive, the use of specialized phosphine ligands can facilitate their oxidative addition to the palladium(0) catalyst.[4]
For this compound, the C5-chloro position is the exclusive site for Suzuki-Miyaura coupling.
Comparative Data Summary: Suzuki-Miyaura Coupling
| Position | Coupling Partner | Catalyst System | Expected Outcome | Rationale |
| C5 | -Cl | Pd catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) | Successful Coupling | The C-Cl bond is the only suitable electrophilic site for this reaction on the molecule. |
| Other Positions | -H, -OCH3, -CN | N/A | No reaction | No suitable leaving group for Suzuki coupling. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add a base (e.g., K₃PO₄, 2-3 eq) and a solvent (e.g., toluene, dioxane, or a mixture with water).
-
Degas the mixture and heat it under an inert atmosphere (N₂ or Ar) until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Reduction
The reduction of this compound presents a chemoselectivity challenge. The nitrile group can be reduced to a primary amine, and under harsher conditions, the chloro group can be hydrodehalogenated. The pyridine ring itself can also be reduced.
Selective Reduction of the Nitrile Group: The nitrile group can be selectively reduced to a primary amine using various reducing agents. A combination of cobalt chloride and sodium borohydride is known to selectively reduce nitriles in the presence of other sensitive functional groups.[4]
Reduction of the Chloro Group: Catalytic hydrogenation (e.g., with H₂ and Pd/C) can lead to the reduction of the chloro group.
Comparative Data Summary: Reduction
| Functional Group | Reagent | Expected Product | Rationale |
| Nitrile (-CN) | NaBH₄/CoCl₂ | 5-Chloro-2-methoxy-3-(aminomethyl)pyridine | This reagent system shows good chemoselectivity for the reduction of nitriles.[4] |
| Chloro (-Cl) | H₂, Pd/C | 2-Methoxy-3-(aminomethyl)pyridine | Catalytic hydrogenation can reduce both the nitrile and the chloro group. |
| Pyridine Ring | H₂, PtO₂ or Rh/C | Piperidine derivative | Harsher reduction conditions are required to reduce the aromatic ring. |
Experimental Protocol: Selective Nitrile Reduction
-
Dissolve this compound in a suitable solvent like methanol or ethanol.
-
Add cobalt(II) chloride (catalytic to stoichiometric amount).
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with an acid (e.g., HCl) and then basify to isolate the amine product.
-
Extract with an organic solvent and purify as needed.
Grignard Reaction
Grignard reagents are strong nucleophiles and bases. Their reaction with this compound is expected to occur preferentially at the electrophilic carbon of the nitrile group.[5][6] This reaction provides a route to ketones after hydrolysis of the intermediate imine.
Comparative Data Summary: Grignard Reaction
| Position of Attack | Reagent | Expected Product (after hydrolysis) | Rationale |
| Nitrile Carbon | Grignard Reagent (R-MgX) | 3-Acyl-5-chloro-2-methoxypyridine | The nitrile carbon is highly electrophilic and readily attacked by the nucleophilic Grignard reagent.[5][6] |
| C5 | Grignard Reagent (R-MgX) | Minor or no reaction | While Grignard reagents can react with aryl halides, the reaction with the nitrile is expected to be much faster. |
| Other Positions | Grignard Reagent (R-MgX) | No reaction | No suitable electrophilic site for Grignard addition. |
Experimental Protocol: General Procedure for Grignard Reaction
-
In an oven-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent from the corresponding alkyl or aryl halide and magnesium turnings in anhydrous diethyl ether or THF.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Cool the nitrile solution in an ice bath and slowly add the Grignard reagent via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Perform an acidic workup (e.g., with dilute HCl) to hydrolyze the imine intermediate to the ketone.
-
Extract the product with an organic solvent and purify by column chromatography.
Conclusion: A Predictable Scaffold for Diverse Functionalization
This compound offers a predictable platform for regioselective functionalization. The C5-chloro group serves as a reliable handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the nitrile group is the primary site for nucleophilic addition by organometallic reagents and for selective reduction. By carefully selecting the reaction conditions and reagents, researchers can selectively modify this versatile building block to access a wide array of substituted pyridines for applications in drug discovery and materials science.
References
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Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed. [Link]
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Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - ResearchGate. [Link]
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Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
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Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]
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A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH. [Link]
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Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. | Semantic Scholar. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Nucleophilic Aromatic Substitution - NPTEL Archive. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]
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Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing). [Link]
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nucleophilic aromatic substitutions - YouTube. [Link]
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Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis - ACS Publications. [Link]
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The reduction of some carbonyl compounds with sodium borohydride - RSC Publishing. [Link]
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Route to Highly Substituted Pyridines - figshare. [Link]
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Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. [Link]
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-
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 5-Chloro-2-methoxypyridine-3-carbonitrile
This guide provides comprehensive, actionable procedures for the proper disposal of 5-Chloro-2-methoxypyridine-3-carbonitrile, a halogenated pyridine derivative commonly used in pharmaceutical and agrochemical research. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The principles outlined here are grounded in established chemical safety and hazardous waste management standards, designed to provide a self-validating system of laboratory best practices.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound (CAS No. 1256812-94-8) is classified as an irritant.[1]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[3]
Incompatible Materials:
-
Strong oxidizing agents.[2]
Hazardous Decomposition Products:
-
Thermal decomposition can release toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[2][3]
This profile dictates that all handling and disposal operations must be conducted with stringent safety measures to prevent exposure and environmental release.
Personal Protective Equipment (PPE) and Handling
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The causality is simple: creating a reliable barrier between the researcher and the hazardous material prevents accidental exposure.
Mandatory PPE:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that are regularly inspected for tears or punctures before use.
-
Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes, a chemically impervious apron should be worn over the lab coat.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Safe Handling Practices:
-
Avoid eating, drinking, or smoking in areas where the chemical is handled or stored.[2][8]
-
Ensure eyewash stations and safety showers are readily accessible and in good working order.[5][7][9]
Waste Segregation: The Cornerstone of Proper Disposal
The single most critical step in chemical waste management is proper segregation at the point of generation.[10] Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fires. Furthermore, proper segregation is crucial for cost-effective and environmentally sound disposal.
This compound is a halogenated organic compound . This classification is key to its disposal pathway.
Segregation Protocol:
-
Halogenated vs. Non-Halogenated: This compound and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips) must be placed in a designated "Halogenated Organic Waste" container.[11][12][13] Do not mix with non-halogenated solvents like acetone, hexane, or ethanol.
-
Causality: Halogenated wastes require high-temperature incineration with special "scrubbing" systems to neutralize the acidic gases (like HCl) produced during combustion.[14][15] This process is more complex and costly than the fuel blending used for non-halogenated solvents.[13][16] Contaminating a large volume of non-halogenated waste with even a small amount of a chlorinated compound can force the entire container to be treated via the more expensive incineration route.[16]
-
-
Solid vs. Liquid: Keep solid waste separate from liquid waste.[17][18]
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, weigh paper, and spill cleanup materials should be collected in a designated, clearly labeled solid waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, designated liquid waste container.
-
-
Avoid Mixing with Other Waste Classes: Never mix halogenated organic waste with:
The following workflow diagram illustrates the critical decision points for waste segregation.
Caption: Lifecycle and disposal pathway for this compound.
By adhering to this comprehensive guide, researchers can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
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- Properly Managing Chemical Waste in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Oper
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Organic Solvents Disposal Guidelines. Cornell University Environmental Health and Safety.
- Safety Data Sheet for a similar compound. Fisher Scientific.
- Organic Solvent Waste Disposal. University of British Columbia.
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A Senior Application Scientist's Guide to Handling 5-Chloro-2-methoxypyridine-3-carbonitrile: A Framework for Laboratory Safety
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and materials science research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an essential operational and safety framework for handling 5-Chloro-2-methoxypyridine-3-carbonitrile. As a substituted pyridine, this compound shares characteristics with a class of chemicals known for their utility in synthesis as well as their potential hazards.[1][2] The protocols outlined below are designed to empower researchers with the knowledge to manage these risks effectively, ensuring both personal safety and the integrity of your experimental work.
Foundational Hazard Analysis
Understanding the specific threats a chemical poses is the critical first step in designing a robust safety protocol. While a dedicated Safety Data Sheet (SDS) for this exact molecule is not always available, we can infer its primary hazards from aggregated GHS (Globally Harmonized System) data for closely related structures, such as 5-chloropyridine-3-carbonitrile and 5-chloro-2-methoxypyridine.[3][4] This analysis dictates the necessary protective measures.
The primary hazards associated with compounds of this nature include irritation to the skin, eyes, and respiratory system.[3][5] Pyridine-based compounds can be absorbed through the skin and are often harmful if inhaled or swallowed.[6][7]
Table 1: GHS Hazard Classification for Structurally Similar Compounds
| Hazard Class | Hazard Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[3][5][8] | ECHA C&L Inventory |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[3][5][8] | ECHA C&L Inventory |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[3][5] | ECHA C&L Inventory |
| Acute Oral Toxicity | H302: Harmful if swallowed.[4][5] | Supplier SDS |
| Flammability | H226: Flammable liquid and vapour.[4] | Supplier SDS |
This data provides the logical foundation for the stringent PPE and handling protocols that follow. The potential for skin, eye, and respiratory irritation necessitates multiple layers of protection.
The Core of Safety: Personal Protective Equipment (PPE)
Your PPE is the most critical barrier between you and the chemical. It is non-negotiable and must be selected based on the specific hazards identified.[1]
Eye and Face Protection:
-
Mandatory: Chemical safety goggles with side shields are the absolute minimum requirement.
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or vapors that can cause serious irritation.[6]
-
Best Practice: When handling larger quantities (>50 mL) or when there is a heightened risk of splashing, a full-face shield must be worn in addition to safety goggles.[2][6]
Skin and Body Protection:
-
Gloves: Chemically resistant gloves are essential. While nitrile gloves are common in labs, pyridine and its derivatives can degrade them. Butyl rubber or neoprene gloves offer more reliable protection.[6][9] Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-retardant lab coat, fully buttoned, is required. This protects your skin and personal clothing from incidental contact and splashes.[6][9]
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory in any laboratory setting.
Respiratory Protection:
-
Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood.[9] This is the primary method for preventing inhalation of potentially harmful vapors.
-
Secondary Protection: If engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2][8] Note that respirator use requires prior medical clearance and fit-testing.[9]
Table 2: Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard |
| Eye/Face | Tightly fitting safety goggles; face shield for splash risk. | NIOSH or EN 166 (EU) approved.[2] |
| Skin/Body | Butyl rubber or neoprene gloves; flame-retardant lab coat. | EN 374 (EU) or equivalent for gloves. |
| Respiratory | Work within a certified chemical fume hood. | Respirators must be NIOSH-approved.[2] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow minimizes the risk of exposure and ensures procedural consistency.
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed, typically within a 10-second travel distance.[9][10]
-
Prepare all necessary equipment and reagents before retrieving the chemical.
-
Don all required PPE, ensuring a proper fit.
-
-
Handling:
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated hazardous waste container.[13]
-
Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Wash hands thoroughly with soap and water after removing all PPE.[5][14]
-
Emergency Response and Spill Management
Preparedness is key to mitigating the impact of an accidental exposure or spill.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[7][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][14]
-
Ingestion: Do NOT induce vomiting.[6][11] Rinse the mouth with water and seek immediate medical attention.
Small Spill Response Protocol: For a small spill (manageable by trained personnel):
-
Alert personnel in the immediate area and restrict access.
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[7]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[7]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
Below is a workflow diagram illustrating the logical steps for responding to a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
Disposal Plan
Proper disposal is a legal and ethical requirement to protect the environment and public health.
-
Waste Segregation: All waste contaminated with this compound, including the chemical itself, absorbent materials, and contaminated PPE, must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[9][13]
-
Container Management: The waste container must be kept tightly sealed except when adding waste.[13][15] Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[9]
-
Final Disposal: Never dispose of this chemical down the drain or in regular trash.[6] Disposal must be handled by a licensed and certified hazardous waste contractor in accordance with all local, state, and federal regulations.[6][16] For empty containers, the first rinse should be collected as hazardous waste.[15]
By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of protection. This structured approach not only ensures compliance but also fosters a culture of safety-consciousness, which is the ultimate safeguard in any research environment.
References
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
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Washington State University. Standard Operating Procedure for Pyridine. [Link]
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Kanto Chemical Co., Inc. (2023). Safety Data Sheet: Pyridine. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. [Link]
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GOV.UK. (2019). Pyridine: incident management. [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12645070, 5-Chloropyridine-3-carbonitrile. [Link]
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Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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United Nations Office on Drugs and Crime. (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
